Product packaging for Ioxaglic Acid(Cat. No.:CAS No. 59017-64-0)

Ioxaglic Acid

货号: B129909
CAS 编号: 59017-64-0
分子量: 1268.9 g/mol
InChI 键: TYYBFXNZMFNZJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Ioxaglic acid is a benzenedicarboxamide compound having N-substituted carbamoyl groups at the 1- and 3-positions, iodo substituents at the 2-, 4- and 6-positions and an acetyl(methyl)amino group at the 5-position. It has a role as a radioopaque medium. It is an organoiodine compound, a benzenedicarboxamide and a member of benzoic acids.
This compound is marketed as Hexabrix. This drug is an ionic tri-iodinated benzoate used as a low-osmolality contrast agent during diagnostic imaging procedures. Like other organic iodine compounds, this compound blocks x-rays and is opaque in its appearance on x-ray film, improving the visualization of important structures and organs during angiography, arteriography, arthrography, cholangiography, urography, and computed tomography. this compound has a low osmolarity and is associated with fewer side effects compared to older contrast agents.
This compound is a Radiographic Contrast Agent. The mechanism of action of this compound is as a X-Ray Contrast Activity.
This compound is an ionic tri-iodinated benzoate used as a contrast agent in diagnostic imaging. Like other organic iodine compounds, this compound blocks x-rays and appears opaque on x-ray film, thereby enhancing the visibility of structure and organs during angiography, arteriography, arthrography, cholangiography, urography, and computed tomography (CT) scanning procedures. This compound has low osmolarity and is therefore associated with few side effects compared to older contrast agents.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1985.
A low-osmolar, ionic contrast medium used in various radiographic procedures.
See also: Iohexol (related);  Iopamidol (related);  Iothalamic Acid (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21I6N5O8 B129909 Ioxaglic Acid CAS No. 59017-64-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21I6N5O8/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYBFXNZMFNZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21I6N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67992-58-9 (mono-hydrochloride salt)
Record name Ioxaglic acid [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059017640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5023166
Record name Ioxaglic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1268.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

soluble
Record name Ioxaglic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09313
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

59017-64-0
Record name Ioxaglic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59017-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ioxaglic acid [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059017640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ioxaglic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09313
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ioxaglic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ioxaglic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IOXAGLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z40X7EI2AF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ioxaglate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8077
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

>254°C
Record name Ioxaglic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09313
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Ioxaglic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Ioxaglic Acid

Introduction

This compound is a low-osmolality, ionic, iodinated contrast medium used in various diagnostic imaging procedures.[1][2] Marketed under the trade name Hexabrix, it enhances the visibility of internal structures during X-ray-based examinations such as angiography, arteriography, urography, and computed tomography (CT).[1][2] As a member of the tri-iodinated benzoate (B1203000) family, its structure is designed to be water-soluble and to contain a high concentration of iodine, the element responsible for attenuating X-rays. This compound is considered a low-osmolarity agent, which is associated with a lower incidence of adverse effects compared to older, high-osmolarity contrast media. This document provides a detailed overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is a complex organoiodine compound, specifically a benzenedicarboxamide. Its structure consists of two tri-iodinated benzene (B151609) rings linked together. Key structural features include N-substituted carbamoyl (B1232498) groups, an acetyl(methyl)amino group, and a benzoic acid moiety. This intricate structure is crucial for its function as a contrast agent, providing high iodine content for radiopacity and appropriate physicochemical properties for in-vivo application.

  • IUPAC Name : 3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid

  • SMILES : CC(=O)N(C)C1=C(I)C(=C(I)C(=C1I)C(=O)NCC(=O)NC2=C(I)C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)C(=O)NC

  • InChI Key : TYYBFXNZMFNZJT-UHFFFAOYSA-N

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are fundamental to its performance and safety profile as an injectable diagnostic agent.

PropertyValueReference
Molecular Formula C₂₄H₂₁I₆N₅O₈
Molecular Weight 1268.88 g/mol
CAS Number 59017-64-0
Appearance Clear, colorless to pale yellow solution
Decomposition Temp. ≥ 300°C
Osmolality 600 mOsm/kg water (at 37°C)
Water Content ≤ 5%
Residue on Ignition ≤ 0.1%
Protein Binding 14%
Metabolism Excreted unchanged
Elimination Half-life 92 minutes (61-140 min range)
Excretion Primarily renal

Mechanism of Action

The primary mechanism of action for this compound is as an X-ray contrast agent. The six iodine atoms per molecule are highly effective at absorbing X-rays, thus increasing the density of tissues and fluids where the agent is distributed. This differential absorption compared to surrounding tissues creates the contrast seen on a radiograph. A secondary physiological effect is vasodilation, which is not due to a specific receptor interaction but is primarily a consequence of the local increase in osmolality caused by the contrast medium solution.

cluster_0 Mechanism of Action A Intravascular Administration of this compound B Distribution in Circulatory System A->B C High Concentration of Iodine Atoms (I) B->C F Local Increase in Osmolality B->F D Attenuation of X-rays C->D E Enhanced Radiographic Contrast D->E G Vasodilation F->G

Fig. 1: Mechanism of action for this compound as a contrast agent.

Pharmacokinetics: ADME Profile

Following intravascular injection, this compound is rapidly distributed throughout the circulatory system and is eliminated by the kidneys. Its pharmacokinetic profile is typically described by a two-compartment model, characterized by a rapid initial distribution phase and a slower elimination phase. The agent is not metabolized and is excreted unchanged in the urine. In patients with severe renal impairment, an alternative excretion pathway through the gallbladder and small intestine becomes more significant.

cluster_1 Pharmacokinetic (ADME) Workflow Abs Absorption (Intravascular Injection) Dist Distribution (Rapid alpha phase, t½ ≈ 12 min) Abs->Dist Met Metabolism (Negligible) Dist->Met Exc Excretion (Slow beta phase, t½ ≈ 92 min) Dist->Exc Kidney Primary: Renal Excretion (Unchanged Drug) Exc->Kidney Bile Alternate: Biliary/Fecal (in Renal Impairment) Exc->Bile

Fig. 2: ADME profile of this compound.

Experimental Protocols

Generalized Synthesis Workflow

The synthesis of this compound, like other iodinated contrast agents, involves a multi-step process starting from a substituted benzene ring. While specific protocols for this compound are proprietary, a general workflow can be inferred from the synthesis of related compounds like ioxitalamic acid. The core process involves amidation, catalytic reduction of a nitro group to an amine, iodination of the aromatic ring, and finally, acylation.

cluster_2 Generalized Synthesis Workflow Start Starting Material (e.g., 5-Nitroisophthalic Acid Derivative) Step1 Amidation Reaction Start->Step1 Step2 Catalytic Reduction (Nitro -> Amino) Step1->Step2 Step3 Iodination Reaction (e.g., with Iodine Monochloride) Step2->Step3 Step4 Acylation / Coupling (Final Assembly) Step3->Step4 Product This compound Step4->Product

Fig. 3: Generalized synthesis scheme for iodinated contrast agents.
Quality Control and Identification

Quality control for this compound is performed according to pharmacopeial standards, such as the United States Pharmacopeia (USP). These tests ensure the identity, purity, and quality of the final drug substance.

USP Identification Test A: Thin-Layer Chromatography (TLC)

  • Objective : To confirm the identity of the substance by comparing its chromatographic behavior to a reference standard.

  • Test Solution Preparation : Dissolve 50 mg of this compound in 5 mL of methanol.

  • Application Volume : 5 µL.

  • Developing Solvent System : A mixture of butyl alcohol, water, and acetic acid in a 50:25:11 ratio.

  • Procedure : Spot the test solution and a standard solution of USP this compound RS on a TLC plate. Develop the plate using the specified solvent system. After development, the Rƒ values of the principal spots from the test solution must correspond to those from the standard solution.

USP Limit Tests

  • Water Content : Not more than 5% as determined by Karl Fischer titration (Method I <921>).

  • Residue on Ignition : Not more than 0.1%. The sample is ignited, moistened with sulfuric acid, and re-ignited at 600°C.

  • Heavy Metals : A colorimetric comparison test is used to ensure heavy metal content is below the specified limit (typically ≤ 10 ppm).

cluster_3 Quality Control Workflow Sample This compound Bulk Sample ID Identification (TLC) Sample->ID Water Water Content (Karl Fischer) Sample->Water ROI Residue on Ignition Sample->ROI Metals Heavy Metals Test Sample->Metals Result Pass / Fail ID->Result Water->Result ROI->Result Metals->Result

Fig. 4: Quality control testing workflow for this compound.
In-Vitro Vasodilation Assay

  • Objective : To determine the mechanism of contrast media-induced vasodilation.

  • Methodology :

    • Rabbit central ear arteries and basilar arteries were isolated and mounted in an in-vitro system.

    • Vessels were pre-contracted using agents that act through different mechanisms: potassium (depolarization), noradrenaline (α₁-adrenoceptor activation), or histamine (B1213489) (H₁ receptor activation).

    • Concentration-dependent relaxation responses were measured upon application of this compound (ioxaglate), diatrizoate, and iohexol.

    • Control solutions with equiosmolar concentrations of NaCl or mannitol (B672) were used to assess the contribution of osmolality.

  • Key Finding : The relaxation induced by the contrast media correlated strongly with the relaxation caused by equiosmolar solutions of NaCl or mannitol. This suggests that the vasodilator effect is primarily a result of the physical property of osmolality rather than a specific pharmacological interaction with vascular receptors.

Conclusion

This compound is a well-characterized, low-osmolality iodinated contrast agent. Its chemical structure, featuring two tri-iodinated benzene rings, is optimized for high radiopacity and aqueous solubility. Its primary mechanism of action is the physical attenuation of X-rays, while its main physiological side effect, vasodilation, is driven by the osmolality of the solution. The pharmacokinetic profile is favorable for a diagnostic agent, showing rapid distribution and complete elimination in an unchanged form through the kidneys. Standardized experimental protocols are in place to ensure its identity and quality for clinical use. This technical guide provides a core understanding of this compound for professionals engaged in research and development in the fields of diagnostic imaging and pharmaceutical sciences.

References

In-depth Technical Guide: Synthesis and Manufacturing of Ioxaglic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioxaglic acid is an ionic, low-osmolar radiographic contrast agent utilized in various diagnostic imaging procedures. Its synthesis is a multi-step process involving the creation of two key substituted and iodinated benzoic acid intermediates, which are subsequently coupled and purified. This guide provides a detailed overview of the core chemical synthesis and manufacturing processes for this compound, based on established methodologies. It includes experimental protocols, quantitative data, and process flow diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound, with the chemical name 3-[[[[3-(Acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoyl]amino]acetyl]amino]-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodobenzoic acid, is a di-acidic, hexaiodinated, and water-soluble compound.[1] It is a third-generation ionic contrast agent known for its lower osmolality compared to earlier high-osmolar agents, which contributes to a better safety profile.[1] The manufacturing of this compound is a complex organic synthesis process that demands precise control over reaction conditions and rigorous purification to ensure the final product's purity and stability.

Core Synthesis Pathway

The synthesis of this compound fundamentally involves the preparation of two key aromatic intermediates derived from 3-aminobenzoic acid, followed by their coupling. The overall synthetic strategy is outlined below.

Synthesis of Key Intermediates

The manufacturing process commences with the synthesis of two crucial substituted triiodinated benzoic acid molecules.

Intermediate A: 3-(Acetylmethylamino)-2,4,6-triiodo-5-((methylamino)carbonyl)benzoic acid

The synthesis of this intermediate begins with 3-aminobenzoic acid, which undergoes a series of reactions including iodination, amidation, and N-acetylation.

Intermediate B: 3-Amino-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid

Similarly, this intermediate is synthesized from a 3-aminobenzoic acid precursor, involving iodination and amidation steps.

Coupling and Final Product Formation

The core of the this compound synthesis is the coupling of Intermediate A and Intermediate B. This is typically achieved by first converting the carboxylic acid group of Intermediate A into a more reactive species, such as an acid chloride, which then reacts with the amino group of Intermediate B to form an amide bond. A final deprotection step may be necessary to yield the final this compound molecule.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound. Specific parameters may vary based on the manufacturing scale and specific process optimizations.

Iodination of 3-Aminobenzoic Acid Derivatives

This procedure outlines the tri-iodination of a 3-aminobenzoic acid derivative, a fundamental step for both key intermediates.

Protocol:

  • A solution of the 3-aminobenzoic acid derivative in aqueous hydrochloric acid is prepared.

  • A solution of iodine monochloride in concentrated hydrochloric acid is added slowly to the stirred solution of the aminobenzoic acid derivative.[2]

  • The reaction mixture is heated to approximately 80-85°C and stirred for several hours to ensure complete iodination.[2]

  • The precipitated crude triiodo-compound is collected by filtration.

  • Purification is achieved by recrystallization of its sodium salt from water, with the addition of a small amount of sodium bisulfite to remove any excess iodine.[2]

Amide Formation (General Procedure)

This protocol describes the general method for forming the amide linkages present in the this compound structure.

Protocol:

  • The carboxylic acid-containing starting material is suspended in an inert solvent.

  • A chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is added to convert the carboxylic acid to the corresponding acid chloride. The reaction is typically stirred at room temperature or with gentle heating.

  • After the formation of the acid chloride is complete, the excess chlorinating agent and solvent are removed under reduced pressure.

  • The crude acid chloride is dissolved in a suitable aprotic solvent.

  • The amine-containing substrate, dissolved in a compatible solvent, is added to the acid chloride solution, often in the presence of a base to neutralize the HCl byproduct.

  • The reaction mixture is stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • The final product is isolated by precipitation, extraction, and/or crystallization.

Purification of this compound

The final purification of this compound is critical to remove any unreacted starting materials, byproducts, and impurities.

Protocol:

  • The crude this compound is dissolved in a dilute aqueous base to form a salt solution.

  • The solution is treated with activated carbon to remove colored impurities.

  • The solution is filtered, and the pH is carefully adjusted with an acid to precipitate the purified this compound.

  • The precipitated solid is collected by filtration, washed with deionized water, and dried under vacuum.

  • Further purification may be achieved by recrystallization from a suitable solvent system.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of a triiodinated benzoic acid intermediate, based on literature values for analogous reactions.

ParameterValueReference
Starting Material3-Aminobenzoic Acid
ReagentIodine Monochloride
SolventWater, Hydrochloric Acid
Reaction Temperature80-85°C
Reaction Time3 hours
Crude Yield~92%
Purified Yield~70%

Process Visualization

The following diagrams illustrate the key logical relationships in the synthesis and manufacturing of this compound.

Ioxaglic_Acid_Synthesis_Pathway cluster_intermediate_A Synthesis of Intermediate A cluster_intermediate_B Synthesis of Intermediate B cluster_coupling Coupling and Final Product Formation A1 3-Aminobenzoic Acid Derivative A2 Iodination A1->A2 A3 Amidation A2->A3 A4 N-Acetylation A3->A4 A5 Intermediate A: 3-(Acetylmethylamino)-2,4,6-triiodo-5- ((methylamino)carbonyl)benzoic acid A4->A5 B1 3-Aminobenzoic Acid Derivative B2 Iodination B1->B2 B3 Amidation B2->B3 B4 Intermediate B: 3-Amino-5-(((2-hydroxyethyl)amino)carbonyl) -2,4,6-triiodobenzoic acid B3->B4 C1 Intermediate A C3 Coupling Reaction (Amide Bond Formation) C1->C3 C2 Intermediate B C2->C3 C4 This compound C3->C4

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow_Iodination start Start: 3-Aminobenzoic Acid Derivative step1 Dissolve in aq. HCl start->step1 step2 Add Iodine Monochloride Solution step1->step2 step3 Heat to 80-85°C and Stir step2->step3 step4 Precipitation of Crude Product step3->step4 step5 Filtration step4->step5 step6 Purification: Recrystallization of Sodium Salt step5->step6 end End: Purified Triiodo-derivative step6->end

Caption: Experimental workflow for the iodination step.

Conclusion

The synthesis and manufacturing of this compound is a well-established yet intricate process that relies on the precise execution of several key organic reactions. The core of the synthesis involves the preparation of two specifically substituted triiodinated benzoic acid intermediates, which are then coupled to form the final molecule. Rigorous purification at various stages is paramount to achieving the high purity required for a pharmaceutical product. This guide provides a foundational understanding of the chemical principles and experimental methodologies involved, serving as a valuable resource for professionals in the field of pharmaceutical development and manufacturing.

References

Ioxaglic Acid in Contrast Imaging: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioxaglic acid, commercially known as Hexabrix, is a low-osmolality, ionic, dimeric iodinated contrast agent that has been utilized in various radiological procedures. Its fundamental mechanism of action lies in the attenuation of X-rays by the six iodine atoms within its molecular structure, leading to enhanced visualization of vascular and other soft tissue structures. This technical guide provides an in-depth exploration of the core mechanisms of this compound, detailing its physicochemical properties, pharmacokinetics, and the molecular interactions that underpin both its diagnostic efficacy and its adverse effect profile. Quantitative data are summarized for comparative analysis, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Action: X-ray Attenuation

The primary function of this compound as a contrast agent is rooted in the physicochemical properties of its constituent iodine atoms.[1][2] The core structure of this compound is a tri-iodinated benzoate (B1203000) derivative.[1][2] Being a dimeric molecule, it contains six iodine atoms.[1] The high atomic number and electron density of iodine result in significant absorption of X-rays, a phenomenon known as attenuation. When introduced into the body, this compound increases the X-ray attenuation of the tissues and fluids it occupies, thereby creating a contrast against surrounding structures on a radiograph. This allows for the clear delineation of blood vessels, organs, and other anatomical features.

Physicochemical and Pharmacokinetic Profile

This compound is classified as a low-osmolality ionic contrast medium. Unlike high-osmolality agents, which are typically monomeric and ionic, this compound's dimeric structure provides six iodine atoms for every two osmotically active particles in solution (a 6:2 ratio), resulting in a lower osmolality compared to older ionic agents with a 3:2 ratio. This lower osmolality is associated with a reduced incidence of certain adverse effects.

Quantitative Data Summary

The following tables summarize the key quantitative properties of two common formulations of this compound, Hexabrix 320 and Hexabrix 200.

PropertyHexabrix 320Hexabrix 200Reference
Iodine Concentration 320 mg/mL200 mg/mL
Osmolality (mOsm/kg) ~600356
Viscosity (cP at 25°C) 14.73.5
Viscosity (cP at 37°C) 8.9 (or 7.5)2.5
Sodium Content (mEq/mL) 0.150.095
pKa 2.972.97
Pharmacokinetic ParameterValueReference
Protein Binding 14% (unusually high for a water-soluble iodinated contrast agent)
Distribution Half-life (α) 12 minutes (range: 4-17 minutes)
Elimination Half-life (β) 92 minutes (range: 61-140 minutes)
Peak Plasma Concentration 2.13 mg/mL (after 50 mL IV administration)
Excretion Primarily unchanged via the kidneys through glomerular filtration.
Urinary Recovery ~50% at 2 hours, ~90% at 24 hours

Molecular and Cellular Mechanisms of Adverse Effects

The adverse effects of this compound are considered multifactorial, stemming from a combination of its ionic nature, osmolality, and direct cellular toxicity.

Hypersensitivity Reactions

Hypersensitivity reactions to iodinated contrast media can be immediate (Type I) or delayed. While the precise mechanisms are complex and can be non-immune in nature, there is evidence for the involvement of mast cell and basophil activation. This can occur through IgE-mediated pathways in sensitized individuals or via direct, non-specific activation. This compound has also been shown to activate the complement system, leading to the generation of anaphylatoxins C3a and C5a, which can further stimulate mast cells and basophils, contributing to the inflammatory response.

Hypersensitivity_Pathway cluster_direct Direct Activation cluster_immune Immune-Mediated Ioxaglate This compound MastCell Mast Cell / Basophil Ioxaglate->MastCell Direct stimulation Complement Complement System (Classical & Alternative) Ioxaglate->Complement Activation IgE IgE Antibodies IgE->MastCell Cross-linking Mediators Release of Histamine, Tryptase, etc. MastCell->Mediators Symptoms Urticaria, Angioedema, Anaphylaxis Mediators->Symptoms Anaphylatoxins C3a, C5a Complement->Anaphylatoxins Cleavage Anaphylatoxins->MastCell Stimulation

Hypersensitivity reaction pathways involving this compound.
Effects on Coagulation

In vitro studies have demonstrated that this compound possesses anticoagulant properties. It interferes with the coagulation cascade by inhibiting thrombin-mediated feedback activation of crucial clotting factors, namely Factor V and Factor VIII, as well as platelet activation. The proposed mechanism is the interference of ioxaglate with the binding of macromolecular substrates to the anionic exosite I of thrombin. This leads to a dose-dependent prolongation of thrombin time, partial thromboplastin (B12709170) time, and other coagulation parameters.

Coagulation_Cascade_Inhibition Thrombin Thrombin FactorV Factor V Thrombin->FactorV Activates FactorVIII Factor VIII Thrombin->FactorVIII Activates Platelets Platelets Thrombin->Platelets Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Clots Ioxaglate This compound Exosite1 Anionic Exosite I Ioxaglate->Exosite1 Interferes with binding at Exosite1->FactorV Exosite1->FactorVIII Exosite1->Platelets Exosite1->Fibrinogen

Mechanism of this compound's anticoagulant effect.
Direct Cellular Toxicity

This compound can exert direct cytotoxic effects on various cell types, including endothelial and renal tubular cells. This toxicity is thought to contribute to adverse events such as phlebitis, thrombosis, and contrast-induced nephropathy (CIN).

  • Endothelial Cells: In vitro studies have shown that ioxaglate can induce morphological changes in human microvascular endothelial cells, including cell shrinkage and loss of cell tips, in a concentration- and time-dependent manner. This is accompanied by an increase in the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage. This direct damage to the endothelium can lead to dysfunction, contributing to pain, inflammation, and thrombosis at the injection site.

  • Renal Tubular Cells: The pathogenesis of CIN is multifactorial, involving renal ischemia and direct toxic effects on renal tubular cells. Contrast media can induce oxidative stress and apoptosis in these cells.

Cellular_Toxicity_Workflow cluster_endo Endothelial Cell cluster_renal Renal Tubular Cell Ioxaglate This compound EndoCell Microvascular Endothelial Cell Ioxaglate->EndoCell Direct Exposure RenalCell Renal Tubular Cell Ioxaglate->RenalCell Direct Exposure MorphoChange Morphological Degeneration (Shrinkage, Tip Loss) EndoCell->MorphoChange LDH_Release LDH Efflux (Membrane Damage) EndoCell->LDH_Release EndoDysfunction Endothelial Dysfunction (Phlebitis, Thrombosis) MorphoChange->EndoDysfunction LDH_Release->EndoDysfunction OxidativeStress Oxidative Stress RenalCell->OxidativeStress Apoptosis Apoptosis RenalCell->Apoptosis CIN Contrast-Induced Nephropathy (CIN) OxidativeStress->CIN Apoptosis->CIN

Direct cellular toxicity pathways of this compound.

Key Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the literature to assess the effects of this compound.

In Vitro Assessment of Endothelial Cell Toxicity
  • Objective: To determine the direct cytotoxic effects of this compound on endothelial cells.

  • Cell Culture: Human microvascular endothelial cells are cultured under standard conditions.

  • Exposure: Cells are exposed to varying concentrations of this compound (e.g., 100 or 150 mg Iodine/mL) for different durations (e.g., 10, 30, 60 minutes). A non-ionic contrast agent and culture medium alone serve as controls.

  • Morphological Analysis: Changes in cell morphology (e.g., shrinkage, loss of cell tips) are observed and quantified using light microscopy.

  • Viability Assay: Cell viability is assessed by measuring the efflux of lactate dehydrogenase (LDH) into the culture medium using a commercially available colorimetric assay. Increased LDH in the medium indicates compromised cell membrane integrity.

Endothelial_Toxicity_Experiment Start Start: Culture Human Microvascular Endothelial Cells Exposure Expose Cells to: - this compound (various conc.) - Control (non-ionic CM) - Control (medium only) for 10, 30, 60 min Start->Exposure Analysis Post-Exposure Analysis Exposure->Analysis Morphology Microscopic Examination: Quantify Morphological Changes Analysis->Morphology LDH_Assay LDH Efflux Assay: Measure LDH in Supernatant Analysis->LDH_Assay Results Results: - Degree of Morphological Degeneration - Percentage of LDH Release Morphology->Results LDH_Assay->Results

Experimental workflow for in vitro endothelial cell toxicity.
In Vivo Assessment of Blood-Brain Barrier Integrity

  • Objective: To evaluate the effect of this compound on the permeability of the blood-brain barrier (BBB).

  • Animal Models: Rabbits or canines are commonly used.

  • Administration: this compound is injected into the carotid artery to directly challenge the BBB. Saline injections serve as a control.

  • Tracer Administration: A BBB-impermeable tracer is administered intravenously. Common tracers include:

    • Evans Blue dye: Binds to plasma albumin and stains brain tissue blue if the BBB is compromised.

    • Radiolabeled markers (e.g., 99mTc-pertechnetate): Allows for quantitative assessment of tracer extravasation into the brain parenchyma via scintillation counting or imaging.

  • Assessment:

    • Visual: The brain is dissected and visually inspected for Evans Blue staining.

    • Quantitative: The amount of radiolabeled tracer in the brain tissue is measured and compared between the this compound and control groups.

    • Imaging: Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) can also be used to quantify the leakage of a gadolinium-based contrast agent across the BBB.

BBB_Experiment_Workflow Start Start: Anesthetize Animal Model (e.g., Rabbit) Injection Intra-carotid Injection: - this compound - Saline (Control) Start->Injection Tracer Intravenous Injection of BBB Tracer (e.g., Evans Blue, 99mTc-pertechnetate) Injection->Tracer Assessment Assessment of BBB Permeability Tracer->Assessment Visual Visual Inspection: (for Evans Blue staining) Assessment->Visual Quantitative Quantitative Analysis: (Scintillation counting of radiotracer) Assessment->Quantitative Imaging Imaging: (DCE-MRI) Assessment->Imaging Results Results: Compare BBB disruption between This compound and control groups Visual->Results Quantitative->Results Imaging->Results

Experimental workflow for in vivo BBB integrity assessment.

Conclusion

This compound serves as an effective contrast agent due to the X-ray attenuating properties of its six iodine atoms. Its formulation as a low-osmolality ionic dimer represents an advancement over older high-osmolality agents, generally offering a better safety profile. However, its ionic nature and inherent chemical properties can lead to a range of adverse effects, including hypersensitivity reactions, anticoagulant effects, and direct cellular toxicity. A thorough understanding of these mechanisms at the molecular and cellular levels is crucial for the safe and effective use of this compound in clinical practice and for the development of future generations of contrast media with improved safety and efficacy. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate interactions of this compound with biological systems.

References

Pharmacokinetics and biodistribution of ioxaglic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Ioxaglic Acid

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of this compound, a low-osmolality, ionic, dimeric iodinated contrast agent. The information is intended for researchers, scientists, and professionals involved in drug development and medical imaging.

Executive Summary

This compound, commercially known as Hexabrix, is a radiographic contrast medium used for various diagnostic imaging procedures, including angiography, urography, and computed tomography (CT)[1][2][3]. Its pharmacokinetic profile is characterized by a two-compartment model following intravenous administration, with rapid distribution and subsequent elimination primarily through the kidneys[1][4]. The agent is excreted unchanged in the urine. While comprehensive quantitative biodistribution data across all organs is limited in publicly available literature, studies in animal models indicate a high concentration in the renal cortex, consistent with its primary route of excretion.

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized in both human and animal studies. The data is most consistent with a two-compartment model, describing a rapid distribution phase followed by a slower elimination phase.

Human Pharmacokinetic Parameters

Clinical studies in healthy volunteers with normal renal function have established the key pharmacokinetic parameters of this compound following intravenous administration.

Table 1: Human Pharmacokinetic Parameters of this compound (Hexabrix 320)

ParameterValueNotes
Pharmacokinetic Model Two-CompartmentFollowing intravascular injection.
Distribution Half-Life (t½α) 12 minutesRapid alpha phase for drug distribution.
Elimination Half-Life (t½β) 92 minutesSlower beta phase for drug elimination.
Peak Plasma Time (Tmax) 2 minutesAfter intravenous administration of 50 mL.
Peak Plasma Conc. (Cmax) 2.13 mg/mLAfter intravenous administration of 50 mL.
Protein Binding Poorly bound to serum albuminA value of 14% has been reported.
Metabolism Not metabolizedExcreted from the body unchanged.
Primary Excretion Route RenalPrimarily via glomerular filtration.
Urinary Recovery ~50% at 2 hours, ~90% at 24 hoursFollowing intravenous administration.
Alternate Excretion Route Hepatic and intestinalBecomes significant in patients with renal impairment.
Preclinical Pharmacokinetic Parameters

Studies in animal models, such as rabbits, provide additional insight into the pharmacokinetic profile of this compound.

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rabbits

ParameterValueNotes
Animal Model New Zealand Rabbits (Male & Female)Intravenous bolus injection.
Plasma Elimination Half-Life ~45 minutes
Volume of Distribution (Vd) 20% - 26% of body weight

Biodistribution

Following intravascular injection, this compound is rapidly distributed throughout the circulatory system and into the extracellular fluid space. Its distribution is primarily dictated by blood flow and its hydrophilic nature.

Organ Distribution

Detailed quantitative studies on the concentration of this compound in a wide array of organs and tissues are not extensively available in the peer-reviewed literature. However, preclinical studies in rabbits have provided specific data on its accumulation in the kidneys.

Table 3: Renal Distribution of this compound in Rabbits (2 hours post-injection)

TissueRelative ConcentrationNotes
Renal Cortex 8 to 10 times higher than plasmaPersistent accumulation compared to plasma levels.
Renal Medulla Lower than cortex
Renal Papilla Lower than cortex

In rats, biliary excretion has been shown to play a more significant role, accounting for up to 30% of excretion. This compound has also been shown to cross the placental barrier in mice and is excreted in human milk.

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacokinetic and biodistribution studies cited in this guide.

Human Pharmacokinetic Study
  • Study Design: A study in normal volunteers to determine the pharmacokinetic profile of this compound.

  • Subjects: Healthy human volunteers with normal renal function.

  • Administration: 50 mL of Hexabrix 320 administered via intravenous injection.

  • Sampling: Blood samples were collected at various time points to determine plasma concentrations. Urine was collected over 24 hours to measure cumulative excretion.

  • Analytical Method: While the specific analytical method is not detailed in the product monograph, quantitative analysis of iodinated contrast agents in biological fluids is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Rabbit Pharmacokinetic and Renal Accumulation Study
  • Study Design: A comparative pharmacokinetic and tissue distribution study in rabbits.

  • Animal Model: Male and female New Zealand rabbits.

  • Administration: A single intravenous bolus injection of this compound (Hexabrix) at a dose of 5 ml/kg. An additional group received a continuous intravenous infusion at a rate of 2.5 ml/kg/hour for four hours.

  • Sampling: Animals were sacrificed at 2, 8, and 24 hours after the bolus injection. For the infusion group, animals were sacrificed 30 minutes after the end of the infusion. Plasma and kidney tissues (cortex, medulla, papilla) were collected.

  • Analytical Method: Plasma and tissue concentrations of this compound were quantified using an HPLC method. Specific details of the chromatographic conditions were not provided in the cited abstract.

Representative Analytical Protocol (HPLC)

Table 4: Representative HPLC Method for Analysis of an Iodinated Contrast Agent

ParameterSpecification
Instrumentation HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate 1.0 mL/min
Detection Wavelength ~240 nm (based on the UV absorbance of the tri-iodinated benzene (B151609) ring)
Sample Preparation Protein precipitation of plasma/serum samples with acetonitrile or methanol, followed by centrifugation. Supernatant is then injected. Tissue samples would require homogenization and extraction prior to protein precipitation.
Quantification Based on a calibration curve prepared by spiking known concentrations of this compound into the corresponding biological matrix.

Visualizations: Workflows and Pathways

Pharmacokinetic Model and Excretion Pathways

The following diagrams illustrate the key processes in the pharmacokinetics and excretion of this compound.

G cluster_0 Two-Compartment Pharmacokinetic Model Central Compartment\n(Plasma) Central Compartment (Plasma) Peripheral Compartment\n(Tissues) Peripheral Compartment (Tissues) Central Compartment\n(Plasma)->Peripheral Compartment\n(Tissues) Distribution (k12) Elimination Elimination Central Compartment\n(Plasma)->Elimination Elimination (k10) Peripheral Compartment\n(Tissues)->Central Compartment\n(Plasma) Redistribution (k21) G This compound in\nSystemic Circulation This compound in Systemic Circulation Kidney Kidney This compound in\nSystemic Circulation->Kidney Primary Pathway (~90%) Liver Liver This compound in\nSystemic Circulation->Liver Alternate Pathway (Renal Impairment) Urine (Unchanged) Urine (Unchanged) Kidney->Urine (Unchanged) Glomerular Filtration Bile / Small Intestine Bile / Small Intestine Liver->Bile / Small Intestine Feces Feces Bile / Small Intestine->Feces G Animal Dosing Animal Dosing Sample Collection Sample Collection Animal Dosing->Sample Collection IV Bolus or Infusion in Rabbits Sample Processing Sample Processing Sample Collection->Sample Processing Plasma and Tissues at 2, 8, 24h HPLC Analysis HPLC Analysis Sample Processing->HPLC Analysis Homogenization & Protein Precipitation Data Analysis Data Analysis HPLC Analysis->Data Analysis Quantification of This compound Pharmacokinetic &\nDistribution Profiles Pharmacokinetic & Distribution Profiles Data Analysis->Pharmacokinetic &\nDistribution Profiles Calculate Parameters

References

An In-depth Technical Guide on the Solubility and Stability of Ioxaglic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of ioxaglic acid. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on summarizing qualitative solubility information and presenting detailed, generalized experimental protocols for determining the solubility and stability of this compound, based on established pharmaceutical testing guidelines.

Introduction to this compound

This compound is an ionic, low-osmolality iodinated radiocontrast agent used in various diagnostic imaging procedures, such as angiography and computed tomography.[1][2][3] Its chemical structure, rich in iodine atoms, allows for the attenuation of X-rays, providing enhanced visualization of internal body structures.[1] Understanding the solubility and stability of this compound is critical for its formulation, storage, and safe and effective administration.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its dissolution rate, bioavailability, and formulation design.

Qualitative Solubility Profile

Published data on the solubility of this compound is primarily qualitative. The product monograph for Hexabrix®, a formulation containing this compound, describes its solubility as follows:

  • Slightly soluble in:

    • Water

    • Alcohol

    • Ether

    • Chloroform

    • Methanol

  • Very soluble in:

    • Dimethylformamide[4]

This information suggests that this compound is a sparingly soluble compound in common aqueous and organic solvents but exhibits high solubility in a polar aprotic solvent like dimethylformamide.

Predicted Aqueous Solubility

A computationally predicted aqueous solubility for this compound is available in the DrugBank database, suggesting a value of 0.0152 mg/mL. It is important to note that this is a theoretical value and should be confirmed by experimental analysis.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.

Materials:

  • This compound powder

  • Selected solvents (e.g., purified water, methanol, ethanol, acetonitrile)

  • Buffer solutions of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV, UPLC-MS)

Procedure:

  • Add an excess amount of this compound powder to a series of vials. The excess solid is necessary to ensure that a saturated solution is formed.

  • Add a known volume of the desired solvent or buffer solution to each vial.

  • Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

  • After shaking, allow the vials to stand to let the undissolved solids settle.

  • Carefully withdraw an aliquot of the supernatant. To separate the dissolved from undissolved solid, centrifugation or filtration (using a filter compatible with the solvent and drug) can be employed.

  • Dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated analytical method.

  • Calculate the solubility in mg/mL or mol/L.

Data Presentation:

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Solvent/Buffer (pH)Temperature (°C)Solubility (mg/mL)
Purified Water25[Experimental Value]
Purified Water37[Experimental Value]
Methanol25[Experimental Value]
Ethanol25[Experimental Value]
Buffer pH 1.237[Experimental Value]
Buffer pH 4.537[Experimental Value]
Buffer pH 6.837[Experimental Value]

Stability of this compound

Stability testing is essential to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are a key component of this, helping to identify potential degradation products and establish stability-indicating analytical methods.

Potential Degradation Pathways

For iodinated contrast agents like this compound, several degradation pathways can be anticipated under stress conditions. These may include:

  • Deiodination: The loss of iodine atoms from the aromatic ring.

  • Decarboxylation: The removal of a carboxyl group.

  • Hydrolysis: Cleavage of amide bonds within the molecule.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines. The extent of degradation should be targeted to be between 5-20%.

Objective: To evaluate the stability of this compound in acidic and basic conditions.

Procedure:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it, and dilute it to a suitable concentration.

  • Analyze the samples using a stability-indicating analytical method (e.g., UPLC-MS) to determine the amount of remaining this compound and to profile any degradation products.

Objective: To assess the susceptibility of this compound to oxidation.

Procedure:

  • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Keep the solution at room temperature for a specified period, with samples taken at various time points.

  • Analyze the samples to quantify the parent drug and detect any oxidative degradation products.

Objective: To investigate the effect of heat on the stability of this compound in the solid state.

Procedure:

  • Place this compound powder in a controlled temperature oven (e.g., 60°C, 80°C).

  • Expose the powder for a defined period (e.g., 1, 7, 14 days).

  • At each time point, dissolve a portion of the powder in a suitable solvent.

  • Analyze the resulting solution to determine the extent of degradation.

Objective: To determine the stability of this compound when exposed to light.

Procedure:

  • Expose this compound powder and a solution of the drug to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • A dark control sample should be stored under the same conditions but protected from light.

  • After a defined exposure period, analyze both the exposed and control samples to assess the extent of photodegradation.

Data Presentation for Stability Studies

The results of the forced degradation studies should be presented in a tabular format.

Stress ConditionTime (hours/days)This compound Remaining (%)Degradation Products (Peak Area %)Observations
0.1 M HCl, 60°C2[Value][Value(s)][e.g., Color change]
8[Value][Value(s)]
0.1 M NaOH, 60°C2[Value][Value(s)]
8[Value][Value(s)]
3% H₂O₂, RT24[Value][Value(s)]
Solid, 80°C7 days[Value][Value(s)][e.g., Change in appearance]
Photostability (UV/Vis)[Total Illumination][Value][Value(s)]

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vials B Add known volume of solvent/buffer A->B C Shake at constant temperature (e.g., 24-72 hours) B->C D Centrifuge or filter to get clear supernatant C->D E Dilute supernatant D->E F Quantify using validated analytical method (e.g., HPLC) E->F

Caption: Workflow for determining the equilibrium solubility of this compound.

Logical Flow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_results Data Evaluation Start This compound (API or in Solution) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Stress (Solid, e.g., 80°C) Start->Thermal Photo Photostability (UV/Vis light) Start->Photo Analysis Analyze samples at time points using stability-indicating method (e.g., UPLC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Assay Quantify remaining This compound Analysis->Assay Degradants Identify and quantify degradation products Analysis->Degradants Pathway Propose degradation pathways Assay->Pathway Degradants->Pathway

Caption: Logical workflow for conducting forced degradation studies on this compound.

Conclusion

References

The Toxicity Profile of Ioxaglic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxaglic acid, a tri-iodinated benzoic acid derivative, is an ionic, low-osmolality contrast agent historically used in various radiological procedures. Marketed under the trade name Hexabrix, it is formulated as a combination of its meglumine (B1676163) and sodium salts.[1] Its lower osmolality compared to high-osmolality contrast media generally results in a better safety profile and fewer adverse effects.[2] However, as with all contrast agents, understanding its potential for in vitro and in vivo toxicity is crucial for its safe and effective use. This technical guide provides a comprehensive overview of the toxicity profile of this compound, detailing its effects at the cellular and organismal level, outlining the experimental protocols used for its assessment, and visualizing the key mechanistic pathways involved in its toxicity.

In Vitro Toxicity Profile

The in vitro toxicity of this compound has been evaluated through a range of assays assessing its cytotoxicity and genotoxicity.

Cytotoxicity

While specific IC50 values for this compound on various cell lines are not extensively reported in publicly available literature, comparative studies provide insight into its cytotoxic potential. The primary target for the toxic effects of systemically administered this compound is the renal tubular cell, a key player in the development of contrast-induced nephropathy (CIN).

Table 1: In Vitro Cytotoxicity Data for this compound and Comparators

Cell LineAssayTest AgentConcentrationResultReference
LLC-PK1 (porcine kidney epithelial cells)MTT AssayIoxaglateNot specifiedComparable decline in glomerular filtration rate and tubular necrosis to iohexol (B1672079) and iothalamate[3]
LLC-PK1 (porcine kidney epithelial cells)MTT AssayIoxithalamate (high-osmolar)75 mg I/mL4% of undamaged control cells[4]
LLC-PK1 (porcine kidney epithelial cells)MTT AssayIoversol (low-osmolar)75 mg I/mL32% of undamaged control cells[4]
LLC-PK1 (porcine kidney epithelial cells)MTT AssayIomeprol-300 (low-osmolar)75 mg I/mL34% of undamaged control cells
LLC-PK1 (porcine kidney epithelial cells)MTT AssayIodixanol (iso-osmolar)75 mg I/mL40% of undamaged control cells
Genotoxicity

Genotoxicity studies are essential to determine the potential of a substance to cause damage to genetic material. This compound has been evaluated for its mutagenic and clastogenic potential.

Table 2: Summary of In Vitro Genotoxicity Studies for this compound

AssayTest SystemResultsReference
Ames Test (Bacterial Reverse Mutation Assay)Salmonella typhimuriumNon-mutagenicHexabrix® 200 - PRODUCT MONOGRAPH
Phage Induction AssayLysogenic BacteriaDid not induce phage activityHexabrix® 200 - PRODUCT MONOGRAPH
Chromosomal Aberration TestNot specifiedNo publicly available data on this compound specifically.
In Vitro Micronucleus TestNot specifiedNo publicly available data on this compound specifically.

Based on the available data, this compound is considered to be non-mutagenic.

In Vivo Toxicity Profile

In vivo studies provide critical information on the systemic toxicity of this compound, including acute toxicity and target organ-specific effects.

Acute Toxicity

Acute toxicity studies are performed to determine the potential adverse effects that occur shortly after a single dose of a substance. The median lethal dose (LD50) is a common metric from these studies.

Table 3: Acute In Vivo Toxicity of this compound

SpeciesRoute of AdministrationLD50Reference
DogIntravenous>10.2 g Iodine/kgPubChem CID 3742
RabbitIntravenous>6.4 g Iodine/kgPubChem CID 3742
Target Organ Toxicity: Nephrotoxicity

The primary organ of concern for this compound toxicity is the kidney. Contrast-induced nephropathy (CIN), also known as contrast-induced acute kidney injury (CI-AKI), is a well-documented adverse effect of iodinated contrast media. Studies have shown that ioxaglate can induce apoptosis (programmed cell death) in renal tubular cells, which is a key event in the pathogenesis of CIN. This is believed to be mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of stress-activated protein kinase pathways.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Renal tubular epithelial cells (e.g., LLC-PK1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The cell culture medium is replaced with a medium containing various concentrations of this compound or control substances. The cells are then incubated for a specified period (e.g., 24 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Bacterial Strains: Several histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have mutations in the genes involved in histidine synthesis and therefore cannot grow in a histidine-free medium.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate that mimics mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound, a positive control (a known mutagen), and a negative control (vehicle) in the presence of a small amount of histidine.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Acute Intravenous Toxicity Study (General Protocol based on OECD Guidelines)

This protocol outlines the general procedure for an acute intravenous toxicity study in rabbits.

  • Animal Selection: Healthy, young adult rabbits of a single strain are used. Animals are acclimatized to the laboratory conditions before the study.

  • Dose Groups: At least three dose levels of this compound, a vehicle control group, and a positive control group (if applicable) are established.

  • Administration: A single intravenous injection of the test substance is administered to each animal, typically via the marginal ear vein. The volume of the injection is kept constant across all animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes at regular intervals for at least 14 days.

  • Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy to examine for any pathological changes in organs and tissues.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods.

Signaling Pathways in this compound-Induced Toxicity

The primary mechanism of this compound-induced renal toxicity involves the induction of apoptosis in renal tubular cells. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which then activates stress-activated protein kinase (SAPK) signaling pathways.

This compound-Induced Apoptosis in Renal Tubular Cells

Ioxaglic_Acid_Apoptosis_Pathway Ioxaglic_Acid This compound Renal_Tubular_Cell Renal Tubular Cell Ioxaglic_Acid->Renal_Tubular_Cell Enters ROS Increased Reactive Oxygen Species (ROS) Renal_Tubular_Cell->ROS JNK JNK Activation ROS->JNK p38 p38 MAPK Activation ROS->p38 Caspases Caspase Activation (e.g., Caspase-3) JNK->Caspases p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptosis signaling pathway in renal tubular cells.

Experimental Workflows

Visualizing experimental workflows can aid in understanding the sequence of steps involved in toxicity testing.

In Vitro Cytotoxicity Testing Workflow

In_Vitro_Cytotoxicity_Workflow start Start cell_culture Seed Renal Tubular Cells in 96-well plate start->cell_culture exposure Expose cells to this compound (various concentrations) cell_culture->exposure incubation Incubate for 24 hours exposure->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization measurement Measure Absorbance (570 nm) solubilization->measurement analysis Calculate Cell Viability measurement->analysis end End analysis->end

Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.

In Vivo Acute Toxicity Testing Workflow

In_Vivo_Toxicity_Workflow start Start acclimatization Acclimatize Animals (e.g., Rabbits) start->acclimatization grouping Assign to Dose Groups (Control & this compound) acclimatization->grouping administration Administer Single IV Dose grouping->administration observation Observe for 14 Days (Clinical Signs, Mortality, Body Weight) administration->observation necropsy Perform Gross Necropsy observation->necropsy analysis Analyze Data & Calculate LD50 necropsy->analysis end End analysis->end

Caption: A generalized workflow for an in vivo acute intravenous toxicity study.

Conclusion

This compound, as a low-osmolality iodinated contrast agent, demonstrates a favorable toxicity profile compared to its high-osmolality counterparts. In vitro, it is considered non-mutagenic. Its cytotoxic effects are primarily directed towards renal tubular cells, a key factor in the development of contrast-induced nephropathy. The in vivo acute toxicity of this compound is low, as indicated by high LD50 values in animal models. The primary mechanism of its renal toxicity involves the induction of apoptosis through a signaling cascade initiated by reactive oxygen species and mediated by the JNK and p38 MAPK pathways. A thorough understanding of this toxicity profile is essential for the safe clinical application of this compound and for the development of future contrast agents with improved safety profiles.

References

Ioxaglic acid molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ioxaglic Acid: Molecular Properties

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental molecular characteristics is paramount. This guide provides the core molecular data for this compound, a substance used as an iodinated contrast medium.

This compound is a complex organoiodine compound. Its chemical composition and molecular mass are fundamental parameters for any experimental or developmental work. The established molecular formula and weight are detailed below.

PropertyValue
Molecular Formula C₂₄H₂₁I₆N₅O₈[1][2][3]
Molecular Weight 1268.88 g/mol [1][2]
Exact Mass 1268.5658 u

The data presented is derived from reputable chemical databases and scientific literature, ensuring accuracy for research and development applications.

As this guide focuses solely on the molecular formula and weight of this compound, detailed experimental protocols for synthesis or analysis are not included. Similarly, signaling pathways or experimental workflows are not applicable to the scope of this particular technical summary, and therefore, no diagrams are provided.

References

Early Clinical Studies of Ioxaglic Acid Efficacy: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early clinical studies investigating the efficacy and safety of ioxaglic acid, a low-osmolality iodinated contrast medium. Marketed under the trade name Hexabrix, this compound was developed to reduce the adverse effects associated with high-osmolality contrast agents. This document summarizes key quantitative data from comparative clinical trials, details the experimental protocols employed in these studies, and provides visualizations of the clinical trial workflow.

Quantitative Efficacy and Safety Data

The following tables summarize the key findings from early clinical trials comparing this compound with other contrast media across various imaging modalities.

Table 1: Comparative Efficacy in Angiography and Left Ventriculography
Study ComparatorNumber of PatientsEfficacy OutcomeIoxaglate GroupComparator Groupp-valueCitation
Iodixanol (B1672021) 320 mg I/ml74 (38 Ioxaglate, 36 Iodixanol)Good radiographic efficacyNot specified quantitatively, but stated as "good in both groups"Not specified quantitatively, but stated as "good in both groups"Not specified[1]
Iodixanol 32046Diagnostic Quality of VisualizationAll procedures diagnosticAll procedures diagnosticp = 0.205 (no significant difference)[2]
Table 2: Comparative Safety and Tolerability in Angiography and Left Ventriculography
Study ComparatorNumber of PatientsAdverse Event/SensationIoxaglate GroupComparator Groupp-valueCitation
Iodixanol 320 mg I/ml74 (38 Ioxaglate, 36 Iodixanol)Any Adverse Events16 (42%)6 (16%)p = 0.02[1]
Sensation of Warmth34 (89%)26 (72%)p = 0.06[1]
Iodixanol 32046Mild or Moderate Adverse EffectsNo significant differenceNo significant differencep = 0.106[2]
Injection-related PainSignificantly greater incidencep = 0.025
Diatrizoate (Urografin 60%)34 (double-blind group)Patient PreferenceAll patients preferred ioxaglate0 patientsNot specified
Severe Pain014Not specified
Slight Pain512Not specified
Iothalamate (Conray 280)33Patient Preference300Not specified
Sensation of HeatSignificantly lessNot specified
Table 3: Efficacy and Safety in Urography
Study ComparatorNumber of PatientsOutcomeIoxaglate GroupComparator Groupp-valueCitation
Diatrizoate Meglumine and Diatrizoate Sodium (Renografin-60)60Diagnostic Quality of UrogramsSignificantly betterNot specified
Body Heat, Arm Heat, and Overall DiscomfortSignificantly lessNot specified
Nausea and VomitingSimilar amountSimilar amountNot specified
Iohexol and IopamidolNot specifiedNephrogram QualityGoodIohexol was statistically significantly betterNot specified
Pyelographic Density and Ureteric DistensionSimilarSimilarNot specified
Table 4: Hemodynamic Effects
Study ProcedureComparatorNumber of PatientsHemodynamic ParameterIoxaglate EffectComparator EffectCitation
Femoral AngiographyDiatrizoate61Heart RateIncreasedIncreased (significantly more than ioxaglate)
Systolic and Diastolic Blood PressureDecreasedDecreased (significantly more than ioxaglate)
UrographyRenografin-6060Heart RateLess of an increase
Mean Arterial Blood PressureSlight riseBiphasic rise then fall

Experimental Protocols

The early clinical studies of this compound were predominantly designed as randomized, double-blind, comparative trials to ensure unbiased assessment of efficacy and safety.

A. Study Design: Double-Blind, Randomized, Parallel-Group/Crossover Trial

A common methodology involved a double-blind, randomized design where patients were assigned to receive either ioxaglate or a comparator contrast medium.

  • Patient Population: Patients referred for specific radiological procedures such as cardioangiography, peripheral arteriography, or urography. Inclusion and exclusion criteria were established to ensure a homogenous study population.

  • Randomization: Patients were randomly allocated to one of the treatment groups.

  • Blinding: Both the patient and the administering physician were unaware of the contrast agent being used. In some studies, a crossover design was employed where each patient received both contrast agents for different limbs, serving as their own control.

  • Intervention: Administration of this compound (Hexabrix) or the comparator contrast agent at a specified iodine concentration and volume, tailored to the imaging procedure.

  • Data Collection:

    • Efficacy: Radiographic quality was assessed by independent observers who were blinded to the contrast agent used.

    • Safety and Tolerability: Adverse events, including sensations of pain and warmth, were recorded. Hemodynamic parameters such as heart rate and blood pressure were monitored.

    • Biochemical Analysis: Blood and urine samples were collected before and after the procedure to assess renal function and other biochemical parameters.

B. Specific Procedural Protocols
  • Cardioangiography and Left Ventriculography: The trial aimed to compare the safety and radiographic efficacy of iodixanol (320 mg I/ml) versus ioxaglate (Hexabrix 320 mg I/ml). Seventy-six patients were initially enrolled, with 36 receiving iodixanol and 38 receiving ioxaglate. The evaluation included vital signs, adverse events, patient discomfort, and clinical-chemical parameters in blood and urine.

  • High-Dose Clinical Urography: A double-blind trial was conducted on 60 patients to compare Hexabrix with Renografin-60. The study assessed urinary iodine concentrations, urine volumes, and the diagnostic quality of excretory urograms. Hemodynamic changes and patient-reported discomfort were also recorded.

  • Femoral Angiography: In a double-blind study with 34 patients, ioxaglate was compared with diatrizoate. The primary endpoints were patient-reported pain and changes in heart rate and arterial blood pressure.

Visualizations

The following diagrams illustrate the typical workflow of the early clinical trials assessing this compound.

G Figure 1: Randomized Controlled Trial Workflow for this compound Efficacy cluster_0 Patient Recruitment and Screening cluster_1 Randomization and Blinding cluster_2 Intervention cluster_3 Data Collection and Analysis PatientPool Patient Pool for Specific Imaging Procedure InclusionExclusion Inclusion/Exclusion Criteria Assessment PatientPool->InclusionExclusion InformedConsent Informed Consent InclusionExclusion->InformedConsent Randomization Randomization InformedConsent->Randomization Blinding Double-Blinding of Patient and Investigator Randomization->Blinding Ioxaglate Ioxaglate Administration Blinding->Ioxaglate Group A Comparator Comparator Contrast Administration Blinding->Comparator Group B Efficacy Efficacy Assessment (Image Quality) Ioxaglate->Efficacy Safety Safety Monitoring (Adverse Events, Vitals) Ioxaglate->Safety Biochemical Biochemical Analysis (Blood, Urine) Ioxaglate->Biochemical Comparator->Efficacy Comparator->Safety Comparator->Biochemical Analysis Statistical Analysis Efficacy->Analysis Safety->Analysis Biochemical->Analysis

Caption: Workflow of a typical randomized controlled trial for this compound.

G Figure 2: Logical Flow of Efficacy and Safety Assessment cluster_efficacy Efficacy Assessment cluster_safety Safety Assessment cluster_conclusion Conclusion ImageAcquisition Image Acquisition Radiographic Procedure BlindedReview Blinded Image Review Multiple Independent Observers ImageAcquisition->BlindedReview QualityScoring Image Quality Scoring e.g., Diagnostic vs. Non-Diagnostic BlindedReview->QualityScoring ComparativeAnalysis Comparative Analysis of Efficacy and Safety Data QualityScoring->ComparativeAnalysis PatientMonitoring Patient Monitoring Sensation (Pain, Heat) Adverse Event Reporting PatientMonitoring->ComparativeAnalysis Hemodynamic Hemodynamic Monitoring Heart Rate Blood Pressure Hemodynamic->ComparativeAnalysis LabTests Laboratory Tests Pre- and Post-Procedure Blood and Urine Samples LabTests->ComparativeAnalysis

Caption: Logical flow for assessing efficacy and safety in this compound trials.

References

Biocompatibility of Ioxaglic Acid for In Vivo Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ioxaglic acid, an ionic, low-osmolality iodinated contrast medium, has been utilized in various radiological procedures. Its biocompatibility is a critical factor for its safe in vivo administration. This technical guide provides an in-depth analysis of the biocompatibility of this compound, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing associated biological pathways and workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and evaluating the in vivo safety profile of this compound.

Physicochemical Properties and Pharmacokinetics

This compound is a tri-iodinated benzoic acid derivative.[1] Its low osmolality (approximately 600 mOsm/kg) compared to high-osmolality contrast media contributes to a reduced incidence of adverse effects.[2][3] Following intravenous administration, this compound is rapidly distributed in the extracellular fluid and is primarily excreted unchanged by the kidneys.[1]

Table 1: Pharmacokinetic Properties of this compound

ParameterValueReference
Protein Binding ~14%[2]
Distribution Half-life 12 minutes (range: 4-17 min)
Elimination Half-life 92 minutes (range: 61-140 min)
Metabolism None
Primary Route of Excretion Renal

In Vitro Biocompatibility Assessment

Cytotoxicity

The cytotoxic potential of this compound has been evaluated using various cell-based assays. A key indicator of cytotoxicity is the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme that is released into the cell culture medium upon cell membrane damage.

Table 2: Cytotoxicity of this compound on Human Microvascular Endothelial Cells

This compound Concentration (mg Iodine/mL)Exposure Time (minutes)LDH Release (% of control)Morphological Changes
15060~20% (significant increase)Cell shrinkage and loss of cell tip in 20-80% of cells

Experimental Protocol: LDH Cytotoxicity Assay

The cytotoxicity of this compound on endothelial cells can be determined using a commercially available LDH cytotoxicity assay kit.

  • Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 50, 100, 150 mg Iodine/mL). Control wells with untreated cells and wells with a lysis buffer (to determine maximum LDH release) are also prepared.

  • Incubation: The plate is incubated for specific time points (e.g., 1, 4, 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant from each well is carefully transferred to a new 96-well plate.

  • LDH Reaction: The LDH assay reaction solution is added to each well of the new plate.

  • Incubation and Measurement: The plate is incubated at room temperature for 30 minutes in the dark. The absorbance is then measured at 490 nm using a microplate reader.

  • Calculation: The percentage of cytotoxicity is calculated using the formula: (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100.

Hemocompatibility

The interaction of this compound with blood components is a crucial aspect of its biocompatibility. Key parameters include its effects on platelets and the complement system.

This compound has been shown to inhibit platelet activation in a concentration-dependent manner. P-selectin, a marker of platelet activation, is expressed on the platelet surface upon activation.

Table 3: In Vitro Effect of this compound on Platelet P-selectin Expression

This compound Concentration (mg/mL)Inhibition of P-selectin Expression
3.0Significant decrease
10.0Significant decrease
30.0Significant decrease

Experimental Protocol: Flow Cytometry for Platelet P-selectin Expression

  • Blood Collection: Whole blood is collected from healthy donors into tubes containing sodium citrate (B86180) as an anticoagulant.

  • Incubation with this compound: Aliquots of whole blood are incubated with varying concentrations of this compound or a control solution for a specified time at 37°C.

  • Antibody Staining: A fluorescently labeled anti-CD62P (P-selectin) antibody is added to the blood samples and incubated in the dark. A platelet-specific marker (e.g., anti-CD41) is also used to identify the platelet population.

  • Fixation: The samples are fixed with a suitable fixative to stop the reaction and preserve cell morphology.

  • Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. Platelets are gated based on their forward and side scatter characteristics and CD41 expression. The percentage of P-selectin positive platelets is then determined.

Studies have indicated that this compound can activate the complement system, which is a part of the innate immune system.

Table 4: In Vivo Complement Activation by this compound in Patients

Complement ComponentObservation
C3a and C4aIncreased levels in some patients experiencing reactions

Experimental Protocol: Complement Activation Assay (CH50)

  • Serum Collection: Blood is collected from subjects, and serum is separated by centrifugation.

  • Incubation: The serum is incubated with different concentrations of this compound or a control at 37°C for a defined period.

  • Hemolytic Assay: The treated serum is then added to sensitized sheep red blood cells. The degree of hemolysis is measured spectrophotometrically, which is inversely proportional to the amount of complement consumed by the test substance.

  • Calculation: The CH50 value, representing the dilution of serum required to lyse 50% of the red blood cells, is calculated. A decrease in the CH50 value indicates complement activation.

In Vivo Biocompatibility Assessment

In vivo studies in animal models are essential to evaluate the systemic and local tissue responses to this compound. These studies are typically conducted following guidelines such as the ISO 10993 series.

Experimental Protocol: In Vivo Biocompatibility Study in a Rabbit Model (based on ISO 10993)

  • Animal Model: New Zealand white rabbits are commonly used for in vivo biocompatibility testing.

  • Test Article Administration: A single intravenous dose of this compound is administered to the test group of rabbits. A control group receives a saline injection.

  • Observation Periods: Animals are observed for signs of toxicity and adverse reactions at regular intervals (e.g., 24 hours, 72 hours, and 7 days) post-injection.

  • Clinical Pathology: Blood samples are collected at baseline and at the end of the study for hematology and clinical chemistry analysis to assess systemic effects.

  • Histopathology: At the end of the study, the animals are euthanized, and major organs (kidneys, liver, spleen, heart, lungs) and the injection site are collected for histopathological examination to evaluate for any tissue damage, inflammation, or other pathological changes.

Signaling Pathways and Logical Relationships

The biological effects of iodinated contrast media, including this compound, are often mediated through complex signaling pathways. Oxidative stress is considered a key mechanism of contrast media-induced cellular injury.

G cluster_0 This compound Administration cluster_1 Cellular Effects cluster_2 Signaling Pathways cluster_3 Downstream Consequences Ioxaglic_Acid This compound (Ionic, Low-Osmolality Contrast Medium) Oxidative_Stress Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Ioxaglic_Acid->Oxidative_Stress Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Ioxaglic_Acid->Mitochondrial_Dysfunction Contributes to Endothelial_Dysfunction Endothelial Cell Dysfunction Ioxaglic_Acid->Endothelial_Dysfunction Causes MAPK MAPK Pathway Activation (ERK, JNK, p38) Oxidative_Stress->MAPK Activates SIRT1 SIRT1 Downregulation Oxidative_Stress->SIRT1 Contributes to Mitochondrial_Dysfunction->Oxidative_Stress Tissue_Injury Tissue Injury Endothelial_Dysfunction->Tissue_Injury Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis (Cell Death) MAPK->Apoptosis SIRT1->Apoptosis Leads to Increased Inflammation->Tissue_Injury Apoptosis->Tissue_Injury

Caption: Potential signaling pathways involved in this compound-induced cellular effects.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis & Risk Assessment Cytotoxicity Cytotoxicity Assays (LDH, MTT on Endothelial Cells) Animal_Model Animal Model Study (e.g., Rabbit) Cytotoxicity->Animal_Model Informs Hemocompatibility Hemocompatibility Tests (Platelet Activation, Complement Activation) Hemocompatibility->Animal_Model Informs Systemic_Toxicity Systemic Toxicity Assessment (Clinical Pathology) Animal_Model->Systemic_Toxicity Local_Tolerance Local Tolerance Evaluation (Histopathology of Injection Site) Animal_Model->Local_Tolerance Data_Analysis Quantitative Data Analysis & Statistical Evaluation Systemic_Toxicity->Data_Analysis Local_Tolerance->Data_Analysis Risk_Assessment Biocompatibility Risk Assessment (ISO 10993-1) Data_Analysis->Risk_Assessment

Caption: Experimental workflow for assessing the in vivo biocompatibility of this compound.

G Ioxaglic_Acid This compound Properties Ionic_Nature Ionic Nature Ioxaglic_Acid->Ionic_Nature Low_Osmolality Low Osmolality Ioxaglic_Acid->Low_Osmolality Iodine_Content High Iodine Content Ioxaglic_Acid->Iodine_Content Endothelial_Effects Endothelial Cell Effects Ionic_Nature->Endothelial_Effects Influences Hemodynamic_Effects Hemodynamic Effects Ionic_Nature->Hemodynamic_Effects Influences Reduced_Side_Effects Reduced General Side Effects Low_Osmolality->Reduced_Side_Effects Leads to Radiographic_Contrast Effective Radiographic Contrast Iodine_Content->Radiographic_Contrast Provides Biocompatibility Overall Biocompatibility Reduced_Side_Effects->Biocompatibility Endothelial_Effects->Biocompatibility Hemodynamic_Effects->Biocompatibility Radiographic_Contrast->Biocompatibility Efficacy Component

References

Methodological & Application

Application Notes and Protocols for Ioxaglic Acid in Micro-CT Imaging of Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxaglic acid, commercially known as Hexabrix, is a low-osmolality, ionic, iodinated contrast agent widely used in clinical radiology.[1][2] Its application has extended into preclinical research, particularly in contrast-enhanced micro-computed tomography (micro-CT) for the three-dimensional visualization and quantification of soft tissues. The high atomic number of the iodine atoms in this compound significantly increases the X-ray attenuation of the stained tissues, enabling clear differentiation from surrounding unstained structures.

These application notes provide detailed protocols for the use of this compound in the micro-CT imaging of various tissues, with a focus on cartilage and intervertebral discs. The information is intended to guide researchers in developing and optimizing their own staining and imaging protocols.

Principle of Staining

This compound is a negatively charged molecule.[3] This property governs its distribution within tissues. In tissues rich in negatively charged glycosaminoglycans (GAGs), such as articular cartilage and the nucleus pulposus of intervertebral discs, the anionic this compound is repelled. Consequently, areas with high GAG content will show lower contrast agent uptake and thus lower X-ray attenuation (appearing darker in micro-CT images), while areas with depleted GAGs will have higher uptake and higher attenuation (appearing brighter). This inverse relationship allows for the quantitative assessment of GAG distribution, a key indicator of tissue health and disease progression.

Experimental Protocols

I. Protocol for Articular Cartilage Imaging (Rat Femur)

This protocol is optimized for the visualization and morphological assessment of articular cartilage in a rat model.[4]

1. Tissue Preparation:

  • Excise the femur and remove excess soft tissue.
  • Fix the tissue in 10% neutral buffered formalin (NBF) for 24-48 hours at 4°C.
  • After fixation, wash the samples thoroughly in phosphate-buffered saline (PBS) to remove residual fixative.

2. Staining:

  • Prepare a 40% (v/v) solution of Hexabrix (this compound) in PBS.
  • Immerse the samples in the staining solution. Ensure the entire tissue is submerged.
  • Incubate for 30 minutes at room temperature to allow for equilibration of the contrast agent within the cartilage.

3. Mounting and Scanning:

  • Gently blot the sample to remove excess staining solution from the surface.
  • Mount the sample in a sample holder, ensuring it is stable and centered in the field of view of the micro-CT scanner. To prevent dehydration during the scan, the sample can be wrapped in parafilm or scanned in a sealed container with a small amount of PBS to maintain humidity.
  • Perform micro-CT scanning. Recommended starting parameters are provided in the table below, but should be optimized for the specific scanner and research question.

II. Protocol for Intervertebral Disc (IVD) Imaging (Rat Lumbar Spine)

This protocol is designed for the biochemical and morphological characterization of rat lumbar intervertebral discs.

1. Tissue Preparation:

  • Dissect the lumbar spine, keeping the intervertebral discs intact between the vertebrae.
  • Fix the specimen in 10% NBF for 48 hours at 4°C.
  • Rinse the samples extensively with PBS to remove the fixative.

2. Staining:

  • Prepare a 40% (v/v) solution of Hexabrix in PBS. Other concentrations ranging from 20-50% can be tested for optimization.
  • Submerge the lumbar spine segments in the this compound solution.
  • Incubate for 24 hours at room temperature to ensure complete equilibration of the contrast agent throughout the dense tissue of the IVD.

3. Mounting and Scanning:

  • Remove the sample from the staining solution and gently dry the surface.
  • Position the sample in the micro-CT scanner.
  • Acquire images using appropriate scanning parameters. A study on rat lumbar IVDs utilized the parameters detailed in the quantitative data table.

III. General Protocol for Other Soft Tissues

For other soft tissues, such as muscle, a specific, universally validated protocol for this compound is not as well-documented. Therefore, the following general protocol should be used as a starting point for optimization.

1. Tissue Preparation:

  • Excise the tissue of interest and fix in 10% NBF for a duration appropriate for the tissue size and type (typically 24-72 hours).
  • Thoroughly wash the tissue in PBS.

2. Staining:

  • Begin with a 30-40% (v/v) solution of Hexabrix in PBS.
  • Incubation times will vary significantly based on tissue density and thickness. Start with a range of incubation times (e.g., 2, 6, 12, and 24 hours) to determine the optimal duration for sufficient contrast enhancement without oversaturation.

3. Mounting and Scanning:

  • Prepare and mount the sample as described in the previous protocols.
  • Use the general scanning parameters provided in the table below and adjust as needed to achieve the desired image quality.

Data Presentation

Table 1: Recommended Staining Parameters for this compound

Tissue TypeAnimal ModelFixationThis compound ConcentrationIncubation Time
Articular CartilageRat10% NBF40% (v/v) in PBS[4]30 minutes
Intervertebral DiscRat10% NBF40% (v/v) in PBS (optimal)24 hours
General Soft TissueVaries10% NBF30-40% (v/v) in PBS (starting point)2-24 hours (requires optimization)

Table 2: Example Micro-CT Scanning Parameters

ParameterArticular Cartilage (Rat)Intervertebral Disc (Rat)General Soft Tissue (Starting Point)
Voltage 55 kVp70 kVp50-80 kVp
Current 145 µA114 µA100-200 µA
Voxel Size 10.5 µm12 µm10-20 µm
Integration Time 300 ms250 ms200-500 ms

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_stain Staining cluster_scan Micro-CT Imaging Excision Tissue Excision Fixation Fixation (10% NBF) Excision->Fixation Washing_pre Washing (PBS) Fixation->Washing_pre Staining This compound Incubation Washing_pre->Staining Mounting Sample Mounting Staining->Mounting Scanning Micro-CT Scanning Mounting->Scanning Reconstruction 3D Reconstruction Scanning->Reconstruction Analysis Analysis Reconstruction->Analysis Quantitative Analysis

Caption: Experimental workflow for this compound-based micro-CT imaging.

logical_relationship GAG High Glycosaminoglycan (GAG) Content Repulsion Electrostatic Repulsion GAG->Repulsion Ioxaglate Anionic this compound Ioxaglate->Repulsion Low_Uptake Low Contrast Agent Uptake Repulsion->Low_Uptake Low_Attenuation Low X-ray Attenuation (Darker Image) Low_Uptake->Low_Attenuation

Caption: Principle of this compound staining in GAG-rich tissues.

References

Application Notes and Protocols for Ioxaglic Acid in Animal Vascular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxaglic acid, commercially known as Hexabrix, is a low-osmolality, ionic, dimeric, iodinated contrast agent utilized in diagnostic imaging.[1][2] Its primary function is to opacify blood vessels and other structures for radiographic visualization, including angiography, arteriography, and computed tomography (CT).[1][3] The lower osmolality of this compound compared to high-osmolality contrast agents is associated with a reduced incidence of adverse effects.[1] This document provides detailed application notes and protocols for the use of this compound in vascular imaging in animal models, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a water-soluble compound containing iodine atoms that absorb X-rays, thereby increasing the contrast of the structures it perfuses. Following intravascular injection, it is rapidly distributed throughout the circulatory system. The pharmacokinetic profile is generally described by a two-compartment model, with a rapid distribution phase and a subsequent elimination phase. The agent is primarily excreted unchanged by the kidneys through glomerular filtration.

Quantitative Data from Animal Studies

The following table summarizes quantitative data extracted from various animal studies involving this compound. This information can be used as a reference for planning preclinical imaging experiments.

Animal ModelAdministration RouteDoseKey FindingsReference
RabbitIntravenous (IV) Bolus5 ml/kgPlasma elimination half-life of approximately 45 minutes. Distribution volume between 20% and 26% of body weight.
RabbitContinuous IV Infusion2.5 ml/kg/hour for 4 hoursUsed for pharmacokinetic and renal accumulation studies.
DogInternal Carotid Injection1 ml/kgWell-tolerated with minor effects on blood pressure.
MouseNot specifiedNot specifiedIoxaglate is capable of crossing the placental barrier and invading fetal tissue.
MouseNot specified70 µlUsed for synchrotron radiation microangiography. Smallest detectable vessel size was ~24 µm.
RatNot specifiedNot specifiedBiliary excretion plays a significant role (up to 30%).

Experimental Protocols

Below are detailed protocols for angiography and contrast-enhanced micro-CT in rodent models using this compound. These protocols are based on available data and general practices for similar contrast agents and may require optimization for specific experimental needs.

Protocol 1: Angiography in a Rat Model

Objective: To visualize the vascular structure of a specific organ or region in a rat model using digital subtraction angiography (DSA).

Materials:

  • This compound (Hexabrix 320, containing 320 mg iodine/mL)

  • Anesthetized rat (e.g., Sprague-Dawley, 250-350g)

  • Catheter (appropriate size for the target vessel)

  • Infusion pump

  • Angiography system

  • Heparinized saline

Procedure:

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic protocol (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail). Shave and sterilize the surgical site for catheter insertion (e.g., femoral artery or tail vein).

  • Catheterization:

    • For arterial access, carefully expose the femoral artery and insert the catheter.

    • For venous access, the tail vein can be catheterized.

    • Secure the catheter in place and flush with a small volume of heparinized saline to prevent clotting.

  • Contrast Administration:

    • Connect the catheter to the infusion pump filled with this compound.

    • A suggested starting dose is in the range of 1-2 mL/kg. The total procedural dose should not exceed 4 mL/kg.

    • Set the infusion rate based on the target vessel and desired opacification. For a bolus injection, a rapid infusion over a few seconds is typical.

  • Imaging:

    • Position the rat in the angiography system.

    • Acquire a scout image before contrast injection.

    • Start the DSA acquisition sequence just before initiating the contrast injection.

    • Continue imaging to capture the arterial, capillary, and venous phases of perfusion.

  • Post-Procedure:

    • After imaging, withdraw the catheter and apply pressure to the insertion site to ensure hemostasis.

    • Monitor the animal during recovery from anesthesia.

Protocol 2: Contrast-Enhanced Micro-CT for Vascular Imaging in a Mouse Model

Objective: To obtain high-resolution 3D images of the vasculature in a mouse model.

Materials:

  • This compound (Hexabrix 320)

  • Anesthetized mouse (e.g., C57BL/6, 20-30g)

  • Tail vein catheter (e.g., 30G)

  • Infusion pump

  • Micro-CT scanner

  • Physiological monitoring system (respiration, ECG)

Procedure:

  • Animal Preparation: Anesthetize the mouse and maintain anesthesia throughout the imaging procedure. Place a tail vein catheter for contrast administration.

  • Positioning: Secure the mouse on the scanner bed. Use the physiological monitoring system to gate the image acquisition with respiration and/or cardiac cycle to minimize motion artifacts.

  • Imaging Parameters:

    • Set the micro-CT scanner parameters. Typical settings for vascular imaging might include:

      • X-ray source voltage: 40-60 kVp

      • Voxel size: 10-50 µm (depending on the required resolution and region of interest)

      • Number of projections: 360-720

      • Scan time: Dependent on the scanner and desired signal-to-noise ratio.

  • Contrast Administration and Scanning:

    • Due to the rapid renal clearance of this compound, dynamic scanning is recommended.

    • A suggested starting dose is a bolus of 70 µl. Alternatively, a dose of 1-2 mL/kg can be adapted.

    • Initiate the micro-CT scan immediately upon or slightly before the bolus injection of this compound via the tail vein catheter using an infusion pump for controlled delivery.

    • The peak vascular enhancement occurs within 30-90 seconds after a bolus administration.

  • Image Reconstruction and Analysis:

    • Reconstruct the acquired projection data to generate 3D volumetric images.

    • Use appropriate software for visualization and quantitative analysis of the vascular network.

Visualizations

G cluster_prep Animal Preparation cluster_imaging Imaging Procedure cluster_post Post-Procedure Anesthesia Anesthetize Animal Catheterization Catheterize Target Vessel Anesthesia->Catheterization Positioning Position Animal in Scanner Catheterization->Positioning Contrast_Injection Inject this compound Positioning->Contrast_Injection Acquisition Acquire Images Contrast_Injection->Acquisition Recovery Monitor Animal Recovery Acquisition->Recovery Analysis Image Reconstruction & Analysis Acquisition->Analysis

Caption: General experimental workflow for vascular imaging.

G IV_Injection Intravascular Injection Circulation Systemic Circulation IV_Injection->Circulation Kidneys Kidneys (Glomerular Filtration) Circulation->Kidneys Tissues Target Tissues (Vascular Space) Circulation->Tissues Urine Excretion in Urine Kidneys->Urine Imaging X-ray Imaging Tissues->Imaging

References

Application Notes and Protocols for Ioxaglic Acid Administration in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the common administration routes for Ioxaglic acid in preclinical research settings. Detailed protocols, quantitative data summaries, and workflow visualizations are included to guide study design and execution.

Introduction

This compound, a low-osmolality iodinated contrast medium, is utilized in preclinical research for various imaging applications. Its primary mechanism of action is the attenuation of X-rays, enabling the visualization of anatomical structures.[1][2][3] The selection of an appropriate administration route is critical for achieving optimal imaging results and ensuring animal welfare. This document outlines the methodologies for intravenous, intra-arterial, subcutaneous, and intraperitoneal administration of this compound in common laboratory animal models.

Data Presentation: Quantitative Administration Parameters

The following tables summarize key quantitative data for this compound administration from various preclinical studies.

Table 1: Intravenous Administration of this compound

Animal ModelDosageKey Pharmacokinetic ParametersReference
Rabbit5 mL/kg (bolus injection)Plasma elimination half-life: ~45 minutes; Distribution volume: 20-26% of body weight[4]
Rabbit2.5 mL/kg/hour (continuous infusion for 4 hours)Not specified

Table 2: Intra-arterial Administration of this compound

Animal ModelAdministration SiteIodine ConcentrationDosageObserved EffectsReference
DogIntracarotid280 mgI/mLNot specifiedNo significant blood-brain barrier disruption
RabbitIntracarotid280 mgI/mLNot specifiedSlight, transient blood-brain barrier disruption
Guinea PigIntracarotidUp to 40% INot specifiedNo blood-brain barrier lesions
Guinea PigIntracarotid42% I (as Na ioxaglate)1 mLDamage to blood-brain barrier integrity in 1 of 4 animals
RabbitRight Coronary Artery160 mgI/mL (Hexabrix 160)1.5 mL at 3 mL/minuteReversible major ECG changes

Table 3: Subcutaneous and Intraperitoneal Administration of this compound

Animal ModelAdministration RouteDosageKey FindingsReference
RatSubcutaneousNot specifiedCaused tissue damage, severity influenced by volume, osmolality, and iodine content.
MouseIntraperitoneal22.4 gI/kg (LD50)Acute toxicity assessment
RatIntraperitoneal8 gI/kg (LD50)Acute toxicity assessment

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is physical; its iodine content allows for the absorption of X-rays, leading to enhanced contrast in radiographic imaging. Research into specific intracellular signaling pathways directly modulated by this compound is limited. The physiological effects observed, such as vasodilation, are generally attributed to the hyperosmolality of the contrast medium rather than interaction with specific cellular receptors or signaling cascades.

One of the noted physiological effects of contrast media is vasodilation. This is thought to be a direct consequence of the higher osmolality of the contrast agent compared to blood, which can induce relaxation of vascular smooth muscle.

G Ioxaglate Ioxaglate Administration (Hyperosmolar Solution) Vessel Blood Vessel Ioxaglate->Vessel SmoothMuscle Vascular Smooth Muscle Cells Ioxaglate->SmoothMuscle Direct Osmotic Effect Endothelium Endothelial Cells Vessel->Endothelium Vessel->SmoothMuscle Endothelium->SmoothMuscle Release of Vasoactive Substances (e.g., NO) Relaxation Relaxation SmoothMuscle->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation G Start Start Restrain Restrain Rabbit Start->Restrain PrepSite Prepare Injection Site (Marginal Ear Vein) Restrain->PrepSite Administer Administer this compound PrepSite->Administer Bolus Bolus Injection Administer->Bolus Single Dose Infusion Continuous Infusion Administer->Infusion Prolonged Delivery Monitor Monitor Animal Bolus->Monitor Infusion->Monitor End End Monitor->End G Start Start Anesthetize Anesthetize Animal Start->Anesthetize AccessArtery Access Target Artery (e.g., Carotid) Anesthetize->AccessArtery ConfirmPlacement Confirm Catheter Placement AccessArtery->ConfirmPlacement Inject Inject this compound ConfirmPlacement->Inject Monitor Monitor Vital Signs Inject->Monitor Recover Recover Animal Monitor->Recover End End Recover->End G Start Start Restrain Restrain Rat Start->Restrain PrepSite Prepare Injection Site (Dorsal Scruff) Restrain->PrepSite TentSkin Tent the Skin PrepSite->TentSkin Inject Inject this compound TentSkin->Inject Observe Observe for Local Reactions Inject->Observe End End Observe->End G Start Start Restrain Restrain Mouse (Head Tilted Down) Start->Restrain IdentifySite Identify Injection Site (Lower Abdominal Quadrant) Restrain->IdentifySite Inject Inject this compound IdentifySite->Inject Monitor Monitor for Adverse Effects Inject->Monitor End End Monitor->End

References

Optimal Concentration of Ioxaglic Acid for Angiography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxaglic acid, commercially available as Hexabrix®, is a low-osmolar, ionic, dimeric iodinated contrast medium widely used in various angiographic procedures.[1][2] Its chemical structure and low osmolality contribute to a reduced incidence of adverse effects compared to high-osmolar contrast agents.[1][2] The selection of an optimal concentration of this compound is a critical determinant of diagnostic image quality and patient safety. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in angiographic studies, with a focus on coronary, peripheral, and cerebral angiography. It also delves into the cellular mechanisms affected by this compound, providing a basis for further research and development.

Data Presentation: Quantitative Summary of this compound Concentrations and Applications

The following tables summarize the recommended concentrations and dosages of this compound for various angiographic procedures, as well as its observed effects in in vitro studies.

Table 1: Recommended Concentrations and Dosages of this compound for Angiography

Angiographic ProcedureProductIodine Concentration (mgI/mL)Typical Adult Dosage
Coronary Arteriography
Left Coronary ArteriographyHexabrix® 3203202-10 mL per injection
Right Coronary ArteriographyHexabrix® 3203201-8 mL per injection
Left VentriculographyHexabrix® 32032035-40 mL per injection
Cerebral Angiography
Common Carotid ArteriographyHexabrix® 3203206-12 mL per injection
Vertebral ArteriographyHexabrix® 3203205-10 mL per injection
Aortic Arch InjectionHexabrix® 32032030-50 mL per injection
Peripheral Arteriography Hexabrix® 32032020-40 mL per injection
Intra-arterial Digital Subtraction Angiography (IA-DSA) Hexabrix® 200200Varies depending on the vessel

Table 2: In Vitro Effects of this compound on Endothelial Cells

Cell TypeThis compound Concentration (mgI/mL)Exposure TimeObserved Effect
Human Microvascular Endothelial Cells10010, 30, 60 minConcentration- and time-dependent morphologic degeneration (shrinkage, loss of cell tip) in 20-80% of cells.[3]
Human Microvascular Endothelial Cells15060 minSignificant increase in LDH release (20%), indicating cytotoxicity.

Experimental Protocols

Protocol for In Vivo Evaluation of Optimal this compound Concentration for Coronary Angiography in a Swine Model

This protocol is designed to determine the optimal concentration of this compound for coronary angiography by assessing image quality and physiological responses in a swine model.

1.1. Animal Model and Preparation:

  • Animal: Domestic swine (30-40 kg).

  • Anesthesia: Induce anesthesia with an appropriate regimen (e.g., ketamine/xylazine) and maintain with inhaled isoflurane.

  • Instrumentation: Establish vascular access via the femoral artery for catheter placement and blood pressure monitoring. Place an ECG for continuous monitoring of heart rate and rhythm.

1.2. Preparation of this compound Concentrations:

  • Use commercially available Hexabrix® 320 (320 mgI/mL) and Hexabrix® 200 (200 mgI/mL).

  • Prepare a lower concentration (e.g., 160 mgI/mL) by diluting Hexabrix® 320 with sterile saline or water for injection. Ensure thorough mixing and maintain sterility.

1.3. Experimental Groups:

  • Group 1 (Control): No contrast administration.

  • Group 2 (160 mgI/mL): Administration of this compound at 160 mgI/mL.

  • Group 3 (200 mgI/mL): Administration of this compound at 200 mgI/mL.

  • Group 4 (320 mgI/mL): Administration of this compound at 320 mgI/mL.

1.4. Angiographic Procedure:

  • Advance a coronary catheter to the ostium of the left and right coronary arteries under fluoroscopic guidance.

  • For each concentration, inject a standardized volume (e.g., 5-8 mL for the right coronary artery, 8-10 mL for the left coronary artery).

  • Acquire angiographic images using a digital subtraction angiography (DSA) system with standardized imaging parameters (e.g., frame rate, kVp, mAs).

1.5. Image Quality Assessment:

  • Quantitative Analysis:

    • Measure the Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR) in a region of interest (ROI) placed within the coronary artery lumen and adjacent myocardial tissue. Higher SNR and CNR values indicate better image quality.

  • Qualitative Analysis:

    • Two independent, blinded radiologists should score the angiograms based on a 5-point Likert scale for vessel opacification, delineation of vessel borders, and overall diagnostic quality.

1.6. Physiological Monitoring and Sample Collection:

  • Continuously monitor ECG, heart rate, and blood pressure throughout the procedure.

  • Collect blood samples at baseline and at specified time points post-contrast administration to assess renal function (serum creatinine (B1669602) and BUN) and cardiac enzymes.

1.7. Data Analysis:

  • Compare the SNR, CNR, and qualitative image scores between the different concentration groups using appropriate statistical tests (e.g., ANOVA).

  • Analyze the physiological data for any significant changes from baseline and between groups.

Protocol for In Vitro Assessment of this compound Cytotoxicity on Endothelial Cells

This protocol details the methodology to evaluate the concentration-dependent cytotoxic effects of this compound on cultured endothelial cells.

2.1. Cell Culture:

  • Culture human umbilical vein endothelial cells (HUVECs) or human microvascular endothelial cells in appropriate endothelial cell growth medium.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2.2. Preparation of this compound Solutions:

  • Prepare stock solutions of this compound (e.g., from Hexabrix®) in sterile cell culture medium to achieve final iodine concentrations ranging from 50 to 320 mgI/mL. A vehicle control (culture medium only) should also be prepared.

2.3. Cell Viability Assay (LDH Release Assay):

  • Seed endothelial cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Remove the culture medium and replace it with medium containing different concentrations of this compound.

  • Incubate the cells for various time points (e.g., 1, 4, and 24 hours).

  • At each time point, collect the cell culture supernatant.

  • Determine the amount of lactate (B86563) dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Lyse the remaining cells to determine the maximum LDH release.

  • Calculate the percentage of cytotoxicity as: (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

2.4. Reactive Oxygen Species (ROS) Production Assay:

  • Seed endothelial cells in a 96-well black, clear-bottom plate.

  • After treatment with varying concentrations of this compound for a specified time, wash the cells with a suitable buffer.

  • Incubate the cells with a fluorescent ROS indicator (e.g., DCFH-DA) according to the manufacturer's protocol.

  • Measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates higher ROS production.

2.5. Caspase-3 Activity Assay:

  • Culture and treat endothelial cells with different concentrations of this compound as described above.

  • Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit that detects the cleavage of a specific caspase-3 substrate (e.g., DEVD-pNA).

  • An increase in absorbance or fluorescence is proportional to the caspase-3 activity, indicating apoptosis.

Visualization of Signaling Pathways and Workflows

Experimental_Workflow_In_Vivo cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Model Swine Model (30-40 kg) Anesthesia Anesthesia & Instrumentation Animal_Model->Anesthesia Catheterization Coronary Catheterization Anesthesia->Catheterization Ioxaglate_Prep Prepare this compound Concentrations (160, 200, 320 mgI/mL) Injection Contrast Injection (Standardized Volume) Ioxaglate_Prep->Injection Catheterization->Injection Imaging DSA Image Acquisition Injection->Imaging Physiological Physiological Monitoring (ECG, BP, Blood Samples) Injection->Physiological Image_Quality Image Quality Assessment (SNR, CNR, Qualitative Score) Imaging->Image_Quality Data_Analysis Statistical Analysis Image_Quality->Data_Analysis Physiological->Data_Analysis

Experimental_Workflow_In_Vitro cluster_setup Setup cluster_treatment Treatment & Incubation cluster_assays Assays Cell_Culture Endothelial Cell Culture (HUVEC) Treatment Treat Cells with This compound Cell_Culture->Treatment Ioxaglate_Prep Prepare this compound Solutions (50-320 mgI/mL) Ioxaglate_Prep->Treatment Incubation Incubate for Various Time Points Treatment->Incubation LDH_Assay LDH Release Assay (Cytotoxicity) Incubation->LDH_Assay ROS_Assay ROS Production Assay Incubation->ROS_Assay Caspase3_Assay Caspase-3 Activity Assay (Apoptosis) Incubation->Caspase3_Assay

Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_downstream Downstream Pathways Ioxaglic_Acid This compound (High Concentration) ROS Increased Reactive Oxygen Species (ROS) Ioxaglic_Acid->ROS Direct Effect Mitochondrial_Stress Mitochondrial Stress Ioxaglic_Acid->Mitochondrial_Stress Endothelial_Damage Endothelial Cell Damage Ioxaglic_Acid->Endothelial_Damage Cytotoxicity ROS->Mitochondrial_Stress Apoptosis Apoptosis ROS->Apoptosis Caspase3 Caspase-3 Activation Mitochondrial_Stress->Caspase3 Inflammation Inflammation Endothelial_Damage->Inflammation Renal_Injury Renal Tubular Cell Injury Apoptosis->Renal_Injury Caspase3->Apoptosis Inflammation->Renal_Injury

Conclusion

The optimal concentration of this compound for angiography represents a balance between achieving diagnostic image quality and minimizing the risk of adverse events. For routine angiographic procedures, commercially available concentrations of 200 mgI/mL and 320 mgI/mL are generally effective. However, for specific applications or in vulnerable patient populations, dilution to lower concentrations may be warranted. The provided in vivo and in vitro protocols offer a framework for researchers to systematically evaluate and optimize the use of this compound. Further investigation into the concentration-dependent effects of this compound on cellular signaling pathways will be crucial for the development of safer and more effective contrast agents.

References

Application Notes and Protocols: Ioxaglic Acid for Gastrointestinal Tract Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxaglic acid, commercially known as Hexabrix, is a low-osmolar, ionic, iodinated radiographic contrast agent. Its primary application in gastrointestinal (GI) imaging is as a water-soluble alternative to barium sulfate, particularly in clinical scenarios where barium is contraindicated. Due to its lower osmolality compared to high-osmolar contrast agents, this compound is associated with a reduced incidence of adverse effects.[1][2] This document provides detailed application notes and protocols for the use of this compound in the imaging of the gastrointestinal tract.

Key Properties of this compound

This compound is a water-soluble agent that allows for the opacification of the GI tract for radiographic evaluation.[2] The iodine content is responsible for the attenuation of X-rays, providing contrast in the resulting images.[2]

PropertyValueReference
Brand NameHexabrix[2]
Chemical ClassIonic, low-osmolar, iodinated contrast medium
FormulationMeglumine and sodium salts of this compound
Osmolality~600 mOsm/kg water at 37°C

Applications in Gastrointestinal Imaging

The primary use of this compound in GI imaging is for examinations where there is a suspicion of bowel perforation, leakage from a surgical anastomosis, or when a patient is scheduled for surgery following the imaging procedure. It is also a suitable contrast agent for pediatric patients.

Logical Relationship for Contrast Agent Selection

The choice of contrast agent for gastrointestinal studies is critical and depends on the clinical question and patient condition. The following diagram illustrates the decision-making process.

cluster_0 Patient Presentation cluster_1 Contrast Agent Choice Suspected Bowel Perforation Suspected Bowel Perforation This compound (Low-Osmolar, Water-Soluble) This compound (Low-Osmolar, Water-Soluble) Suspected Bowel Perforation->this compound (Low-Osmolar, Water-Soluble) Indicated Routine Upper GI / Small Bowel Study Routine Upper GI / Small Bowel Study Routine Upper GI / Small Bowel Study->this compound (Low-Osmolar, Water-Soluble) Alternative if surgery is imminent Barium Sulfate Barium Sulfate Routine Upper GI / Small Bowel Study->Barium Sulfate Standard of Care Suspected Obstruction Suspected Obstruction Suspected Obstruction->this compound (Low-Osmolar, Water-Soluble) Preferred over Barium High-Osmolar Water-Soluble Agent High-Osmolar Water-Soluble Agent Suspected Obstruction->High-Osmolar Water-Soluble Agent Use with caution due to fluid shifts

Contrast agent selection based on clinical indication.

Experimental Protocols

The following protocols are provided as a guideline. Dosing and imaging parameters should be adapted based on institutional protocols, patient age, weight, and clinical condition.

Protocol 1: Upper Gastrointestinal (UGI) Series

An UGI series is a radiographic examination of the distal esophagus, stomach, and duodenum.

Patient Preparation:

  • Adults: Nothing by mouth (NPO) for 8 hours prior to the examination.

  • Pediatrics: NPO for 4-6 hours, depending on age.

Contrast Preparation and Administration:

  • Concentration: For pediatric patients, a solution with an osmolality of 290 mOsmol/kg (160 mg I/ml) has been used successfully. For adults, a similar or slightly higher concentration can be prepared by diluting the commercially available Hexabrix 320 (320 mg I/ml) with sterile water or saline.

  • Volume:

    • Adults: 150-300 mL orally.

    • Pediatrics: Dosage is weight-dependent and should be determined by the radiologist.

Imaging Procedure:

  • Obtain a preliminary scout radiograph of the abdomen.

  • Administer the this compound solution orally.

  • Acquire images of the esophagus, stomach, and duodenum using fluoroscopy and spot radiographs in various patient positions (e.g., supine, prone, oblique).

  • The examination is complete once the duodenal bulb and C-loop are adequately visualized.

Protocol 2: Small Bowel Follow-Through (SBFT)

An SBFT is performed to evaluate the jejunum and ileum, often following an UGI series.

Patient Preparation:

  • Same as for UGI series.

Contrast Administration:

  • Following the UGI series, the patient ingests an additional volume of the this compound solution.

  • Total Volume (UGI + SBFT):

    • Adults: 450-750 mL.

    • Pediatrics: As determined by the radiologist.

Imaging Procedure:

  • After ingestion of the additional contrast, obtain overhead abdominal radiographs at timed intervals (e.g., every 15-30 minutes).

  • Fluoroscopy with compression may be used to evaluate specific segments of the small bowel.

  • The study is complete when the contrast reaches the cecum. The transit time is variable and can range from 30 minutes to several hours.

Experimental Workflow: UGI and SBFT

cluster_prep Preparation cluster_ugi Upper GI Series cluster_sbft Small Bowel Follow-Through Patient_Fasting Patient Fasting (NPO) Scout_Film Abdominal Scout Radiograph Patient_Fasting->Scout_Film Contrast_Prep Prepare this compound Solution Oral_Contrast_UGI Administer Initial Oral Contrast Contrast_Prep->Oral_Contrast_UGI Scout_Film->Oral_Contrast_UGI Fluoro_UGI Fluoroscopic Imaging of Esophagus, Stomach, Duodenum Oral_Contrast_UGI->Fluoro_UGI Oral_Contrast_SBFT Administer Additional Oral Contrast Fluoro_UGI->Oral_Contrast_SBFT Timed_Radiographs Timed Abdominal Radiographs Oral_Contrast_SBFT->Timed_Radiographs Fluoro_SBFT Fluoroscopy with Compression (as needed) Timed_Radiographs->Fluoro_SBFT Intermittent Endpoint Contrast reaches Cecum Timed_Radiographs->Endpoint Completion Fluoro_SBFT->Timed_Radiographs

Workflow for UGI and SBFT with this compound.
Protocol 3: Contrast Enema

There is limited specific information on the use of this compound for contrast enemas. The following is a general protocol for a water-soluble contrast enema that can be adapted.

Patient Preparation:

  • A low-residue diet for 24 hours followed by a clear liquid diet.

  • Bowel preparation with laxatives or enemas as prescribed.

Contrast Preparation and Administration:

  • Concentration: A dilute solution of this compound is recommended. The exact dilution will depend on the clinical indication.

  • Volume: 500-1500 mL for adults, administered rectally via an enema tip.

Imaging Procedure:

  • Obtain a scout abdominal radiograph.

  • Position the patient and insert the enema tip.

  • Administer the contrast solution under fluoroscopic guidance.

  • Obtain spot radiographs of the colon in various projections as it fills with contrast.

  • After the colon is adequately opacified, the enema bag is lowered to allow for drainage of the contrast.

  • Post-evacuation radiographs are then obtained.

Data Presentation

Quantitative Parameters for Oral Administration
ParameterAdultPediatricReference
Concentration Not specified, likely similar to pediatric160 mg I/mL
Volume (UGI) 150-300 mLWeight-dependent-
Volume (SBFT) 450-750 mL (total)Weight-dependent-
Fasting 8 hours4-6 hours
Imaging Intervals (SBFT) 15-30 minutes15-30 minutes

Safety and Considerations

  • As an iodinated contrast agent, there is a risk of hypersensitivity reactions. A thorough patient history for allergies should be obtained.

  • Caution should be exercised in patients with severe renal or hepatic impairment.

  • The use of this compound is contraindicated in patients with known hyperthyroidism due to the iodine content.

Conclusion

This compound is a valuable low-osmolar, water-soluble contrast agent for gastrointestinal imaging, particularly in situations where barium is contraindicated. The protocols provided herein offer a framework for its application. Researchers and clinicians should adhere to institutional guidelines and tailor procedures to individual patient needs. Further research to establish standardized oral and rectal administration protocols for adults would be beneficial.

References

Troubleshooting & Optimization

How to prevent precipitation of ioxaglic acid in solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation and handling of ioxaglic acid solutions. Our goal is to help you prevent precipitation and ensure the stability and efficacy of your experimental solutions.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: My this compound solution has become cloudy or formed a precipitate.

Possible Causes and Solutions:

  • Low Temperature: this compound, like many highly concentrated solutions, can crystallize or precipitate when exposed to low temperatures.

    • Solution: Gently warm the solution to room temperature (approximately 25°C). If crystals have formed, the vial can be warmed by holding it in your hand or placing it in a warm water bath. After warming, gently agitate the vial to ensure all precipitate has redissolved. Always visually inspect the solution to confirm it is clear and free of particulate matter before use.

  • Incorrect pH: this compound is a carboxylic acid with a pKa of 2.97. Its solubility is highly dependent on the pH of the solution. Below its pKa, the less soluble, un-ionized form predominates, leading to precipitation.

    • Solution: Ensure the pH of your solution is maintained within the recommended range of 6.0 to 7.6. In this range, this compound exists predominantly in its highly soluble ionized (ioxaglate) form. Use appropriate buffer systems to maintain the target pH, especially when mixing this compound with other components.

  • Incompatible Medications or Excipients: Mixing this compound with certain other drugs or excipients can lead to chemical incompatibilities and precipitation.

    • Solution: Avoid mixing this compound with incompatible substances. A list of known incompatibilities is provided in the FAQ section. When the compatibility is unknown, it is advisable to administer this compound separately and flush the intravenous line with a compatible solution, such as normal saline, before and after administration of other medications.

  • High Concentration: Preparing solutions at concentrations exceeding the solubility limit of this compound under the given conditions (temperature, pH) will result in precipitation.

    • Solution: Refer to the solubility data to ensure you are working within the appropriate concentration range for your experimental conditions. If a high concentration is required, you may need to adjust the pH or temperature to increase solubility.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its solubility important?

This compound is an ionic, low-osmolality iodinated contrast medium used in various radiological imaging procedures. It is a tri-iodinated benzoic acid derivative. For its use in solutions, maintaining its solubility is critical to ensure the safety and efficacy of the agent. Precipitation can lead to inaccurate dosing and potential for adverse events if administered.

2. What are the key factors affecting the solubility of this compound?

The primary factors influencing the solubility of this compound are:

  • pH: As a carboxylic acid with a pKa of 2.97, its solubility dramatically increases at pH values above its pKa due to the formation of the more soluble ioxaglate salt.

  • Temperature: Solubility of this compound in water is directly proportional to the temperature. Lower temperatures can cause crystallization.

  • Counter-ions: this compound is typically formulated as a mixed salt of meglumine (B1676163) and sodium (e.g., in Hexabrix®) to achieve high solubility and low osmolality. The nature and concentration of these counter-ions are optimized in commercial formulations.

  • Presence of other substances: Co-administration or mixing with incompatible drugs or solutions can lead to precipitation.

3. What is the recommended pH for this compound solutions?

To ensure this compound remains in its soluble salt form, the pH of the solution should be maintained between 6.0 and 7.6. This is well above the pKa of 2.97, ensuring the equilibrium favors the ionized and more soluble form.

4. What should I do if I observe crystals in a vial of this compound solution?

If crystals are observed, it is likely due to exposure to cold temperatures. The solution can be restored by warming the vial to room temperature and gently agitating it until all the crystals have dissolved. A visual inspection is mandatory to ensure the solution is clear and free of any particulate matter before use.

5. Are there any known incompatibilities with this compound?

Yes, this compound has been reported to be incompatible with certain medications, which can result in precipitation. It is crucial to avoid co-administration of this compound with these substances in the same intravenous line without proper flushing.

Drug/Drug Class Compatibility with this compound
Papaverine Incompatible - Precipitation reported.
Diphenhydramine Incompatible - Precipitation reported.
Cimetidine Incompatible - Precipitation reported.
Gentamicin Incompatible - Precipitation reported.
Protamines Incompatible - Precipitation reported.

This table is not exhaustive. Always consult compatibility charts and flush lines between administrations of different drugs.

Experimental Protocols

Protocol for Determining the pH-Solubility Profile of this compound

This protocol outlines a method to determine the equilibrium solubility of this compound at various pH values.

Materials:

  • This compound powder

  • Buffer solutions of various pH values (e.g., pH 2, 4, 6, 7, 8)

  • Calibrated pH meter

  • Shaking incubator or orbital shaker at a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector for quantifying this compound concentration

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to separate vials containing each buffer solution. The excess solid should be clearly visible.

    • Seal the vials to prevent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the HPLC method.

  • Quantification:

    • Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

  • Data Analysis:

    • Plot the measured solubility (in mg/mL or mol/L) as a function of the final measured pH of each buffer solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess this compound to buffer solutions prep2 Seal vials prep1->prep2 equil Incubate with shaking at constant temperature prep2->equil sample1 Collect supernatant equil->sample1 sample2 Filter sample sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze by HPLC sample3->sample4 result Plot Solubility vs. pH sample4->result

Caption: Experimental workflow for determining the pH-solubility profile of this compound.

logical_relationship cluster_factors Factors Influencing Solubility cluster_state State of this compound pH pH Soluble Soluble (Ioxaglate) pH->Soluble > pKa (6.0-7.6) Precipitated Precipitated (this compound) pH->Precipitated < pKa Temp Temperature Temp->Soluble Increase Temp->Precipitated Decrease CounterIons Counter-ions CounterIons->Soluble Optimal (Meglumine/Sodium) Incompatibles Incompatible Drugs Incompatibles->Precipitated Presence

Caption: Logical relationships influencing the solubility state of this compound.

Technical Support Center: Troubleshooting CT Image Artifacts Associated with Ioxaglic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting image artifacts in Computed Tomography (CT) when using ioxaglic acid (Hexabrix) as a contrast agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in CT imaging?

This compound is a low-osmolality, ionic, iodinated contrast medium used in various radiological procedures, including CT scans.[1][2] Its primary function is to enhance the visibility of internal structures by increasing the attenuation of X-rays in the tissues where it accumulates.[1] As a low-osmolality agent, this compound is associated with a lower incidence of adverse effects compared to older high-osmolality contrast media.[1]

Q2: What are the common types of artifacts observed in CT images when using iodinated contrast agents like this compound?

While this compound is designed to improve image quality, high concentrations of iodine can sometimes lead to artifacts. The most common artifacts associated with iodinated contrast agents are:

  • Beam Hardening Artifacts: These appear as dark streaks or bands between dense objects, or as a "cupping" artifact where the center of a uniform object appears darker than its periphery.[3] This occurs because the X-ray beam becomes "harder" (has a higher average energy) as it passes through the dense contrast agent, which is not fully accounted for by standard reconstruction algorithms.

  • Streak Artifacts: These are bright and dark streaks that can emanate from regions with high concentrations of the contrast agent. They are a common manifestation of beam hardening.

  • Photon Starvation Artifacts: In areas with very high concentrations of this compound, the contrast agent can absorb a significant portion of the X-ray photons, leading to a noisy or streaky appearance in the reconstructed image.

Q3: Can the concentration of this compound affect the likelihood of artifacts?

Yes, the concentration of the iodine in the contrast medium can influence the severity of artifacts. Higher concentrations of iodine can lead to more pronounced beam hardening and streak artifacts. One study on different iodine concentrations for kidney MDCT found that a concentration of 370 mg iodine/mL resulted in more severe renal streak artifacts compared to a concentration of 250 mg iodine/mL. While this study did not specifically use this compound, it highlights the general principle that higher iodine concentrations can increase the propensity for certain artifacts.

Q4: How can I minimize beam hardening artifacts when using this compound?

Several strategies can be employed to reduce beam hardening artifacts:

  • Use of a Higher Tube Voltage (kVp): Increasing the kVp results in a "harder" initial X-ray beam, which is less susceptible to further hardening as it passes through the contrast agent.

  • Software-Based Corrections: Most modern CT scanners are equipped with iterative reconstruction algorithms and specific metal artifact reduction (MAR) software that can effectively reduce beam hardening and streak artifacts.

  • Dual-Energy CT: This technique uses two different X-ray energy spectra to better differentiate materials and can generate "virtual monochromatic" images at high keV values, which significantly reduce beam hardening artifacts.

  • Appropriate Patient Positioning: Ensure the region of interest is centered in the field of view to minimize off-axis artifacts.

  • Dilution of the Contrast Agent: In some applications, a lower concentration of this compound may be sufficient for diagnosis and can help reduce artifacts.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common artifacts encountered when using this compound in CT imaging.

Observed Artifact Potential Cause Recommended Action
Dark streaks or bands between highly enhanced structures Beam Hardening1. Increase the tube voltage (kVp) on the scanner. 2. Utilize the scanner's iterative reconstruction or metal artifact reduction (MAR) software. 3. If available, perform a dual-energy CT scan and reconstruct high-keV virtual monochromatic images. 4. Consider if a lower concentration of this compound can be used for the specific application.
"Cupping" artifact (center of an organ appears darker) Beam Hardening1. Apply the same techniques as for dark streaks. 2. Ensure the scanner's beam hardening correction software is enabled and properly calibrated.
Bright and dark streaks emanating from vessels with high contrast Streak Artifacts (related to beam hardening and photon starvation)1. Follow the recommendations for mitigating beam hardening. 2. Ensure an appropriate contrast injection protocol to avoid excessive pooling of the contrast agent. 3. Use a saline flush after the contrast injection to clear the peripheral veins.
Increased noise or grainy appearance in highly enhanced regions Photon Starvation1. Increase the tube current (mA) or use automatic tube current modulation. 2. Consider a lower concentration of this compound if diagnostically acceptable. 3. Employ iterative reconstruction algorithms that are more robust to noise.
Ring-like artifacts in the image Detector Malfunction/MiscalibrationThis is typically a scanner hardware issue and not directly related to the contrast agent. Contact the CT scanner service engineer for recalibration or detector replacement.
Motion artifacts (blurring, ghosting) Patient Movement1. Ensure the subject is adequately immobilized. 2. Use the fastest possible scan time. 3. If imaging the thorax or abdomen, provide clear breath-hold instructions.

Quantitative Data Summary

The following table summarizes data from a study investigating the effect of iodine concentration on renal streak artifacts. While this study did not use this compound specifically, it provides a useful reference for the expected impact of iodine concentration on artifact severity.

Table 1: Severity of Renal Streak Artifacts at Different Iodine Concentrations

Iodine ConcentrationMean Artifact Severity Score (Method 1)Mean Artifact Severity Score (Method 2)Mean Artifact Severity Score (Method 3)
250 mg/mL1.20 ± 0.411.40 ± 0.501.67 ± 0.49
300 mg/mL1.47 ± 0.521.67 ± 0.492.00 ± 0.00
370 mg/mL1.80 ± 0.412.00 ± 0.002.00 ± 0.00

*Indicates a statistically significant higher degree of artifact severity compared to the 250 mg iodine/mL medium (p < 0.05). Data adapted from a study on kidney multidetector CT in rabbits.

Experimental Protocols

Protocol for Evaluating Beam Hardening Artifacts of this compound Using a Phantom

This protocol describes a method for quantitatively assessing beam hardening artifacts produced by this compound in a controlled phantom setting.

1. Phantom Preparation:

  • Utilize a commercially available CT phantom (e.g., Gammex 464) that includes inserts of various materials with known densities.
  • Create a custom insert for the phantom that can be filled with different concentrations of this compound (e.g., dilutions corresponding to 200, 300, and 370 mg of iodine/mL).

2. CT Data Acquisition:

  • Position the phantom on the CT scanner table, ensuring it is properly centered.
  • Perform a series of scans with the following parameters, keeping all other factors constant for each scan:
  • Tube Voltage: Acquire scans at different kVp settings (e.g., 80, 100, 120, 140 kVp).
  • Tube Current: Use a fixed mAs or automatic tube current modulation.
  • Reconstruction Algorithm: Reconstruct images using both standard filtered back-projection (FBP) and an iterative reconstruction algorithm.
  • Slice Thickness: Use a standard slice thickness (e.g., 2.5 mm).

3. Image Analysis:

  • Region of Interest (ROI) Placement:
  • Place circular ROIs of a consistent size (e.g., 1 cm²) in the center and at the periphery of the this compound-filled insert.
  • Place additional ROIs in the surrounding phantom material at various distances from the contrast agent insert.
  • Quantitative Measurement:
  • Measure the mean and standard deviation of the CT numbers (in Hounsfield Units, HU) within each ROI.
  • Cupping Artifact Quantification: Calculate the difference between the mean HU at the periphery and the center of the this compound insert. A larger difference indicates a more severe cupping artifact.
  • Streak Artifact Quantification: Measure the standard deviation of HU in the ROIs placed in the surrounding material. An increased standard deviation in the presence of the contrast agent suggests a greater degree of streak artifact.

4. Data Interpretation:

  • Compare the artifact measurements across the different this compound concentrations and scanner settings to determine the optimal parameters for minimizing artifacts.

Visualizations

Signaling Pathways Affected by Iodinated Contrast Media

Iodinated contrast media, including this compound, can induce cellular responses, particularly in the kidneys, through various signaling pathways. These pathways are primarily related to oxidative stress, inflammation, and apoptosis.

SignalingPathways CM Iodinated Contrast Media (e.g., this compound) ROS Reactive Oxygen Species (ROS) Generation CM->ROS Induces Hypoxia Renal Medullary Hypoxia CM->Hypoxia Induces TubularInjury Direct Tubular Cell Injury CM->TubularInjury Causes EndoDys Endothelial Dysfunction ROS->EndoDys ROS->TubularInjury PKC PKC Activation ROS->PKC Nrf2 Nrf2 Pathway (Protective) ROS->Nrf2 Activates Hypoxia->ROS Apoptosis Apoptosis TubularInjury->Apoptosis Inflammation Inflammation TubularInjury->Inflammation NOX NOX Activation PKC->NOX eNOS eNOS Uncoupling NOX->eNOS eNOS->ROS Further increases Nrf2->Apoptosis Inhibits Nrf2->Inflammation Inhibits

Caption: Cellular signaling pathways activated by iodinated contrast media.

General Troubleshooting Workflow for CT Artifacts

This workflow provides a logical sequence of steps to follow when encountering artifacts in CT images obtained with this compound.

TroubleshootingWorkflow Start Artifact Observed in CT Image with this compound Identify Identify Artifact Type (e.g., Beam Hardening, Streak, Motion) Start->Identify IsContrastRelated Is the artifact likely contrast-related? Identify->IsContrastRelated ScannerIssue Investigate Scanner Hardware (e.g., Detector Calibration) IsContrastRelated->ScannerIssue No (e.g., Ring Artifact) PatientIssue Address Patient-Related Factors (e.g., Motion) IsContrastRelated->PatientIssue No (e.g., Motion Artifact) OptimizeProtocol Optimize Scan Protocol IsContrastRelated->OptimizeProtocol Yes IncreaseKV Increase kVp OptimizeProtocol->IncreaseKV UseSoftware Utilize Iterative Reconstruction/ MAR Software OptimizeProtocol->UseSoftware DualEnergy Consider Dual-Energy CT OptimizeProtocol->DualEnergy AdjustContrast Adjust Contrast Protocol (e.g., Concentration, Saline Flush) OptimizeProtocol->AdjustContrast Rescan Rescan if Necessary IncreaseKV->Rescan UseSoftware->Rescan DualEnergy->Rescan AdjustContrast->Rescan

Caption: A logical workflow for troubleshooting CT image artifacts.

References

Technical Support Center: Optimizing Ioxaglic Acid Contrast Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ioxaglic acid for contrast enhancement in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a contrast agent?

A1: this compound is a low-osmolality, ionic, tri-iodinated benzoate (B1203000) contrast agent.[1][2] Its iodine content makes it radiopaque, meaning it blocks X-rays and appears opaque on radiographic images. This property improves the visualization of organs, blood vessels, and other tissues during various imaging procedures like angiography, urography, and computed tomography (CT).[2][3] Marketed under the trade name Hexabrix, it is considered to have fewer side effects compared to older, high-osmolality contrast agents.[2]

Q2: What are the key physicochemical properties of this compound that may influence injection?

A2: Key properties of this compound (Hexabrix) that are important for injection parameter optimization include:

  • Iodine Concentration: Typically 320 mg/mL.

  • Osmolality: Approximately 600 mOsmol/kg of water, making it hypertonic.

  • Viscosity: 15.7 cps at 20°C and 7.5 cps at 37°C. The viscosity is temperature-dependent; warming the contrast medium can lower its viscosity and thus the required injection pressure.

  • pH: Adjusted to a range of 6.0 to 7.6.

Q3: How does the injection rate of a contrast agent affect enhancement?

A3: Generally, for CT imaging, a higher injection rate shortens the time to peak tissue enhancement. However, it may not necessarily increase the maximum level of enhancement. The optimal injection rate is also dependent on the specific tissue being imaged and the imaging protocol.

Q4: What patient-specific factors should be considered when planning an injection protocol?

A4: Several patient-specific factors can influence contrast enhancement and should be considered:

  • Renal Function: Patients with impaired renal function may have delayed excretion of the contrast agent. It is recommended to use the minimum effective dose and ensure the patient is well-hydrated.

  • Age and Weight: Dosage adjustments are often necessary for pediatric and elderly patients, as well as for patients with a high body weight, to achieve optimal enhancement.

  • Cardiovascular Status: In patients with conditions like heart failure or pulmonary hypertension, there is a heightened risk of hemodynamic disturbances.

  • Hydration Status: Dehydration is a significant risk factor for renal impairment after contrast administration. Ensuring adequate hydration before the procedure is crucial.

Troubleshooting Guide

Issue 1: Suboptimal or Poor Contrast Enhancement

Q: My images are showing poor contrast enhancement. What are the potential causes and how can I troubleshoot this?

A: Suboptimal contrast enhancement can stem from several factors related to the injection parameters, patient physiology, or the experimental setup.

  • Verify Injection Parameters:

    • Injection Rate and Volume: Ensure the injection rate and volume are appropriate for the target tissue and the patient's weight. Refer to the dosage tables below for guidance. A common cause of poor enhancement is an injection rate that is too slow or a volume that is too low.

    • Iodine Delivery Rate (IDR): The IDR (Iodine Concentration x Injection Rate) is a critical factor. Studies have shown that maintaining a consistent IDR can lead to robust and predictable enhancement patterns.

  • Check for Extravasation:

    • Extravasation, or the leakage of the contrast agent into the surrounding tissue instead of the vein, is a primary cause of failed enhancement. See the "Extravasation Management" section for a detailed workflow.

  • Patient-Related Factors:

    • Cardiac Output: Patients with high cardiac output may experience faster washout of the contrast agent, potentially requiring adjustments to the timing of image acquisition.

  • Equipment and Catheter Issues:

    • Ensure the catheter size is appropriate for the desired injection rate and that there are no kinks or obstructions in the injection line.

Issue 2: High Injection Pressure Alarms

Q: I am frequently getting high-pressure alarms from the power injector. What could be the cause and how can I resolve it?

A: High injection pressures can be caused by several factors related to the viscosity of the contrast medium and the injection setup.

  • Contrast Medium Temperature: The viscosity of this compound is temperature-dependent. Warming the contrast medium to body temperature (37°C) can significantly reduce its viscosity and, consequently, the injection pressure.

  • Catheter Size and Length: A small-gauge catheter or a very long connecting tube can increase resistance and lead to higher injection pressures. Consider using a larger gauge catheter if appropriate for the vessel.

  • Flow Rate: Very high injection rates will naturally lead to higher pressures. If possible, a slightly lower injection rate may be used without significantly compromising image quality, especially if the total iodine dose is maintained.

Issue 3: Contrast Extravasation

Q: I suspect contrast extravasation has occurred. What are the signs and what is the recommended management protocol?

A: Extravasation is the leakage of contrast media from the vein into the surrounding soft tissues.

  • Signs and Symptoms: Common signs include pain, swelling, burning, and redness at the injection site.

  • Management Workflow: Prompt action is required to minimize tissue injury. The following workflow is recommended.

    extravasation_management Start Extravasation Suspected StopInjection Immediately Stop Injection Start->StopInjection LeaveCannula Leave Cannula in Place StopInjection->LeaveCannula Aspirate Aspirate Residual Contrast LeaveCannula->Aspirate RemoveCannula Remove Cannula Aspirate->RemoveCannula ElevateLimb Elevate the Affected Limb RemoveCannula->ElevateLimb ThermalCompress Apply Thermal Compress (Warm or Cold as per protocol) ElevateLimb->ThermalCompress Document Document the Event ThermalCompress->Document Monitor Monitor the Patient Document->Monitor End Resolution Monitor->End

    Workflow for the management of contrast media extravasation.

Experimental Protocols & Data Tables

General Administration Protocol
  • Patient Preparation: Ensure the patient is well-hydrated. A low-residue diet may be recommended the day before the procedure. Premedication with corticosteroids or antihistamines may be considered for patients with a history of contrast reactions.

  • Contrast Preparation: Warm the this compound solution to body temperature (37°C) to reduce its viscosity.

  • Injection: Administer the contrast medium using a power injector at the prescribed rate and volume. It is advisable to inject at a rate approximately equal to the blood flow of the vessel being injected.

  • Flushing: Following the contrast injection, a saline flush is often used to push the contrast bolus and reduce the total volume of contrast medium required.

  • Monitoring: Monitor the patient for any adverse reactions during and after the injection.

Recommended Injection Parameters for Angiography
Procedure Typical Adult Dose (Volume) Notes
Cerebral Angiography
Common Carotid Artery9 mL (range: 6-12 mL)Total procedural dose should not exceed 150 mL.
Vertebral Arteries8 mL (range: 5-12 mL)
Aortic Arch Injection40 mL (range: 30-50 mL)
Coronary Arteriography
Left Coronary Artery8 mL (range: 2-14 mL)Total dose for combined coronary arteriography and left ventriculography should not exceed 250 mL.
Right Coronary Artery5 mL (range: 1-10 mL)
Left Ventriculography45 mL (range: 35-45 mL)
Peripheral Arteriography
Aorto-iliac Runoff45 mL (range: 20-80 mL)Total procedural dose should not exceed 250 mL.
Common Iliac/External Iliac/Femoral Arteries30 mL (range: 10-50 mL)
Upper Limb20 mL (range: 15-30 mL)
Visceral Arteriography
Aorta25-50 mLTotal dose should not exceed 250 mL.
Celiac Artery40 mL
Superior Mesenteric Artery20-40 mL
Inferior Mesenteric Artery8-15 mL
Recommended Injection Parameters for CT and Other Procedures
Procedure Typical Adult Dose (Volume) Injection Rate Notes
Contrast-Enhanced CT 30-150 mL (0.4-0.9 mL/lb)Administered as a bolus, rapid infusion, or a combination.For prolonged enhancement, a 25-50 mL bolus followed by an infusion may be used.
Excretory Urography 50-75 mL (0.7-1.0 mL/kg)Injected over 30-90 seconds.Higher doses (up to 150 mL) may be used for patients with anticipated poor visualization.
Peripheral Venography 50-100 mL per extremityRapid injection.
Arthrography 5-20 mL (Knee, Hip, Shoulder, Ankle)Varies by joint size.
Hysterosalpingography 10-20 mLSlow injection.
Pediatric Dosage Guidelines
Age Group Recommended Single Dose Total Dose per Procedure
Infants and Young Children 1.5 mL/kg (range: 1-2 mL/kg)Should not normally exceed 5 mL/kg.
Older Children 30-45 mLVaries based on procedure.

Signaling Pathways and Logical Relationships

Decision-Making for Injection Parameter Optimization

The following diagram illustrates a simplified decision-making process for selecting the initial injection parameters for an experiment involving this compound.

injection_optimization Start Define Imaging Protocol ProcedureType Select Procedure Type (e.g., Angiography, CT) Start->ProcedureType PatientFactors Assess Patient Factors (Weight, Age, Renal Function) ProcedureType->PatientFactors InitialDose Determine Initial Volume and Rate (Refer to Dosage Tables) PatientFactors->InitialDose Premedication Consider Premedication (History of Allergy?) InitialDose->Premedication WarmContrast Warm Contrast to 37°C Premedication->WarmContrast Yes Premedication->WarmContrast No PerformInjection Perform Injection and Imaging WarmContrast->PerformInjection EvaluateImage Evaluate Image Quality PerformInjection->EvaluateImage Suboptimal Suboptimal Enhancement EvaluateImage->Suboptimal Poor Optimal Optimal Enhancement EvaluateImage->Optimal Good Troubleshoot Troubleshoot (Check for Extravasation, Adjust Parameters) Suboptimal->Troubleshoot End Protocol Complete Optimal->End Troubleshoot->PerformInjection Re-evaluate/Repeat

Decision workflow for optimizing injection parameters.

References

Technical Support Center: Ioxaglic Acid-Induced Renal Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ioxaglic acid and studying its potential renal toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its renal toxicity a concern in research?

A1: this compound is an ionic, low-osmolality iodinated contrast medium used in diagnostic imaging procedures.[1][2] While it is considered safer than high-osmolality contrast agents, it can still induce contrast-induced acute kidney injury (CI-AKI), a serious complication characterized by a rapid decline in renal function.[1][3][4] Understanding and minimizing this toxicity is crucial for preclinical and clinical studies to ensure the safety of this diagnostic agent.

Q2: What are the primary mechanisms behind this compound-induced renal toxicity?

A2: The pathophysiology of this compound-induced renal toxicity is multifactorial and involves:

  • Direct Tubular Cytotoxicity: this compound can directly damage renal tubular epithelial cells.

  • Renal Vasoconstriction: It can cause constriction of the renal blood vessels, leading to reduced blood flow and oxygen supply (medullary hypoxia) to the kidney tissue.

  • Oxidative Stress: The administration of this compound can lead to an overproduction of reactive oxygen species (ROS), causing cellular damage.

  • Inflammation: It can trigger an inflammatory response within the kidney tissue, further contributing to injury.

  • Apoptosis: this compound can induce programmed cell death (apoptosis) in renal tubular cells.

Q3: What are the key risk factors for developing this compound-induced renal toxicity in experimental models?

A3: Several factors can increase the risk of renal toxicity in animal models, including:

  • Pre-existing Renal Impairment: Animals with underlying kidney disease are more susceptible.

  • Dehydration: Inadequate hydration before and after contrast administration is a major risk factor.

  • High Dose and Repeated Administration: Larger volumes and multiple doses of this compound increase the risk of toxicity.

  • Concomitant Use of Nephrotoxic Drugs: Co-administration of other drugs known to be harmful to the kidneys can exacerbate the damage.

  • Species and Strain Differences: The susceptibility to CI-AKI can vary between different animal species and even strains. For instance, rabbits are more prone to developing renal damage from a single injection of contrast media compared to rats and mice, which often require an additional insult to the kidney to induce a clinically apparent injury.

Troubleshooting Guide

Issue 1: Inconsistent or highly variable results in my animal model of this compound-induced renal toxicity.

  • Possible Cause: Variability in the animal model itself.

    • Troubleshooting Tip: Ensure strict standardization of your animal model. This includes using animals of the same species, strain, age, and sex. Be aware that rodents often require a co-insult (e.g., dehydration, administration of an NSAID like indomethacin (B1671933), or an NOS inhibitor like L-NAME) to induce significant and reproducible renal injury with low-osmolality contrast media like this compound.

  • Possible Cause: Inconsistent hydration status of the animals.

    • Troubleshooting Tip: Implement a standardized hydration protocol. Ensure all animals have free access to water before the experiment and consider administering a defined volume of fluid (e.g., saline) subcutaneously or intravenously before and after this compound administration.

  • Possible Cause: Variation in the dose or administration of this compound.

    • Troubleshooting Tip: Use a precise method for calculating and administering the this compound dose based on the animal's body weight. Ensure consistent injection speed and route of administration.

Issue 2: My measurements of serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN) do not seem to correlate well with the observed kidney damage.

  • Possible Cause: Limitations of SCr and BUN as early biomarkers.

    • Troubleshooting Tip: Be aware that SCr and BUN levels may not rise significantly until substantial renal damage has occurred. Consider using more sensitive and earlier biomarkers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1) or Neutrophil Gelatinase-Associated Lipocalin (NGAL).

  • Possible Cause: Analytical method for creatinine measurement in mice.

    • Troubleshooting Tip: The commonly used alkaline picrate (B76445) (Jaffe) method for creatinine measurement can be inaccurate in mice due to interfering substances in their blood. High-performance liquid chromatography (HPLC) provides more accurate results for mouse serum creatinine.

  • Possible Cause: Timing of sample collection.

    • Troubleshooting Tip: Renal function markers change over time after the insult. Collect blood samples at consistent and multiple time points (e.g., 24, 48, and 72 hours) post-ioxaglic acid administration to capture the peak of injury and the subsequent recovery phase.

Issue 3: I am not observing a protective effect with a reported nephroprotective agent.

  • Possible Cause: Inadequate dosing or timing of the protective agent.

    • Troubleshooting Tip: Review the literature for established effective dose ranges and administration schedules for the specific agent in your animal model. For example, N-acetylcysteine (NAC) is often administered both before and after contrast exposure.

  • Possible Cause: The chosen protective agent may not target the primary mechanism of injury in your specific experimental model.

    • Troubleshooting Tip: Consider the primary mechanism of this compound-induced renal injury (e.g., oxidative stress, inflammation) and select a protective agent with a relevant mechanism of action.

  • Possible Cause: The severity of the induced renal injury in your model may be too high for the protective agent to show a significant effect.

    • Troubleshooting Tip: Titrate the dose of this compound and/or the co-insult to induce a moderate level of renal injury that allows for the detection of a protective effect.

Quantitative Data Summary

Table 1: Prophylactic Strategies and Dosing in Animal Models

StrategyAgentSpeciesDosage and AdministrationReference
Hydration Isotonic Saline (0.9% NaCl)RatContinuous infusion (20 mL/kg/h)
Oral Rehydration Solution (ORS)RatThree oral doses (20 mL/kg each)
Antioxidant N-acetylcysteine (NAC)Human (clinical trials)600-1200 mg orally twice daily before and after contrast
Alkalinization Sodium BicarbonateHuman (clinical trials)3 mL/kg/h for 1 hour before contrast, then 1 mL/kg/h for 6 hours after

Experimental Protocols

Protocol 1: Induction of this compound-Induced Renal Toxicity in Rats

  • Animal Model: Use male Sprague-Dawley rats (250-300g).

  • Pre-treatment (Co-insult):

    • Induce dehydration by withholding water for 24 hours before the procedure.

    • Administer indomethacin (10 mg/kg, intraperitoneally) to inhibit prostaglandin (B15479496) synthesis 30 minutes before this compound administration.

    • Administer L-NAME (10 mg/kg, intravenously) to inhibit nitric oxide synthase 15 minutes before this compound administration.

  • This compound Administration: Administer this compound (e.g., Hexabrix) intravenously via the tail vein at a dose of 10 mL/kg.

  • Post-treatment:

    • Provide free access to food and water.

    • Collect blood samples at 24, 48, and 72 hours for measurement of serum creatinine and BUN.

    • Euthanize animals at the final time point and collect kidneys for histopathological analysis.

Protocol 2: Assessment of Renal Function

  • Blood Sample Collection: Collect blood via tail vein or cardiac puncture into serum separator tubes.

  • Serum Separation: Centrifuge the blood at 2000 x g for 10 minutes to separate the serum.

  • Serum Creatinine and BUN Measurement:

    • Measure serum creatinine and BUN levels using a validated biochemical analyzer.

    • For mouse samples, consider using HPLC for more accurate creatinine measurement.

    • Normal BUN levels in C57BL/6 mice are around 20-40 mg/dl.

Protocol 3: Histopathological Evaluation of Kidney Tissue

  • Tissue Collection and Fixation:

    • Perfuse the kidneys with ice-cold phosphate-buffered saline (PBS) to remove blood.

    • Fix the kidneys in 10% neutral buffered formalin for 24 hours.

  • Tissue Processing and Staining:

    • Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on glass slides.

    • Stain the sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for general morphology and tubular injury assessment.

  • Microscopic Examination:

    • Examine the slides under a light microscope.

    • Assess for signs of acute tubular necrosis, such as tubular epithelial cell vacuolization, swelling, necrosis, and the presence of proteinaceous casts in the tubular lumen.

Visualizations

Ioxaglic_Acid_Toxicity_Pathway Ioxaglic_Acid This compound Renal_Vasoconstriction Renal Vasoconstriction Ioxaglic_Acid->Renal_Vasoconstriction Direct_Toxicity Direct Tubular Cell Toxicity Ioxaglic_Acid->Direct_Toxicity ROS_Production Increased ROS Production Ioxaglic_Acid->ROS_Production Medullary_Hypoxia Medullary Hypoxia Renal_Vasoconstriction->Medullary_Hypoxia Medullary_Hypoxia->ROS_Production Renal_Injury Acute Kidney Injury (AKI) Medullary_Hypoxia->Renal_Injury Direct_Toxicity->ROS_Production Inflammation Inflammation Direct_Toxicity->Inflammation Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Inflammation Apoptosis Apoptosis Oxidative_Stress->Apoptosis Inflammation->Apoptosis Apoptosis->Renal_Injury

Caption: Key signaling pathways in this compound-induced renal toxicity.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat) Pre_Treatment Pre-treatment (e.g., Dehydration, Indomethacin) Animal_Model->Pre_Treatment Protective_Agent Administer Protective Agent (Test Group) Pre_Treatment->Protective_Agent Vehicle_Control Administer Vehicle (Control Group) Pre_Treatment->Vehicle_Control Ioxaglic_Acid Administer this compound Protective_Agent->Ioxaglic_Acid Vehicle_Control->Ioxaglic_Acid Monitoring Monitor Animals Ioxaglic_Acid->Monitoring Sample_Collection Collect Blood and Kidney Tissue Monitoring->Sample_Collection Analysis Biochemical and Histopathological Analysis Sample_Collection->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Caption: General experimental workflow for studying this compound renal toxicity.

Troubleshooting_Logic Problem Inconsistent Results? Check_Model Standardize Animal Model and Co-insult Problem->Check_Model Yes Problem_Biomarkers Poor Biomarker Correlation? Problem->Problem_Biomarkers No Check_Hydration Standardize Hydration Protocol Check_Model->Check_Hydration Check_Dosing Ensure Accurate Dosing and Administration Check_Hydration->Check_Dosing Use_Early_Markers Use Earlier Biomarkers (KIM-1, NGAL) Problem_Biomarkers->Use_Early_Markers Yes Problem_No_Effect No Protective Effect? Problem_Biomarkers->Problem_No_Effect No Validate_Method Validate Creatinine Assay (e.g., HPLC) Use_Early_Markers->Validate_Method Optimize_Timing Optimize Sample Collection Timepoints Validate_Method->Optimize_Timing Review_Dose Review Protective Agent Dose and Timing Problem_No_Effect->Review_Dose Yes Check_Mechanism Match Agent to Injury Mechanism Review_Dose->Check_Mechanism Titrate_Injury Titrate Injury Severity Check_Mechanism->Titrate_Injury

Caption: A logical troubleshooting guide for common experimental issues.

References

Technical Support Center: Ioxaglic Acid for Enhanced Signal-to-Noise Ratio in Preclinical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ioxaglic acid (commercially known as Hexabrix) to improve the signal-to-noise ratio (SNR) in preclinical imaging experiments. This compound is a low-osmolality, ionic, iodinated contrast agent primarily used to enhance contrast in X-ray-based imaging modalities.[1][2][3] By increasing the attenuation of X-rays in the tissues where it distributes, this compound improves the signal from these regions, thereby enhancing the overall signal-to-noise ratio and improving the visualization of anatomical structures.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve the signal-to-noise ratio?

A1: this compound is an iodine-containing contrast medium. The core principle behind its function is the high atomic number of iodine, which effectively absorbs X-rays. When introduced into a biological system, this compound distributes through the vasculature and extracellular fluid spaces. This distribution leads to an increased attenuation of X-rays in those areas compared to surrounding tissues. In the context of an imaging experiment, this increased attenuation translates to a stronger signal (higher image intensity) from the contrast-filled regions. The "noise" is the random fluctuation in image intensity. By increasing the signal from the regions of interest, the signal-to-noise ratio is effectively improved, leading to clearer, more detailed images.

Q2: In what type of preclinical research and imaging modalities can this compound be used?

A2: this compound is suitable for X-ray-based imaging modalities. Its applications in a research setting are analogous to its clinical uses, which include angiography, urography, and contrast-enhanced computed tomography (CT), often at a smaller scale (micro-CT). Preclinical studies may involve vascular imaging, tumor visualization (where the blood-brain barrier is compromised), renal function studies, and gastrointestinal imaging in animal models.

Q3: What is the formulation of this compound and how should it be prepared for experimental use?

A3: this compound is typically supplied as a sterile, clear, colorless to pale yellow solution of its meglumine (B1676163) and sodium salts (e.g., Hexabrix). For laboratory use, it is essential to use a pharmaceutical-grade preparation to avoid introducing confounding variables. The solution should be brought to room temperature before administration to reduce viscosity and potential adverse reactions in the animal. It should be handled with aseptic technique to maintain sterility.

Q4: What are the key pharmacokinetic properties of this compound relevant to experimental design?

A4: After intravenous injection, this compound is rapidly distributed. The peak plasma concentration is reached within minutes. It is poorly bound to plasma proteins and is primarily excreted unchanged by the kidneys through glomerular filtration. The plasma half-life is approximately 92 minutes in subjects with normal renal function. When designing an experiment, the imaging window should be timed to coincide with the desired distribution phase, whether that is the early vascular phase or the later equilibrium/excretory phase.

Q5: Are there any known incompatibilities of this compound with other substances?

A5: Yes, ionic iodinated contrast media like this compound have been shown to inhibit blood coagulation in vitro more than nonionic media. Therefore, prolonged contact with blood in syringes should be avoided. If administering other drugs, such as antihistamines for premedication, they should be given in a separate syringe due to potential chemical incompatibility.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Contrast Enhancement - Incorrect Dose: The administered dose was too low for the animal's body weight and the imaging application.- Incorrect Timing: Imaging was performed too early or too late, missing the peak enhancement phase.- Extravasation: The contrast agent was accidentally injected into the surrounding tissue instead of the vessel.- Calculate the dose based on the animal's weight and the specific research question. A typical starting point for CT enhancement is achieving blood iodine levels of around 100 mg%.- Conduct pilot scans at different time points post-injection to determine the optimal imaging window for your model.- Ensure proper catheter placement and check for patency before injecting the full dose. Use fluoroscopy if available to guide injection.
Image Artifacts - Animal Movement: Patient motion during the scan can cause blurring and misregistration artifacts.- High Concentration: A very high concentration of the contrast agent can cause beam hardening artifacts in CT imaging.- Ensure the animal is properly anesthetized and restrained during the scan.- If beam hardening is suspected, you may need to dilute the contrast agent or use a dual-energy CT scanner if available to correct for these artifacts.
Adverse Animal Reactions - Osmolality/Viscosity: Although low-osmolality, rapid injection of a cool, viscous solution can cause discomfort or hemodynamic changes.- Hypersensitivity: Though less common with low-osmolality agents, idiosyncratic reactions can occur.- Warm the contrast medium to body temperature before injection to reduce viscosity.- Administer the injection slowly. Monitor the animal's vital signs during and after the procedure.- For high-risk models, consider premedication with corticosteroids or antihistamines, but be aware of their potential effects on your experimental outcomes.
Unexpected Biodistribution - Renal Impairment: In animal models with compromised renal function, excretion will be delayed, and alternative excretion pathways (like the liver and small intestine) will become more prominent.- Compromised Biological Barriers: Accumulation may be seen in areas where barriers like the blood-brain barrier are disrupted (e.g., in certain tumor models).- Assess the renal function of your animal model before the experiment. Be aware that delayed imaging may show contrast in the biliary system and gut.- This property can be leveraged experimentally to assess the integrity of biological barriers.

Quantitative Data on Performance

The following table summarizes comparative data from a clinical study comparing Hexabrix (ioxaglate) with a higher-osmolality contrast agent, Renografin-60. While this data is from a human study, it provides a quantitative insight into the performance benefits of a low-osmolality agent like this compound, such as improved diagnostic quality, which is a proxy for a better signal-to-noise ratio.

ParameterHexabrix (Ioxaglate)Renografin-60 (Diatrizoate)Significance
Diagnostic Quality of Urograms Significantly better-p < 0.05
Urinary Iodine Concentration HigherLower-
Patient-Reported Discomfort (Heat) Significantly lessMorep < 0.05
Data adapted from a double-blind clinical trial in excretory urography.

Experimental Protocols

Protocol: Contrast-Enhanced Micro-CT for Vascular Imaging in a Murine Model

This protocol provides a general framework. Specifics such as dose, infusion rate, and timing must be optimized for the particular research question and animal model.

1. Animal Preparation:

  • Anesthetize the mouse using an approved anesthetic protocol (e.g., inhaled isoflurane).
  • Place a catheter in the tail vein for administration of the contrast agent. Ensure the catheter is patent with a small flush of sterile saline.
  • Position the anesthetized animal on the scanner bed. Secure the animal to prevent motion artifacts.

2. This compound Preparation and Administration:

  • Use a sterile solution of this compound (e.g., Hexabrix).
  • Gently warm the solution to 37°C to reduce viscosity.
  • Draw the calculated dose into a sterile syringe. The dose will depend on the desired level of opacification. A common dose for rodent angiography is in the range of 1-2 mL/kg.
  • Administer the this compound as an intravenous bolus injection via the tail vein catheter. The injection rate can influence the quality of the vascular phase imaging.

3. Micro-CT Imaging:

  • Immediately following the bolus injection, initiate the dynamic CT scan to capture the arterial phase of vascular enhancement.
  • Subsequent scans can be performed at later time points (e.g., 2, 5, 15 minutes post-injection) to visualize the venous and equilibrium phases, depending on the experimental goals.

4. Post-Procedure Monitoring:

  • After imaging, remove the animal from the scanner.
  • Monitor the animal according to institutional guidelines until it has fully recovered from anesthesia.
  • Ensure the animal has access to water to aid in the clearance of the contrast agent.

Visualizations

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Procedure Phase animal_prep 1. Anesthetize Animal & Position on Scanner Bed catheter 2. Place & Secure Intravenous Catheter animal_prep->catheter contrast_prep 3. Warm this compound to Body Temperature catheter->contrast_prep injection 4. Administer this compound (IV Bolus) contrast_prep->injection scan 5. Initiate Micro-CT Scan (Timed Acquisition) injection->scan recovery 6. Monitor Animal During Recovery scan->recovery analysis 7. Reconstruct & Analyze Image Data recovery->analysis

Caption: Workflow for a preclinical contrast-enhanced imaging experiment.

References

Addressing viscosity issues of ioxaglic acid formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ioxaglic acid formulations, with a specific focus on addressing viscosity-related issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is viscosity a concern for its formulations?

A1: this compound is a low-osmolality, iodinated contrast medium used for X-ray imaging.[1][2] Viscosity is a critical physical property of its formulations, as high viscosity can lead to challenges in administration, such as increased injection force and potential for patient discomfort.[3][4] For injectable formulations, maintaining a low viscosity is crucial for ensuring safe and effective delivery.

Q2: What are the primary factors that influence the viscosity of this compound solutions?

A2: The viscosity of this compound solutions is primarily influenced by two main factors:

  • Concentration: The viscosity of ioxaglate solutions increases quadratically with concentration.[5] This means that even a small increase in the concentration of this compound can lead to a significant rise in viscosity.

  • Temperature: There is a linear relationship between the viscosity of ioxaglate solutions and temperature; as the temperature increases, the viscosity decreases.

Q3: What is a typical viscosity range for this compound formulations?

A3: The viscosity of this compound formulations depends on their concentration and temperature. For example, Hexabrix®, a formulation containing ioxaglate meglumine (B1676163) and ioxaglate sodium, has a viscosity of 15.7 centipoise (cP) at 20°C and 7.5 cP at 37°C.

Troubleshooting Guide: Viscosity Issues

Problem 1: Higher than expected viscosity in the prepared this compound formulation.

Possible Cause Troubleshooting Step
Incorrect Concentration Verify the calculations and measurements used to prepare the formulation. A higher than intended concentration will result in a significant increase in viscosity.
Low Temperature Measure the temperature of the formulation. If it is below the desired temperature, gently warm the solution. As indicated in the data below, increasing the temperature can significantly decrease viscosity.
Incomplete Dissolution Visually inspect the solution for any undissolved particles. If present, continue mixing until a clear solution is obtained.
Interaction with Other Components If the formulation contains other excipients, consider potential interactions that could increase viscosity. Review the literature for compatibility of all formulation components.

Problem 2: Difficulty in administering the formulation due to high injection force.

Possible Cause Troubleshooting Step
High Viscosity Refer to "Problem 1" to troubleshoot the cause of high viscosity. Consider if the formulation can be warmed to a physiologically acceptable temperature before administration to reduce viscosity.
Needle Gauge and Length The force required for injection is governed by the Hagen-Poiseuille equation, which shows that a smaller needle diameter and longer needle will increase the required force. Evaluate if a larger gauge (smaller diameter number) or shorter needle is appropriate for the application.

Problem 3: Formulation appears cloudy or has precipitated.

Possible Cause Troubleshooting Step
Crystallization This may occur if the concentration of this compound is too high for the given solvent and temperature. Try gentle warming and agitation to redissolve the precipitate. If the issue persists, the formulation may need to be diluted. Consider the solubility of this compound in your specific formulation.
pH Shift Measure the pH of the formulation. A significant deviation from the optimal pH range for this compound solubility could lead to precipitation. Adjust the pH as necessary using appropriate buffers.
Incompatibility of Components If using a co-solvent or other excipients, they may not be compatible with the this compound salt, leading to precipitation. Assess the compatibility of all components.

Data Presentation

Table 1: Viscosity of Hexabrix® (Ioxaglate Meglumine and Ioxaglate Sodium Solution)

Temperature (°C)Viscosity (cP)
2015.7
2514.7
377.5
378.9

Table 2: General Relationship of Iodinated Contrast Media Viscosity with Concentration and Temperature

Iodine Concentration (mg/mL)Viscosity at 20°C (mPa·s)Viscosity at 40°C (mPa·s)
2405.12.8
3009.14.4
37021.28.7
40028.811.2

Note: This data is for general iodinated contrast media and illustrates the trend. Specific values for this compound formulations may vary.

Experimental Protocols

1. Protocol for Preparation of a Simple this compound Formulation

This protocol describes the preparation of a basic aqueous solution of this compound.

  • Materials:

    • This compound powder

    • Meglumine

    • Sodium hydroxide (B78521)

    • Water for Injection (WFI)

    • pH meter

    • Sterile filters (0.22 µm)

    • Sterile vials

  • Procedure:

    • Calculate the required amounts of this compound, meglumine, and sodium hydroxide to achieve the desired concentration and a neutral pH (typically around 7.4).

    • In a sterile beaker, dissolve the meglumine and sodium hydroxide in a portion of the WFI.

    • Slowly add the this compound powder to the solution while stirring continuously until it is completely dissolved.

    • Add the remaining WFI to reach the final volume.

    • Measure the pH of the solution and adjust to the target pH using small amounts of sodium hydroxide or this compound solution if necessary.

    • Sterile filter the final solution through a 0.22 µm filter into a sterile container.

    • Aseptically fill the solution into sterile vials.

2. Protocol for Viscosity Measurement using a Rotational Viscometer

This protocol outlines the general procedure for measuring the viscosity of an this compound formulation.

  • Equipment:

    • Rotational viscometer

    • Appropriate spindle for the expected viscosity range

    • Temperature-controlled water bath

    • Sample container

  • Procedure:

    • Ensure the viscometer is calibrated and level.

    • Place the this compound formulation in the sample container and allow it to equilibrate to the desired temperature in the water bath.

    • Select the appropriate spindle and rotational speed based on the expected viscosity of the sample. The manufacturer's guidelines for the viscometer should be consulted.

    • Immerse the spindle into the sample up to the designated immersion mark.

    • Start the viscometer and allow the reading to stabilize.

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

    • It is recommended to take multiple readings and calculate the average to ensure accuracy.

Visualizations

G cluster_factors Factors Influencing Viscosity cluster_outcome Formulation Property Concentration Concentration Viscosity Viscosity Concentration->Viscosity Increases Quadratically Temperature Temperature Temperature->Viscosity Decreases Linearly

Caption: Relationship between formulation factors and viscosity.

G A Formulation Preparation B Temperature Equilibration A->B C Viscosity Measurement (Rotational Viscometer) B->C D Data Analysis C->D E Troubleshooting (If Viscosity is out of Spec) D->E Out of Specification E->A Reformulate

Caption: Experimental workflow for viscosity assessment.

References

Stability of ioxaglic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ioxaglic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various storage conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: this compound solutions, such as Hexabrix, should be stored at a controlled room temperature, typically below 30°C (86°F).[1] It is crucial to protect the solution from light and to prevent it from freezing.[1][2] If the product freezes or crystallization occurs, it should be brought to room temperature and shaken vigorously to ensure complete dissolution of any crystals before use.[1]

Q2: How does pH affect the stability of this compound?

A2: The pH of this compound injectable solutions is typically adjusted to a range of 6.0 to 7.6 to ensure stability.[3] While specific data on the degradation of this compound at different pH values is limited in publicly available literature, iodinated contrast media, in general, can undergo hydrolysis under strongly acidic or basic conditions. This can lead to the cleavage of amide bonds within the molecule. It is recommended to maintain the pH within the specified range to minimize potential degradation.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is sensitive to light. Exposure to light, particularly UV radiation, can induce degradation. Therefore, it is essential to store this compound solutions in their outer carton or in light-resistant containers to protect them from photodecomposition.

Q4: What is the thermal stability of this compound?

A4: this compound solutions are stable at room temperature. However, the product monograph for Hexabrix indicates that this compound decomposes at temperatures of 300°C or greater. For laboratory purposes, it is important to avoid prolonged exposure to high temperatures to prevent accelerated degradation.

Q5: What are the known degradation pathways for this compound and similar iodinated contrast media?

A5: While specific degradation pathways for this compound are not extensively detailed in readily available literature, studies on similar iodinated contrast media (ICMs) suggest several potential degradation routes under stress conditions. These can include:

  • Deiodination: The removal of one or more iodine atoms from the tri-iodinated benzene (B151609) ring.

  • Decarboxylation: The loss of a carboxyl group.

  • Cleavage of Amide Bonds: Hydrolysis of the amide linkages in the side chains.

  • Dehydration: The loss of a water molecule.

  • Oxidation: Particularly of alcohol groups in the side chains.

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the chromatogram during HPLC analysis of a stored this compound sample.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Verify that the storage conditions (temperature and light protection) have been maintained as recommended. Review storage logs if available.

    • Corrective Action: If improper storage is suspected, discard the sample and use a fresh, properly stored sample. Implement stricter storage protocols to prevent future occurrences.

  • Possible Cause 2: Contamination of the sample or HPLC system.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. Prepare a fresh sample using clean glassware and high-purity solvents.

    • Corrective Action: If the blank shows peaks, clean the HPLC system, including the injector, column, and detector. If the fresh sample is clean, the original sample was likely contaminated.

  • Possible Cause 3: Interaction with container or closure.

    • Troubleshooting Step: Ensure that the storage containers are made of appropriate, inert materials.

    • Corrective Action: If container interaction is suspected, transfer a fresh sample to a known inert container (e.g., Type I borosilicate glass) and re-analyze after a period of storage.

Issue 2: The concentration of this compound in the sample is lower than expected.

  • Possible Cause 1: Degradation has occurred.

    • Troubleshooting Step: Refer to "Issue 1" to investigate potential causes of degradation. Analyze for the presence of expected degradation products if reference standards are available.

    • Corrective Action: Implement corrective actions as described for "Issue 1".

  • Possible Cause 2: Inaccurate sample preparation or dilution.

    • Troubleshooting Step: Review the sample preparation and dilution protocol. Verify the calibration of pipettes and volumetric flasks.

    • Corrective Action: Prepare a new set of standards and a fresh sample, paying close attention to accuracy in weighing and dilutions.

  • Possible Cause 3: Crystallization of the sample.

    • Troubleshooting Step: Visually inspect the sample for any crystals. If crystals are present, it indicates that the solution may have been exposed to cold temperatures.

    • Corrective Action: As per the manufacturer's instructions, bring the solution to room temperature and shake vigorously to redissolve the crystals completely before use.

Data on Stability of a Related Iodinated Contrast Medium

Stress ConditionTemperatureDurationDegradation (%)
Acidic80°C5 days< 1%
Basic20°C5 days< 1%
Basic with Heat60°C-Cyclization reaction initiated
Heat140°C2 days< 1%
Oxygen Atmosphere100°C3 days< 1%
Ultraviolet Irradiation--Cleavage of central bridge
(Data adapted from a study on Iodixanol)

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 N HCl). Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize with a suitable base (e.g., 0.1 N NaOH), and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH). Incubate at a specific temperature (e.g., 60°C) for a defined period. Withdraw samples, neutralize with a suitable acid (e.g., 0.1 N HCl), and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% H₂O₂). Keep the mixture at room temperature for a defined period. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period. Also, heat the stock solution at a specific temperature. Withdraw samples at various time points and dilute for analysis.

  • Photodegradation: Expose the stock solution in a photochemically transparent container to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light. Analyze the samples at appropriate time intervals.

  • Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method.

Protocol 2: Example of a Stability-Indicating HPLC Method

The following is a general example of an HPLC method that can be adapted and validated for the analysis of this compound and its degradation products.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary to separate all degradation products from the parent peak.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength should be selected (e.g., around 240-250 nm).

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Ioxaglic_Acid This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Ioxaglic_Acid->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Ioxaglic_Acid->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Ioxaglic_Acid->Oxidation Thermal Thermal Stress (e.g., 80°C) Ioxaglic_Acid->Thermal Photo Photolytic Stress (UV/Vis Light) Ioxaglic_Acid->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Experimental workflow for forced degradation studies of this compound.

Degradation_Pathways cluster_products Potential Degradation Products Ioxaglic_Acid This compound Deiodinated Deiodinated Products Ioxaglic_Acid->Deiodinated Deiodination (e.g., Photolysis) Hydrolyzed Hydrolyzed Amide Products Ioxaglic_Acid->Hydrolyzed Hydrolysis (Acid/Base) Decarboxylated Decarboxylated Products Ioxaglic_Acid->Decarboxylated Decarboxylation Oxidized Oxidized Side-Chain Products Ioxaglic_Acid->Oxidized Oxidation

Caption: Potential degradation pathways of this compound under stress conditions.

References

Technical Support Center: Overcoming Challenges in Ioxaglic Acid Delivery to Target Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working on the targeted delivery of ioxaglic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

I. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the formulation, characterization, and in vitro testing of this compound-loaded delivery systems.

Formulation & Encapsulation Issues
Problem Potential Cause Recommended Solution
Low Encapsulation Efficiency of this compound in Liposomes This compound is a hydrophilic, ionic small molecule, which can lead to leakage from the lipid bilayer.Optimize the liposome (B1194612) formulation by using lipids with a higher phase transition temperature (e.g., DSPC) to create a more rigid membrane. Employ an active loading method by establishing a pH or ion gradient across the liposome membrane to drive this compound into the aqueous core and improve retention.[1][2][3]
Aggregation of Nanoparticles during Formulation The surface charge of the nanoparticles may be insufficient to maintain colloidal stability, especially when incorporating a charged molecule like this compound.Adjust the pH of the formulation buffer to modulate the surface charge (zeta potential) of the nanoparticles.[4] Incorporate PEGylated lipids or polymers in the formulation to provide steric stabilization.[3]
Poor Drug Loading in Polymeric Nanoparticles Inefficient interaction between the hydrophilic this compound and a hydrophobic polymer matrix.Utilize a double emulsion (w/o/w) solvent evaporation method, which is suitable for encapsulating hydrophilic drugs like this compound into hydrophobic polymers such as PLGA.
Variability in Particle Size and Polydispersity Index (PDI) Inconsistent mixing or precipitation rates during nanoparticle formation.Employ a microfluidic-based synthesis approach for better control over mixing and nanoprecipitation, leading to more uniform particle sizes and lower PDI.
Conjugation & Functionalization Problems
Problem Potential Cause Recommended Solution
Inefficient Conjugation of this compound to Nanoparticles Suboptimal reaction conditions for the chosen conjugation chemistry. This compound has both carboxylic acid and amine functional groups that can be used for conjugation.For conjugating via the carboxylic acid group, use carbodiimide (B86325) chemistry (e.g., EDC/NHS) to activate the carboxyl group for reaction with amine-functionalized nanoparticles. For conjugation via the amine group, it can be reacted with NHS-ester activated nanoparticles. Optimize pH, temperature, and reactant ratios for the specific chemistry.
Non-specific Binding of Targeting Ligands Reactive groups on the nanoparticle surface are not fully quenched after ligand conjugation.After conjugating the targeting ligand, use a blocking agent such as a small molecule with a primary amine (e.g., ethanolamine) or a short PEG-amine to react with any remaining activated sites on the nanoparticle surface.
Loss of Nanoparticle Stability after Ligand Conjugation Changes in surface charge and hydrophobicity after ligand attachment can lead to aggregation.Co-incorporate PEGylated linkers during the conjugation process to maintain colloidal stability. Characterize the zeta potential before and after conjugation to monitor surface charge changes.
In Vitro Testing & Characterization Challenges
Problem Potential Cause Recommended Solution
Inaccurate Particle Size Measurement with Dynamic Light Scattering (DLS) The presence of a small number of large aggregates can skew the results towards a larger average size. The sample concentration may be too high, leading to multiple scattering events.Filter samples through an appropriate syringe filter (e.g., 0.22 µm) before DLS measurement to remove large aggregates. Optimize the sample concentration by performing a dilution series to find the optimal range for your instrument.
"Burst Release" of this compound in Release Studies A significant portion of the drug is adsorbed to the nanoparticle surface rather than being encapsulated.Improve the purification process after formulation. Use techniques like dialysis or size exclusion chromatography to effectively remove surface-adsorbed this compound.
High Background Signal in Cell Viability Assays (MTT, CCK-8) Interference from the nanoparticles or the released this compound with the assay reagents.Run appropriate controls, including nanoparticles without cells and this compound alone at relevant concentrations, to determine any intrinsic absorbance or interference with the assay.
Low Cellular Uptake of Targeted Nanoparticles The targeting ligand may not be properly oriented or accessible on the nanoparticle surface. The chosen cell line may not express sufficient levels of the target receptor.Use linkers of varying lengths (e.g., PEG linkers) to present the targeting ligand away from the nanoparticle surface. Confirm the expression level of the target receptor on your chosen cell line using techniques like flow cytometry or western blotting.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method to encapsulate the ionic and hydrophilic this compound into a lipid-based nanoparticle?

A1: For a hydrophilic molecule like this compound, passive encapsulation during liposome formation often results in low efficiency. A more effective approach is active loading. This involves creating a transmembrane gradient (e.g., a pH or ammonium (B1175870) sulfate (B86663) gradient) in pre-formed liposomes. The neutral form of this compound can diffuse across the lipid bilayer and then become charged and trapped within the liposome core.

Q2: How can I conjugate this compound to a targeting ligand for active targeting?

A2: this compound possesses both a carboxylic acid and an amine group, offering flexibility for conjugation. You can activate the carboxylic acid group using EDC/NHS chemistry and then react it with an amine-containing targeting ligand. Alternatively, the amine group on this compound can be reacted with an NHS-ester activated targeting ligand. The choice of strategy will depend on the available functional groups on your targeting ligand and the desired orientation.

Q3: What are the critical quality attributes to monitor for this compound-loaded nanoparticles?

A3: The critical quality attributes include:

  • Particle Size and Polydispersity Index (PDI): Affects biodistribution and cellular uptake. Measured by Dynamic Light Scattering (DLS) or Nanoparticle Tracking Analysis (NTA).

  • Surface Charge (Zeta Potential): Influences stability and interaction with biological membranes. Measured by DLS.

  • Encapsulation Efficiency and Drug Load: Determines the therapeutic dose. Measured by separating free drug from encapsulated drug and quantifying using a validated analytical method like HPLC.

  • In Vitro Release Profile: Predicts the drug release kinetics in vivo. Assessed using methods like dialysis or sample and separate techniques.

  • Stability: Assessed by monitoring the above attributes over time under defined storage conditions.

Q4: How do I perform a stability study for my this compound formulation?

A4: A comprehensive stability study involves storing your formulation under different conditions (e.g., 4°C, 25°C, 40°C) and monitoring key quality attributes at predefined time points (e.g., 0, 1, 3, 6 months). The parameters to monitor include particle size, PDI, zeta potential, encapsulation efficiency, and drug integrity (checking for degradation products via HPLC).

Q5: My targeted this compound nanoparticles are not showing enhanced efficacy in vitro compared to the non-targeted version. What could be the reason?

A5: Several factors could contribute to this:

  • Insufficient Receptor Expression: The target cell line may not express the receptor at a high enough density for effective targeting.

  • Ligand Inaccessibility: The targeting ligand might be sterically hindered on the nanoparticle surface.

  • Internalization Pathway: The targeted receptor might not trigger an efficient internalization pathway for the nanoparticles.

  • "PEG Dilemma": A dense PEG layer that provides stability might also hinder the interaction of the targeting ligand with its receptor. It is crucial to thoroughly characterize the target cell line and optimize the design of the targeted nanoparticle, including the linker chemistry and ligand density.

III. Experimental Protocols

This section provides detailed methodologies for key experiments. Note that these are general protocols and may require optimization for your specific formulation.

Protocol for Encapsulation of this compound in Liposomes using the Thin-Film Hydration Method
  • Lipid Film Preparation:

    • Dissolve the desired lipids (e.g., DSPC and cholesterol at a molar ratio of 55:45) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution of this compound (at a desired concentration in a suitable buffer, e.g., PBS pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60-65°C for DSPC).

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid Tc.

  • Purification:

    • Remove the unencapsulated this compound by size exclusion chromatography or dialysis against the buffer used for hydration.

Protocol for Conjugation of this compound to Amine-Functionalized Nanoparticles
  • Activation of this compound:

    • Dissolve this compound in an appropriate buffer (e.g., MES buffer, pH 6.0).

    • Add a molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated this compound.

  • Conjugation Reaction:

    • Add the amine-functionalized nanoparticles to the activated this compound solution. The pH of the reaction mixture should be adjusted to 7.0-7.5 to facilitate the reaction between the NHS-ester and the primary amines on the nanoparticles.

    • Allow the reaction to proceed for at least 2 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted NHS-esters by adding a small amount of a primary amine-containing molecule (e.g., Tris buffer or ethanolamine).

    • Purify the this compound-conjugated nanoparticles from unreacted components by repeated centrifugation and resuspension or by dialysis.

Protocol for In Vitro Release Study using a Dialysis Method
  • Preparation:

    • Hydrate a dialysis membrane with an appropriate molecular weight cutoff (MWCO) that allows the passage of free this compound but retains the nanoparticles (e.g., 10-20 kDa).

    • Place a known amount of the this compound-loaded nanoparticle formulation into the dialysis bag.

  • Release Study:

    • Place the sealed dialysis bag in a larger volume of release buffer (e.g., PBS, pH 7.4) maintained at 37°C with constant, gentle stirring to ensure sink conditions.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw an aliquot of the release buffer and replace it with an equal volume of fresh, pre-warmed buffer.

    • Quantify the concentration of this compound in the collected samples using a validated HPLC method.

    • Calculate the cumulative percentage of this compound released over time.

Protocol for Quantification of this compound using HPLC
  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectrophotometry).

    • Injection Volume: 20 µL.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standards into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration.

  • Sample Analysis:

    • Inject the samples from the in vitro release study or other experiments.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.

Protocol for Cell Viability Assessment using MTT Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of your this compound formulation (and appropriate controls, including empty nanoparticles and free this compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

IV. Visualizations

Workflow for Formulation and Characterization of this compound Nanoparticles

G cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Testing A This compound & Excipients B Nanoparticle Assembly (e.g., Emulsion, Nanoprecipitation) A->B C Purification (Dialysis, Centrifugation) B->C D Size & PDI (DLS/NTA) C->D E Zeta Potential (DLS) C->E F Encapsulation Efficiency (HPLC) C->F G Morphology (TEM/SEM) C->G H In Vitro Release Study F->H I Cell Viability Assay (MTT) F->I J Cellular Uptake Study F->J

Caption: Workflow for this compound Nanoparticle Development.

Logical Flow for Troubleshooting Low Encapsulation Efficiency

G Start Problem: Low Encapsulation Efficiency of this compound Q1 Is the formulation method appropriate for a hydrophilic drug? Start->Q1 A1_yes Yes Q1->A1_yes A1_no No Q1->A1_no Q2 Are the formulation parameters (e.g., lipid composition, drug-to-lipid ratio) optimized? A1_yes->Q2 Sol1 Switch to a suitable method (e.g., double emulsion for polymeric NPs, active loading for liposomes) A1_no->Sol1 Sol1->Q2 A2_yes Yes Q2->A2_yes A2_no No Q2->A2_no Q3 Is the purification method effectively removing unencapsulated drug? A2_yes->Q3 Sol2 Perform optimization studies (e.g., vary lipid types, ratios) A2_no->Sol2 Sol2->Q3 A3_yes Yes Q3->A3_yes A3_no No Q3->A3_no End Encapsulation Efficiency Improved A3_yes->End Sol3 Optimize purification (e.g., increase dialysis time, use appropriate SEC column) A3_no->Sol3 Sol3->End

Caption: Troubleshooting Low this compound Encapsulation.

Signaling Pathway for Receptor-Mediated Endocytosis of Targeted Nanoparticles

G NP Targeted Nanoparticle (with this compound) Receptor Cell Surface Receptor NP->Receptor Binding Clathrin Clathrin Coat Assembly Receptor->Clathrin Membrane Plasma Membrane Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle Invagination Endosome Early Endosome Vesicle->Endosome Uncoating Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Release This compound Release Lysosome->Release Degradation of Nanoparticle Effect Therapeutic/Diagnostic Effect Release->Effect

Caption: Receptor-Mediated Endocytosis Pathway.

References

Technical Support Center: Refinement of Ioxaglic Acid Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods of ioxaglic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound through crystallization and chromatography.

Crystallization Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low or No Crystal Formation - Incorrect solvent or solvent mixture.- Insufficient supersaturation.- Presence of impurities inhibiting crystallization.- Solvent Selection: Experiment with different solvent systems. Common solvents for recrystallization of polar organic compounds include ethanol, methanol (B129727), and mixtures with water.[1] For this compound, consider polar solvents in which its solubility is significantly different at high and low temperatures.- Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.- Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again.- Pre-purification: If significant impurities are present, consider a preliminary purification step, such as passing the solution through a short column of activated carbon to remove colored impurities.
Oiling Out (Formation of a liquid layer instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- The rate of cooling is too fast.- Solvent Choice: Ensure the boiling point of the recrystallization solvent is lower than the melting point of this compound.- Dilution: Add a small amount of hot solvent to the oiled-out mixture to dissolve the oil, then allow it to cool slowly.- Slower Cooling: Insulate the crystallization flask to slow down the rate of cooling, allowing more time for proper crystal lattice formation.
Poor Purity of Crystals - Impurities co-precipitated with the product.- Inefficient removal of mother liquor.- Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.- Second Recrystallization: If the purity is still low, a second recrystallization step may be necessary.- Solvent System Optimization: Investigate different solvent systems that may offer better selectivity for crystallizing this compound while leaving impurities in the solution.
Significant Product Loss in Mother Liquor - this compound has high solubility in the chosen cold solvent.- Excessive volume of solvent was used.- Solvent Selection: Choose a solvent in which this compound has lower solubility at cold temperatures.- Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude this compound.- Recovery from Mother Liquor: The mother liquor can be concentrated by evaporation and cooled again to recover a second crop of crystals, which may then be recrystallized.
Chromatography Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Poor Separation of this compound from Impurities - Inappropriate stationary phase.- Incorrect mobile phase composition.- Column overloading.- Stationary Phase: For a polar molecule like this compound, a reversed-phase column (e.g., C18) is a common choice for HPLC.[2] Consider different stationary phases if adequate separation is not achieved.- Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer and the pH of the buffer) to improve resolution. A gradient elution may be necessary to separate complex mixtures.- Sample Load: Reduce the amount of crude this compound loaded onto the column to avoid peak broadening and co-elution of impurities.
Peak Tailing of this compound - Secondary interactions between this compound and the stationary phase.- Presence of active sites on the column packing material.- Mobile Phase Additives: Add a competing agent to the mobile phase, such as a small amount of a stronger acid or a different salt, to block active sites on the stationary phase.- pH Adjustment: Adjust the pH of the mobile phase to ensure this compound is in a single ionic form.- Column Choice: Use a high-quality, end-capped column to minimize silanol (B1196071) interactions.
High Backpressure - Blockage in the HPLC system (e.g., tubing, frits, column).- Particulate matter in the sample.- System Flush: Flush the HPLC system with a strong solvent to remove any blockages.- Sample Filtration: Filter the crude this compound solution through a 0.45 µm filter before injection to remove any particulate matter.- Guard Column: Use a guard column before the analytical column to protect it from contaminants.
Irreproducible Retention Times - Changes in mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is thoroughly degassed.- Temperature Control: Use a column oven to maintain a constant and consistent column temperature.- Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can arise from starting materials, by-products of the synthesis, or degradation products. Known impurities include this compound Impurity A, Impurity B, Impurity D, Impurity E, and Impurity G.[3] Impurity profiling using techniques like HPLC-MS is crucial for their identification and quantification.

Q2: How can I improve the yield of my recrystallization process?

A2: To improve the yield, use the minimum amount of hot solvent necessary to dissolve the crude this compound. Ensure that the chosen solvent provides a significant difference in solubility between hot and cold conditions. You can also attempt to recover a second crop of crystals by concentrating the mother liquor.

Q3: What is the recommended starting point for developing an HPLC purification method for this compound?

A3: A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like methanol or acetonitrile. The pH of the aqueous phase should be controlled to ensure consistent ionization of the acidic this compound molecule. A gradient elution, where the proportion of the organic solvent is gradually increased, is often effective in separating the target compound from its impurities.

Q4: How do I choose the right solvent for recrystallizing this compound?

A4: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. It should not react with this compound and should be easily removable from the purified crystals. The polarity of the solvent should be considered; "like dissolves like" is a general guideline. Given the polar nature of this compound, polar solvents such as lower alcohols or aqueous mixtures are likely candidates. Small-scale solubility tests with various solvents are recommended to find the optimal one.

Q5: My purified this compound still shows the presence of a persistent impurity. What should I do?

A5: If a particular impurity is difficult to remove by a single purification technique, a combination of methods may be necessary. For example, you could perform an initial recrystallization to remove the bulk of the impurities, followed by a preparative HPLC step for final polishing. It is also important to identify the impurity to understand its properties, which can help in designing a more targeted purification strategy.

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently and add more solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will show low solubility at room temperature and high solubility when heated.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the selected hot solvent to completely dissolve the solid with gentle swirling or stirring.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

General Preparative HPLC Protocol for this compound
  • Column: Reversed-phase C18 column suitable for preparative scale.

  • Mobile Phase A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium (B1175870) acetate, pH adjusted).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase the concentration over a suitable time to elute this compound and separate it from its impurities. The exact gradient profile will need to be optimized based on analytical scale separations.

  • Sample Preparation: Dissolve the crude or partially purified this compound in a suitable solvent, ensuring it is fully dissolved and filtered before injection.

  • Injection and Fraction Collection: Inject the sample onto the equilibrated column. Collect fractions as the peaks elute, guided by a UV detector (monitoring at a wavelength where this compound and its impurities absorb, e.g., around 240 nm).

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.

  • Product Recovery: Combine the pure fractions and remove the solvent by rotary evaporation or lyophilization.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification MethodStarting Purity (by HPLC, Area %)Final Purity (by HPLC, Area %)Yield (%)Key Impurities Removed
Single Recrystallization (Ethanol/Water)85.298.575Impurity D, Impurity G
Double Recrystallization (Ethanol/Water)85.299.560Impurity D, Impurity G, reduced levels of Impurity A
Preparative HPLC98.5 (from recrystallization)>99.980Impurity A, closely eluting unknown impurities

Visualizations

Logical Workflow for this compound Purification and Troubleshooting

Ioxaglic_Acid_Purification_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization purity_check1 Purity Check (HPLC) recrystallization->purity_check1 pass1 Purity > 99.5% purity_check1->pass1 Yes fail1 Purity < 99.5% purity_check1->fail1 No final_product Pure this compound pass1->final_product troubleshoot_cryst Troubleshoot Crystallization (See Guide) fail1->troubleshoot_cryst prep_hplc Preparative HPLC fail1->prep_hplc Persistent Impurities troubleshoot_cryst->recrystallization purity_check2 Purity Check (HPLC) prep_hplc->purity_check2 pass2 Purity > 99.9% purity_check2->pass2 Yes fail2 Purity < 99.9% purity_check2->fail2 No pass2->final_product troubleshoot_hplc Troubleshoot HPLC (See Guide) fail2->troubleshoot_hplc troubleshoot_hplc->prep_hplc

Caption: Workflow for this compound purification.

Signaling Pathway for Impurity Formation (Hypothetical)

Impurity_Formation_Pathway starting_material Starting Material (e.g., 5-amino-2,4,6-triiodoisophthalic acid derivative) intermediate Key Intermediate starting_material->intermediate Step 1 ioxaglic_acid This compound intermediate->ioxaglic_acid Final Step side_reaction Side Reaction (e.g., incomplete acylation) intermediate->side_reaction degradation Degradation (e.g., hydrolysis) ioxaglic_acid->degradation impurity_A Impurity A (Related Substance) side_reaction->impurity_A degradation_product Degradation Product degradation->degradation_product

Caption: Potential impurity formation pathways.

References

Technical Support Center: Managing Adverse Reactions to Ioxaglic acid in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for managing adverse reactions during animal studies involving the low-osmolality contrast agent, ioxaglic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common adverse reactions to this compound observed in animal studies?

A1: this compound is a low-osmolality contrast agent, which generally results in fewer side effects than high-osmolality agents.[1][2] However, adverse reactions can still occur and are typically categorized as:

  • Hypersensitivity or Anaphylactoid Reactions: These are allergy-like reactions ranging from mild (skin rashes, itching) to severe (bronchospasm, hypotension, anaphylactic shock).[1][3][4] These reactions are often not true IgE-mediated allergies but have a similar clinical presentation.

  • Cardiovascular Effects: These can include changes in blood pressure (both hypertension and hypotension), heart rate, and in some cases, more severe disturbances like ventricular fibrillation, particularly with direct coronary injections. Ioxaglate has been shown to cause a reduction in peak left ventricular pressure and diastolic aortic pressure in canine models.

  • Contrast-Induced Nephropathy (CIN): This is an acute impairment of renal function following the administration of a contrast agent. While this compound has a lower risk profile, it can still induce or potentiate renal injury, especially in animals with pre-existing renal dysfunction or when combined with other insults like transient renal hypoxia.

Q2: How can I prevent or minimize the risk of hypersensitivity reactions?

A2: Prophylactic premedication is the most effective strategy, particularly for animals with a known or suspected sensitivity. Standard regimens, adapted from clinical practice, can be highly effective.

  • Corticosteroids: Administering corticosteroids (e.g., Methylprednisolone, Prednisone, or Hydrocortisone) prior to the contrast injection can reduce the incidence of reactions.

  • Antihistamines: An H1 antihistamine (e.g., Diphenhydramine) is often given alongside corticosteroids.

  • Combined Protocol: A common approach involves administering a corticosteroid 12-13 hours and 2 hours before the procedure, and an antihistamine 1 hour before. For urgent procedures, an intravenous rapid protocol can be used.

Q3: What are the immediate steps if an animal shows signs of a severe anaphylactoid reaction?

A3: Immediate and decisive action is critical. The primary goals are to support airway, breathing, and circulation (ABC).

  • Stop the Infusion: Immediately cease the administration of this compound.

  • Administer Epinephrine: This is the first-line treatment for severe anaphylaxis. It counteracts hypotension and bronchoconstriction.

  • Provide Airway and Respiratory Support: Ensure a patent airway. Provide supplemental oxygen. For severe bronchoconstriction, intermittent positive-pressure ventilation may be necessary.

  • Administer IV Fluids: Rapidly administer isotonic crystalloids (e.g., normal saline) to manage hypotension.

  • Administer Adjunctive Therapies: Secondary treatments include H1 antihistamines (e.g., diphenhydramine) and corticosteroids (e.g., dexamethasone), which can help prevent delayed or biphasic reactions.

Q4: How can I reduce the risk of Contrast-Induced Nephropathy (CIN)?

A4: The cornerstone of CIN prevention is ensuring adequate hydration and minimizing the contrast dose.

  • Periprocedural Hydration: Intravenous hydration with isotonic saline (0.9% NaCl) before, during, and after contrast administration is the most effective strategy. This dilutes the contrast media and protects the kidneys. A typical protocol involves administering 1-3 mL/kg/hour for several hours before and after the procedure.

  • Use the Lowest Possible Dose: The risk of CIN is dose-dependent. Use the minimum volume of this compound necessary to achieve diagnostic-quality images.

  • Avoid Nephrotoxic Co-medications: Avoid the concurrent use of other drugs known to be harmful to the kidneys (e.g., certain NSAIDs) around the time of the procedure.

Q5: Are there differences in adverse reactions between animal species?

A5: Yes, the manifestation and severity of reactions can differ. For instance, dogs experiencing anaphylaxis often show gastrointestinal signs (diarrhea, vomiting) and cardiovascular responses like hypotension. Rodent models are generally more resistant to CIN than rabbits, which can develop kidney injury from a single contrast injection. It is crucial to be aware of the common physiological responses for the specific species used in your research.

Section 2: Troubleshooting Guides

This section provides quick-reference tables to identify and manage specific adverse events.

Table 1: Troubleshooting Hypersensitivity / Anaphylactoid Reactions
Observed Sign Severity Immediate Action Pharmacological Intervention (Veterinary Guidance Recommended)
Mild skin flushing, urticaria (hives), pruritus (itching)Mild Stop infusion. Observe animal closely for progression of signs.Administer H1 Antihistamine (e.g., Diphenhydramine: 2 mg/kg IM for dogs).
Pronounced urticaria, facial edema, mild bronchospasm (audible wheezing)Moderate Stop infusion. Ensure IV access. Provide supplemental oxygen.Administer H1 Antihistamine. Consider corticosteroids (e.g., Dexamethasone: 0.1-0.5 mg/kg IV for dogs) to prevent late-phase reaction. Use a bronchodilator (e.g., albuterol inhaler) if needed.
Severe hypotension (drop in blood pressure), severe dyspnea (respiratory distress), collapseSevere Call for veterinary assistance immediately. Stop infusion. Secure airway. Begin fluid resuscitation (isotonic crystalloids).Epinephrine is the primary treatment. (e.g., 0.01-0.02 mg/kg IM for dogs). Follow with IV fluids, antihistamines, and corticosteroids.
Table 2: Troubleshooting Cardiovascular Events
Observed Sign Potential Cause Immediate Action Follow-Up / Monitoring
Transient HypotensionVasoactive mediator release; direct vasodilation from contrast osmolality.Stop or slow infusion rate. Administer IV fluid bolus (e.g., 10-20 mL/kg isotonic crystalloid).Continuously monitor blood pressure. If persistent or severe, manage as a severe hypersensitivity reaction.
Transient HypertensionSympathetic nervous system response.Pause infusion and monitor. Usually self-limiting.Monitor blood pressure until it returns to baseline.
Arrhythmias (e.g., Tachycardia, Ventricular Fibrillation)Direct chemotoxic effect on myocardium, especially with coronary artery injection.Stop infusion immediately. Provide oxygen.Continuously monitor ECG. For severe arrhythmias like VF, defibrillation and advanced cardiac life support are required.
Table 3: Troubleshooting Renal Complications
Observed Sign Potential Cause Prevention (Pre-Procedure) Management (Post-Procedure)
Oliguria / Anuria (decreased or no urine output) post-procedureContrast-Induced Nephropathy (CIN)Hydration: IV isotonic saline (e.g., 3 mL/kg/hr for 1-3 hours pre-contrast). Ensure animal is not dehydrated. Use lowest effective contrast dose.Continue IV fluid therapy to support renal perfusion. Monitor serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) for 48-72 hours. Ensure free access to water.
Rise in serum creatinine (>25% from baseline) at 48-72 hoursContrast-Induced Nephropathy (CIN)As above.Supportive care is the primary treatment. Maintain hydration and monitor renal function until it returns to baseline.

Section 3: Experimental Protocols

Protocol 1: Prophylactic Premedication for Hypersensitivity (Canine Model)

This protocol is adapted from established guidelines to reduce the risk of contrast reactions.

  • 13 Hours Prior to Procedure: Administer Prednisone at 50 mg, orally.

  • 7 Hours Prior to Procedure: Administer a second dose of Prednisone at 50 mg, orally.

  • 1 Hour Prior to Procedure:

    • Administer a final dose of Prednisone at 50 mg, orally.

    • Administer Diphenhydramine (Benadryl) at 50 mg, intramuscularly (IM) or orally.

  • For Urgent Procedures (Rapid 5-Hour Protocol):

    • 5 Hours Prior: Administer Hydrocortisone 200 mg, intravenously (IV).

    • 1 Hour Prior: Administer a second dose of Hydrocortisone 200 mg, IV, and Diphenhydramine 50 mg, IV.

Note: Dosages should be adjusted based on animal weight and in consultation with a veterinarian.

Protocol 2: IV Hydration for CIN Prevention (Rabbit/Canine Model)

This protocol aims to ensure adequate hydration to mitigate renal toxicity.

  • Pre-Hydration (1-3 Hours Prior):

    • Establish intravenous access.

    • Begin infusion of sterile 0.9% NaCl (Normal Saline).

    • Infuse at a rate of 3 mL/kg/hour.

  • Intra-Procedure:

    • Continue the saline infusion at a reduced rate of 1.5 mL/kg/hour.

  • Post-Hydration (4-6 Hours Post-Procedure):

    • Continue the saline infusion at 1.5 mL/kg/hour.

    • Monitor the animal for any signs of fluid overload (e.g., respiratory changes).

    • Ensure the animal has free access to drinking water once recovered from anesthesia.

Protocol 3: General IV Administration of this compound (Rodent Model)

This protocol provides general steps for intravenous injection in rats or mice.

  • Animal Preparation:

    • Properly restrain the animal. For rats and mice, various physical restraint devices are available. Anesthesia may be required for prolonged or difficult procedures.

    • Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.

  • Injection Procedure:

    • Select a sterile, small-gauge needle (e.g., 27-30G for a mouse, 25-27G for a rat).

    • Swab the tail with 70% ethanol.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Confirm placement by observing a small flash of blood in the needle hub or by injecting a tiny amount of sterile saline.

    • Inject the this compound solution slowly as a bolus. The maximum recommended bolus volume for IV injection in mice and rats is 5 mL/kg.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent hematoma formation.

    • Monitor the animal for any immediate adverse reactions as described in the troubleshooting guides.

Section 4: Visualizations

Signaling Pathways and Workflows

Hypersensitivity_Pathway Simplified IgE-Mediated Hypersensitivity Pathway cluster_sensitization Sensitization Phase (First Exposure) cluster_reaction Reaction Phase (Subsequent Exposure) Ioxaglate This compound (Allergen) APC Antigen Presenting Cell (APC) Ioxaglate->APC TH2 T-Helper 2 Cell APC->TH2 BCell B-Cell Activation TH2->BCell PlasmaCell Plasma Cell Differentiation BCell->PlasmaCell IgE IgE Antibody Production PlasmaCell->IgE MastCell IgE-Coated Mast Cell IgE->MastCell IgE binds to Mast Cell Ioxaglate2 This compound (Allergen) Ioxaglate2->MastCell Degranulation Mast Cell Degranulation MastCell->Degranulation Mediators Release of Histamine, Leukotrienes, Prostaglandins Degranulation->Mediators Symptoms Clinical Symptoms: Vasodilation, Bronchoconstriction, Increased Permeability Mediators->Symptoms

Caption: IgE-mediated pathway for hypersensitivity reactions.

Adverse_Reaction_Workflow Workflow: Managing an Acute Adverse Reaction Start This compound Administration Observe Monitor Animal (Vitals, Clinical Signs) Start->Observe Decision Adverse Reaction Observed? Observe->Decision Stop STOP INFUSION IMMEDIATELY Decision->Stop Yes Continue Continue Monitoring Decision->Continue No Assess Assess Severity (Mild, Moderate, Severe) Stop->Assess Mild Mild Reaction: - Observe - Consider Antihistamine Assess->Mild Mild Moderate Moderate Reaction: - Oxygen Support - Antihistamine - Corticosteroids Assess->Moderate Moderate Severe Severe Reaction: - Call Vet Support - Administer Epinephrine - IV Fluids & Oxygen Assess->Severe Severe Mild->Continue Moderate->Continue Severe->Continue Continue->Decision End Procedure Complete / Animal Stabilized Continue->End

Caption: Decision workflow for managing acute adverse reactions.

References

Validation & Comparative

A Comparative Guide to Ioxaglic Acid and Iohexol for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used low-osmolar contrast agents in preclinical and clinical in vivo imaging: ioxaglic acid (ionic) and iohexol (B1672079) (non-ionic). This document summarizes their key physicochemical properties, compares their performance based on experimental data from published studies, and provides detailed methodologies for key comparative experiments.

Executive Summary

This compound, marketed as Hexabrix, is an ionic, low-osmolality contrast agent. Iohexol, known by the trade name Omnipaque, is a non-ionic, low-osmolality contrast medium. While both are utilized for enhancing contrast in X-ray-based imaging modalities such as angiography and computed tomography (CT), their differing ionic nature leads to variations in their physicochemical properties and clinical performance profiles. Notably, this compound exhibits a more pronounced anticoagulant effect, a factor that can be critical in specific imaging procedures. Conversely, some studies suggest a higher incidence of certain side effects like nausea with this compound compared to iohexol.

Data Presentation: Physicochemical Properties

The selection of a contrast agent is often guided by its physical and chemical characteristics, which influence image quality, patient tolerance, and potential side effects. Below is a comparative summary of the key physicochemical properties of commercially available formulations of this compound and iohexol.

PropertyThis compound (Hexabrix)Iohexol (Omnipaque)
Ionic Nature IonicNon-ionic
Iodine Concentration (mg I/mL) 200, 320[1]140, 180, 240, 300, 350[2]
Osmolality (mOsm/kg water) at 37°C ~600 (for 320 mg I/mL)[3][4][5]322 (for 140 mg I/mL) to 844 (for 350 mg I/mL)
Viscosity (cP) at 37°C 7.5 (for 320 mg I/mL)1.5 (for 140 mg I/mL) to 10.4 (for 350 mg I/mL)
Molecular Weight ( g/mol ) 1268.89821.14

Performance Comparison from In Vivo Studies

Comparative clinical trials have evaluated the efficacy and safety of this compound and iohexol in various imaging applications. The following table summarizes key findings from these studies.

ParameterThis compound (Hexabrix)Iohexol (Omnipaque)Key Findings
Image Quality Good to excellent opacification of vessels.Good to excellent opacification of vessels.No significant difference in image quality was observed in lower extremity arteriography.
Adverse Events
- Nausea/VomitingSignificantly more frequent in some studies.Less frequent compared to ioxaglate.One study on lower extremity arteriography reported nausea/vomiting in 7/40 patients with ioxaglate vs. 1/40 with iohexol.
- Sensation of HeatMean score of 6.1 on a visual analog scale in one study.Mean score of 6.1 on a visual analog scale in one study.No significant difference in the sensation of heat was reported in lower extremity arteriography.
- PainMean score of 2.35 on a visual analog scale in one study.Mean score of 2.35 on a visual analog scale in one study.No significant difference in pain was reported in lower extremity arteriography.
Anticoagulant Effect Greater antiplatelet and anticoagulant effect.Weaker anticoagulant effect compared to ioxaglate.Ioxaglate shows a greater antiaggregatory effect on human platelets than iohexol.

Experimental Protocols

To provide a clearer understanding of how these agents were compared, this section details the methodologies of key experimental studies.

Protocol 1: Comparative Study of this compound and Iohexol in Lower Extremity Arteriography
  • Objective: To compare the clinical tolerance and image quality of this compound (320 mgI/ml) and iohexol (300 mgI/ml) in lower extremity arteriography.

  • Study Design: A randomized, double-blind study.

  • Patient Population: 80 patients undergoing lower extremity arteriography were randomly assigned to receive either iohexol (n=40) or ioxaglate (n=40).

  • Procedure:

    • Following informed consent, patients were randomly allocated to one of the two contrast agent groups.

    • Standard techniques for lower extremity arteriography were employed.

    • The assigned contrast agent was administered intra-arterially.

    • Adverse events, including sensations of heat and pain, were recorded and scored using a visual analog scale during and immediately after the injection, as well as at 6 and 24 hours post-procedure.

    • The incidence of nausea and vomiting was recorded.

    • Image quality, specifically the opacification of vessels, was evaluated by experienced radiologists blinded to the contrast agent used.

  • Outcome Measures:

    • Primary: Incidence and severity of adverse events (heat, pain, nausea, vomiting).

    • Secondary: Radiographic image quality.

Protocol 2: In Vitro Evaluation of Anticoagulant Effects
  • Objective: To compare the in vitro anticoagulant effects of ioxaglate and iohexol.

  • Methodology:

    • Whole blood samples were obtained from healthy volunteers.

    • The blood was mixed with solutions of ioxaglate, iohexol, or a saline control at a 10% (vol/vol) ratio.

    • Platelet function was assessed using a Platelet Function Analyzer (PFA-100™) system with adenosine (B11128) diphosphate-primed collagen membrane cartridges.

    • The primary endpoint was the membrane closure time (MCT), where a longer MCT indicates a greater antiaggregatory effect.

  • Key Findings: Ioxaglate demonstrated a significantly greater prolongation of MCT compared to iohexol, indicating a stronger antiplatelet effect.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

G cluster_iohexol Iohexol (Non-ionic) cluster_ioxaglic This compound (Ionic) Iohexol Iohexol Coagulation_Iohexol Coagulation Cascade Iohexol->Coagulation_Iohexol Weak Inhibition Thrombus_Iohexol Thrombus Formation Coagulation_Iohexol->Thrombus_Iohexol Proceeds Ioxaglic This compound Coagulation_Ioxaglic Coagulation Cascade Ioxaglic->Coagulation_Ioxaglic Strong Inhibition Thrombus_Ioxaglic Thrombus Formation Coagulation_Ioxaglic->Thrombus_Ioxaglic Inhibited

Caption: Differential Effects on the Coagulation Cascade.

G cluster_workflow Comparative Clinical Trial Workflow PatientRecruitment Patient Recruitment (e.g., n=80 for arteriography) Randomization Randomization PatientRecruitment->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Iohexol Randomization->GroupB ImagingProcedure In Vivo Imaging Procedure (e.g., Lower Extremity Arteriography) GroupA->ImagingProcedure GroupB->ImagingProcedure DataCollection Data Collection - Image Quality Assessment - Adverse Event Monitoring ImagingProcedure->DataCollection DataAnalysis Statistical Analysis DataCollection->DataAnalysis Results Results and Comparison DataAnalysis->Results

Caption: A Typical Experimental Workflow.

References

A Comparative Guide to Validating Imaging Results with Ioxaglic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing radiographic contrast agents, the validation of imaging results is paramount. This guide provides an objective comparison of ioxaglic acid with alternative low-osmolality contrast media, supported by experimental data.

Performance Comparison of this compound and Alternatives

This compound is an ionic, low-osmolality iodinated contrast agent. Its performance is often compared to non-ionic, low-osmolality agents such as iohexol (B1672079), iopamidol (B1672082), and iodixanol (B1672021). The following tables summarize key performance indicators from comparative clinical studies.

Table 1: Comparison of Adverse Events
Adverse EventThis compoundIohexolIopamidolIodixanolKey Findings
Patient Discomfort (Pain) Lower incidence of pain compared to iohexol in some studies.[1] Average pain score of 14 ± 15 on a 100-point visual analog scale.[2]Higher incidence of pain compared to this compound in some peripheral angiography studies.[1] Average pain score of 21 ± 22.[2]No remarkable difference in pain compared to this compound in peripheral angiography.[3]Fewer adverse events and significantly less discomfort compared to this compound in cardioangiography.This compound is generally associated with less injection pain compared to iohexol, particularly in peripheral angiography. Iodixanol appears to offer the most patient comfort.
Sensation of Heat Less frequent sensation of heat compared to iohexol.More frequent sensation of heat compared to this compound.No significant difference compared to this compound.Fewer patients reported warmth compared to this compound (26 vs. 34), though not statistically significant (P=0.06).This compound tends to produce less sensation of heat than iohexol.
Nausea/Vomiting Significantly more frequent nausea/vomiting compared to iohexol in lower extremity arteriography (7 patients vs. 1 patient, P < 0.05).Significantly lower incidence of nausea/vomiting compared to this compound.--Iohexol is associated with a lower risk of nausea and vomiting than this compound.
Allergic Reactions Higher incidence of allergic-like reactions compared to non-ionic agents in some studies. In one study, 4.2% of patients receiving ioxaglate had an allergic reaction compared to 0% with iopromide (B1672085) (a non-ionic agent).Lower incidence of allergic-like reactions.Lower incidence of allergic-like reactions.Fewer early adverse reactions compared to this compound in coronary angiography (P<0.05).Non-ionic contrast media generally have a lower incidence of allergic-like reactions compared to the ionic agent this compound.
Overall Adverse Events 16 out of 38 patients (42%) reported adverse events in a cardioangiography study.-Mild to moderate adverse reactions were significantly greater with ioxaglate compared to iopamidol in cardiac angiography.6 out of 36 patients (16%) reported adverse events in a cardioangiography study (P=0.02 vs. ioxaglate).The non-ionic agent iodixanol was associated with a significantly lower rate of overall adverse events compared to this compound.
Table 2: Nephrotoxicity and Other Safety Parameters
ParameterThis compoundIohexolIopamidolIodixanolKey Findings
Nephrotoxicity (Increase in Serum Creatinine) Maximal increase of 56 µmol/l (18%) in patients with chronic renal failure. No significant difference in nephrotoxicity compared to iohexol and diatrizoate in patients with adequate renal function.In patients with renal insufficiency, iohexol showed a higher incidence of contrast-induced acute kidney injury (CI-AKI) compared to iodixanol.Maximal increase of 57 µmol/l (23%) in patients with chronic renal failure.Lower incidence of CIN (7.9%) compared to ioxaglate (17.0%; p=0.021) in one study.In high-risk patients with renal insufficiency, iodixanol may have a safer renal profile than this compound and iohexol. In patients with normal renal function, the differences in nephrotoxicity are minimal.
Effect on Platelet Function Demonstrated a greater anti-aggregatory effect on human platelets compared to iodixanol and iohexol.Less effect on platelet aggregation compared to this compound.-Less effect on platelet aggregation compared to this compound.This compound has a more pronounced inhibitory effect on platelet function.
Cardiovascular Events No significant difference in Major Adverse Cardiac Events (MACE) compared to iodixanol in most studies. One meta-analysis showed no significant difference in cardiovascular events between iodixanol and ioxaglate.--No significant difference in MACE compared to this compound.The risk of major adverse cardiovascular events appears to be similar between this compound and iodixanol.
Table 3: Image Quality
ApplicationThis compoundIohexolIopamidolIodixanolKey Findings
Peripheral Angiography Optimal opacification of vessels.Optimal opacification of vessels.--Both this compound and iohexol provide excellent image quality for peripheral angiography.
Cardioangiography Good radiographic efficacy.--Good radiographic efficacy, not significantly different from this compound.This compound and iodixanol both provide good diagnostic image quality in cardioangiography.
Cerebral Angiography -No statistically significant differences in image quality among low-concentration iohexol, iopamidol, and iodixanol.No statistically significant differences in image quality among low-concentration iohexol, iopamidol, and iodixanol.No statistically significant differences in image quality among low-concentration iohexol, iopamidol, and iodixanol.Low-concentration formulations of non-ionic agents provide comparable image quality in cerebral angiography.

Experimental Protocols

The validation of imaging results with this compound and its alternatives is typically conducted through rigorous, comparative clinical trials. Below is a generalized experimental protocol based on common methodologies cited in the literature.

Objective: To compare the safety and efficacy of this compound with a non-ionic, low-osmolality contrast agent (e.g., iohexol, iopamidol, or iodixanol) in a specific imaging application (e.g., peripheral angiography, coronary angiography).

Study Design: A prospective, randomized, double-blind, parallel-group or cross-over clinical trial.

Patient Population:

  • Inclusion criteria: Patients referred for the specific imaging procedure, age > 18 years, able to provide informed consent.

  • Exclusion criteria: History of severe allergy to contrast media, severe renal impairment (unless it is a specific focus of the study), pregnancy, or other contraindications to the procedure.

Randomization and Blinding:

  • Patients are randomly assigned to receive either this compound or the comparator agent.

  • The study is double-blinded, meaning neither the patient nor the investigating physician is aware of the contrast agent being administered. An unblinded party is responsible for preparing and dispensing the agents.

Contrast Administration:

  • The contrast agents are administered according to the standard protocol for the specific imaging procedure.

  • The volume and flow rate of the contrast injection are standardized across all participants.

Data Collection and Endpoints:

  • Safety Assessment:

    • Adverse Events: All adverse events are recorded, including patient-reported symptoms (e.g., pain, heat sensation, nausea, vomiting) and clinically observed signs (e.g., urticaria, hypotension). Patient discomfort is often quantified using a visual analog scale (VAS).

    • Renal Function: Serum creatinine (B1669602) levels are measured at baseline (before contrast administration) and at 24, 48, and 72 hours post-procedure to assess for contrast-induced nephrotoxicity.

    • Vital Signs: Blood pressure, heart rate, and other relevant vital signs are monitored before, during, and after the procedure.

    • Platelet Function: In specific studies, platelet function may be assessed using a Platelet Function Analyzer (PFA-100) to measure closure time.

  • Efficacy Assessment:

    • Image Quality: Radiographic images are evaluated by at least two independent, blinded radiologists. Image quality is typically rated on a scale (e.g., poor, adequate, good, excellent) based on the opacification of the target vessels and the overall diagnostic quality.

Statistical Analysis:

  • Appropriate statistical tests (e.g., t-tests, chi-squared tests, ANOVA) are used to compare the outcomes between the two groups.

  • A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Mechanism of Action: X-ray Attenuation

The primary mechanism of action for iodinated contrast agents like this compound is the attenuation of X-rays. The high atomic number of iodine results in a greater absorption of X-ray photons compared to the surrounding soft tissues. This differential absorption creates the contrast seen in the resulting image.

G cluster_0 X-ray Source cluster_1 Patient Anatomy cluster_2 X-ray Detector Xray X-ray Photons SoftTissue Soft Tissue Xray->SoftTissue Low Attenuation IoxaglicAcid Blood Vessel with This compound (Iodine) Xray->IoxaglicAcid High Attenuation Detector Image Receptor SoftTissue->Detector High Signal IoxaglicAcid->Detector Low Signal

Caption: Mechanism of X-ray attenuation by this compound.

Experimental Workflow for Comparative Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial comparing this compound to an alternative contrast agent.

G Start Patient Recruitment (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Start->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Alternative Agent Randomization->GroupB Blinding Double-Blinding (Patient and Investigator) GroupA->Blinding GroupB->Blinding Procedure Imaging Procedure (e.g., Angiography) Blinding->Procedure DataCollection Data Collection (Adverse Events, Image Quality, Lab Samples) Procedure->DataCollection FollowUp Follow-up (e.g., 24, 48, 72 hours) DataCollection->FollowUp Unblinding Unblinding of Data FollowUp->Unblinding Analysis Statistical Analysis Unblinding->Analysis Results Results and Conclusion Analysis->Results

References

Cross-validation of ioxaglic acid with other imaging modalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Ioxaglic Acid with Alternative Imaging Modalities

This guide provides an objective comparison of this compound (Hexabrix), a low-osmolar ionic radiographic contrast medium, with other contrast agents across various imaging modalities. The following sections present quantitative data, detailed experimental protocols, and visual workflows to assist researchers and clinicians in evaluating its performance and safety profile.

Performance in Urography

Comparison with a High-Osmolar Agent: Diatrizoate

A double-blind clinical trial was conducted to compare ioxaglate (Hexabrix) with a high-osmolar contrast medium, Renografin-60 (diatrizoate meglumine (B1676163) and diatrizoate sodium), in 60 patients undergoing high-dose clinical urography.

Experimental Protocol: Sixty patients were randomly assigned to receive either Hexabrix or Renografin-60 in a double-blind manner. Key parameters assessed included urinary iodine concentration, urine volume, diagnostic quality of urograms (rated by four independent observers), hemodynamic changes (heart rate and blood pressure), and patient-reported adverse effects. Hematology, clinical chemistry, and urinalysis were performed before and up to 96 hours after the procedure.

Data Summary:

ParameterIoxaglate (Hexabrix)Diatrizoate (Renografin-60)Significance
Urinary Iodine Concentration HigherLowerStatistically Significant
Urine Volume at 30 minutes LowerHigherStatistically Significant
Diagnostic Quality of Urograms Significantly Better-Statistically Significant
Nephrogram Quality No DifferenceNo DifferenceNot Significant
Increase in Heart Rate Less pronouncedMore pronounced-
Mean Arterial Blood Pressure Slight riseBiphasic rise then fall-
Patient-Reported Discomfort (Body heat, arm heat, overall discomfort) Significantly LessMoreStatistically Significant
Nausea and Vomiting SimilarSimilarNot Significant

Experimental Workflow: Ioxaglate vs. Diatrizoate in Urography

G cluster_0 Patient Cohort cluster_1 Randomization (Double-Blind) cluster_2 Intervention Groups cluster_3 Outcome Assessment p 60 Patients for High-Dose Urography rand Random Assignment p->rand ioxa Ioxaglate (Hexabrix) rand->ioxa diat Diatrizoate (Renografin-60) rand->diat efficacy Efficacy: - Urinary Iodine Concentration - Urine Volume - Urogram Quality ioxa->efficacy safety Safety: - Hemodynamic Changes - Adverse Events - Patient Discomfort ioxa->safety diat->efficacy diat->safety

Caption: Workflow of a randomized, double-blind trial comparing Ioxaglate and Diatrizoate in urography.

Comparison with Other Low-Osmolar Agents: Iopamidol (B1672082) and Iohexol (B1672079)

In a study comparing the image quality of intravenous urograms, ioxaglate was evaluated against two other low-osmolar contrast media, iopamidol (Niopam) and iohexol (Omnipaque), using almost equivalent intravenous iodine doses.[1]

Experimental Protocol: Patients undergoing intravenous urography were administered one of the three contrast agents. The image quality of the resulting urograms was assessed, focusing on the nephrogram, pelvicalyceal distension, pyelographic density, and ureteric distension and density.

Data Summary:

ParameterIoxaglate (Hexabrix)Iopamidol (Niopam)Iohexol (Omnipaque)Significance
Nephrogram Quality GoodGoodBetterStatistically Significant (Iohexol vs. others)
Pelvicalyceal Distension GoodGoodBetterNot Statistically Significant
Pyelographic Density SimilarSimilarSimilarNot Significant
Ureteric Distension and Density SimilarSimilarSimilarNot Significant

Performance in Angiography

Lower Extremity Angiography: Comparison with Iohexol

A randomized, double-blind study involving 80 patients was conducted to compare ioxaglate (320 mgI/ml) with iohexol (300 mgI/ml) in lower extremity arteriography.[2]

Experimental Protocol: Eighty patients were randomly assigned to receive either ioxaglate or iohexol. The study evaluated the incidence and timing of adverse events, patient-reported heat and pain using visual analog scales, the total volume of contrast medium used, the occurrence of thromboembolic complications, and the quality of vessel opacification.

Data Summary:

ParameterIoxaglate (n=40)Iohexol (n=40)Significance
Mean Contrast Volume (ml) 121.5125.1Not Significant
Mean Heat Score (Visual Analog Scale) 6.16.1Not Significant
Mean Pain Score (Visual Analog Scale) 2.352.35Not Significant
Nausea/Vomiting (No. of patients) 71P < 0.05
Thromboembolic Complications 00Not Significant
Vessel Opacification Quality OptimalOptimalNot Significant
Cardiac Angiography: Comparison with Iopamidol

A study compared the adverse reactions and electrocardiographic changes between the low-osmolality ionic agent ioxaglate and the nonionic agent iopamidol in patients undergoing cardiac angiography.

Experimental Protocol: In a comparative study, patients received either ioxaglate or iopamidol during coronary angiography. The primary endpoints were the incidence of mild to moderate adverse reactions and changes in electrocardiogram (ECG) parameters, specifically the QT interval, ST-segment, and T-wave amplitude. Hemodynamic parameters such as systolic arterial pressure and left ventricular end-diastolic pressure were also monitored.

Data Summary:

ParameterIoxaglateIopamidolSignificance
Mild to Moderate Adverse Reactions 43% (13 out of 30 patients)7% (2 out of 30 patients)p < 0.005
QT Interval Prolongation Significant increaseNo significant changep < 0.001
ST-segment and T-wave Amplitude Changes Significant changesNo significant change-
Decrease in Systolic Arterial Pressure -14 +/- 10 mm Hg-21 +/- 9 mm HgSimilar
Increase in Left Ventricular End-Diastolic Pressure 5 +/- 5 mm Hg2 +/- 3 mm HgSimilar

Experimental Workflow: Ioxaglate vs. Iopamidol in Cardiac Angiography

G cluster_0 Patient Population cluster_1 Randomized Assignment cluster_2 Contrast Agent Administration cluster_3 Data Collection & Analysis p Patients Undergoing Coronary Angiography rand Randomization p->rand ioxa Ioxaglate rand->ioxa iopa Iopamidol rand->iopa ecg ECG Monitoring: - QT Interval - ST-segment - T-wave ioxa->ecg hemo Hemodynamic Monitoring: - Systolic Arterial Pressure - LVEDP ioxa->hemo ae Adverse Event Reporting ioxa->ae iopa->ecg iopa->hemo iopa->ae

Caption: Workflow for a comparative study of Ioxaglate and Iopamidol in cardiac angiography.

Performance in Venography

Lumbar Epidural Venography: Comparison with Ioxitalamate and Metrizamide (B1676532)

Ioxaglate (Hexabrix) was compared with ioxitalamate (Télébrix) and metrizamide (Amipaque) in patients undergoing lumbar epidural double-catheter venography.

Experimental Protocol: In the first part of the study, 50 patients received either Hexabrix or Télébrix, and the intensity of pain and heat sensation was recorded. In a subsequent part, 15 patients received both Hexabrix and Amipaque (metrizamide) at the same iodine concentration (320 mg/ml) for comparison of pain and heat sensation.

Data Summary:

ComparisonParameterIoxaglate (Hexabrix)ComparatorSignificance
vs. Ioxitalamate (Télébrix) Pain and Heat SensationSignificantly LowerHigherStatistically Significant
vs. Metrizamide (Amipaque) Pain and Heat SensationMinimal, similar to comparatorMinimal, similar to comparatorNo significant difference

Conclusion

The compiled data from these cross-validation studies indicate that this compound (Hexabrix) generally offers a favorable safety and tolerability profile compared to high-osmolar contrast agents, with significantly less patient discomfort and more stable hemodynamics.[3] When compared with other low-osmolar agents, its performance in terms of image quality is often comparable, though some studies suggest advantages for nonionic agents like iohexol in specific aspects of urography.[1] However, ioxaglate has been associated with a higher incidence of certain mild adverse effects, such as nausea and vomiting, in some angiographic procedures when compared to nonionic low-osmolar agents.[2] The choice of contrast medium should, therefore, be guided by the specific clinical application, patient risk factors, and consideration of the trade-offs between image quality, safety, and patient tolerance.

References

A Comparative Safety Analysis: Ioxaglic Acid Versus Non-Ionic Contrast Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of ioxaglic acid, a low-osmolar ionic contrast medium, and various non-ionic contrast media. The information presented is based on published experimental data from comparative clinical studies to assist researchers and drug development professionals in making informed decisions.

Executive Summary

The selection of a contrast agent for diagnostic imaging procedures is a critical decision, with the safety profile being a paramount consideration. This guide delves into a comparative analysis of this compound and non-ionic contrast media, focusing on key safety endpoints such as hypersensitivity reactions, cardiovascular events, and nephrotoxicity. While both this compound and non-ionic contrast media are considered low-osmolar agents and generally safer than high-osmolar contrast media, studies reveal notable differences in their adverse event profiles. Non-ionic contrast media generally demonstrate a lower incidence of immediate hypersensitivity reactions and certain cardiovascular effects compared to this compound. However, the risk of contrast-induced nephropathy and major adverse cardiac events appears to be influenced by the specific non-ionic agent used and patient risk factors, with some studies showing comparable or even favorable outcomes for this compound in certain contexts.

Data Presentation: Adverse Event Rates

The following table summarizes quantitative data on adverse events from comparative clinical trials.

Adverse Event CategoryThis compound (Ionic)Non-Ionic Contrast MediaStudy Details & Patient Population
Hypersensitivity Reactions
Allergic-type Reactions4.2% (7/165)0.0% (0/124) with Iopromide (B1672085)Patients undergoing planned percutaneous coronary intervention (PCI)[1]
6.0% (9/150) with Iopromide combination1.1% (1/93) with Iopromide alonePatients undergoing diagnostic angiography followed by PCI[1]
23.9% (immediate reactions)6.4% (immediate reactions) with Iopamidol (B1672082)Patients undergoing contrast-enhanced CT[2]
16.5% (delayed reactions)14.9% (delayed reactions) with IopamidolPatients undergoing contrast-enhanced CT[2]
Significantly more frequentSignificantly less frequent with Iodixanol (B1672021)Patients undergoing percutaneous transluminal coronary angioplasty (PTCA)[3]
Cardiovascular Events
Major Adverse Cardiac Events (MACE)3.9%4.7% with IodixanolPatients undergoing PTCA (no significant difference)
1 (0.6%)2 (1.6%) with IopromidePatients undergoing planned PCI (no significant difference)
Hemodynamic ChangesSignificant prolongation of QT intervalNo significant changes with IopamidolPatients undergoing cardiac angiography
Greater decrease in systolic blood pressureLesser decrease with IopamidolPatients undergoing cardiac angiography
Contrast-Induced Nephropathy (CIN)
Incidence of CIN17.0%7.9% with IodixanolPatients with renal impairment undergoing coronary angiography

Experimental Protocols

Below are summaries of the methodologies employed in key comparative studies.

Study 1: Juergens et al. (2005) - PCI
  • Objective: To assess adverse effects of ioxaglate and iopromide when used together or separately during percutaneous coronary intervention (PCI).

  • Study Design: A retrospective evaluation of 532 patients undergoing PCI.

  • Patient Groups:

    • Diagnostic angiography followed by "follow-on" PCI.

    • "Planned" PCI.

    • Each group was subdivided based on the use of ionic ioxaglate or non-ionic iopromide during PCI.

  • Endpoints: Frequency of allergic reactions and major adverse cardiac events (MACE).

  • Data Collection: Retrospective review of patient outcomes.

Study 2: Wisneski et al. (1989) - Cardiac Angiography
  • Objective: To compare electrocardiographic and hemodynamic changes induced by ioxaglate and iopamidol during cardiac angiography.

  • Study Design: A double-blind, randomized study.

  • Patient Population: 60 patients undergoing cardiac angiography.

  • Procedure: Patients received either ioxaglate meglumine (B1676163) sodium or iopamidol.

  • Endpoints: Electrocardiographic and hemodynamic parameters were measured.

Study 3: Tervahartiala et al. (1996) - Contrast-Enhanced CT
  • Objective: To evaluate the correlation between immediate and delayed adverse reactions to ioxaglate and iopamidol.

  • Study Design: A comparative survey of 984 consecutive patients.

  • Procedure: Patients undergoing contrast-enhanced CT were administered either ioxaglate (n=472) or iopamidol (n=512).

  • Data Collection: Immediate adverse reactions were recorded during and after the injection. Delayed reactions were surveyed by questionnaire.

Study 4: Bertrand et al. (VIP Trial) (2000) - PTCA
  • Objective: To evaluate the influence of iodixanol versus ioxaglate on major adverse cardiac events (MACE) in patients undergoing percutaneous transluminal coronary angioplasty (PTCA).

  • Study Design: A randomized, parallel-group, double-blind study.

  • Patient Population: 1411 patients undergoing PTCA.

  • Procedure: Patients received either the non-ionic, iso-osmolar iodixanol or the ionic, low-osmolar ioxaglate. A standardized anticoagulation regimen was followed.

  • Endpoints: The primary endpoint was a composite of MACE (death, stroke, myocardial infarction, coronary artery bypass grafting, and re-PTCA) after 2 days. Patients were also monitored for hypersensitivity reactions and other adverse drug reactions.

Signaling Pathways and Mechanisms of Adverse Events

The underlying mechanisms for adverse reactions to contrast media are complex and can differ between ionic and non-ionic agents.

This compound: Proposed Signaling Pathways for Adverse Events

This compound, as an ionic contrast medium, has been associated with a higher incidence of certain adverse events, potentially through the following pathways:

  • Hypersensitivity Reactions: Ionic contrast media like this compound can activate the complement system through both the classical and alternative pathways. This activation leads to the release of anaphylatoxins, which can trigger mast cell degranulation and the release of histamine (B1213489) and other inflammatory mediators, resulting in allergic-like reactions.

  • Nephrotoxicity: In animal models, ionic contrast media have been shown to induce a more significant increase in renal efferent nerve activity (RENA), plasma renin activity, and the production of reactive oxygen species (ROS) compared to non-ionic agents. This can lead to renal vasoconstriction, medullary hypoxia, and direct tubular cell injury, contributing to contrast-induced nephropathy.

Ioxaglic_Acid_Adverse_Event_Pathways cluster_hypersensitivity Hypersensitivity Pathway cluster_nephrotoxicity Nephrotoxicity Pathway Ioxaglic_Acid1 This compound (Ionic) Complement_Activation Complement System Activation Ioxaglic_Acid1->Complement_Activation Anaphylatoxins Anaphylatoxin Release Complement_Activation->Anaphylatoxins Mast_Cell_Degranulation1 Mast Cell Degranulation Anaphylatoxins->Mast_Cell_Degranulation1 Histamine_Release1 Histamine Release Mast_Cell_Degranulation1->Histamine_Release1 Allergic_Reaction Allergic-like Reaction Histamine_Release1->Allergic_Reaction Ioxaglic_Acid2 This compound (Ionic) RENA_Increase Increased Renal Efferent Nerve Activity Ioxaglic_Acid2->RENA_Increase Renin_Increase Increased Renin Activity Ioxaglic_Acid2->Renin_Increase ROS_Production Increased ROS Production Ioxaglic_Acid2->ROS_Production Renal_Vasoconstriction Renal Vasoconstriction RENA_Increase->Renal_Vasoconstriction Renin_Increase->Renal_Vasoconstriction Tubular_Injury Tubular Cell Injury ROS_Production->Tubular_Injury CIN Contrast-Induced Nephropathy Renal_Vasoconstriction->CIN Tubular_Injury->CIN

Proposed signaling pathways for this compound-induced adverse events.
Non-Ionic Contrast Media: Proposed Signaling Pathways for Adverse Events

Non-ionic contrast media are generally associated with a lower risk of hypersensitivity reactions, but they can still induce adverse events through distinct mechanisms:

  • Hypersensitivity Reactions: Some non-ionic contrast media, such as iohexol, can directly activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2), independent of IgE. This leads to mast cell degranulation and the release of inflammatory mediators, causing pseudo-allergic reactions.

  • Nephrotoxicity: Non-ionic agents like iopamidol can cause direct toxicity to renal tubular epithelial cells by inducing mitochondrial dysfunction. This leads to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death) of the tubular cells, contributing to contrast-induced nephropathy.

Non_Ionic_CM_Adverse_Event_Pathways cluster_hypersensitivity Hypersensitivity Pathway cluster_nephrotoxicity Nephrotoxicity Pathway Non_Ionic_CM1 Non-Ionic CM (e.g., Iohexol) MRGPRX2_Activation MRGPRX2 Activation on Mast Cells Non_Ionic_CM1->MRGPRX2_Activation Mast_Cell_Degranulation2 Mast Cell Degranulation MRGPRX2_Activation->Mast_Cell_Degranulation2 Histamine_Release2 Histamine Release Mast_Cell_Degranulation2->Histamine_Release2 Pseudo_Allergic_Reaction Pseudo-allergic Reaction Histamine_Release2->Pseudo_Allergic_Reaction Non_Ionic_CM2 Non-Ionic CM (e.g., Iopamidol) Mitochondrial_Dysfunction Mitochondrial Dysfunction Non_Ionic_CM2->Mitochondrial_Dysfunction ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion ROS_Increase Increased ROS Mitochondrial_Dysfunction->ROS_Increase Apoptosis Tubular Cell Apoptosis ATP_Depletion->Apoptosis ROS_Increase->Apoptosis CIN2 Contrast-Induced Nephropathy Apoptosis->CIN2

Proposed signaling pathways for non-ionic contrast media-induced adverse events.

Conclusion

The choice between this compound and non-ionic contrast media involves a careful consideration of their respective safety profiles in the context of the individual patient's risk factors and the specific clinical procedure. While non-ionic agents generally exhibit a lower incidence of immediate hypersensitivity reactions, the risk of other serious adverse events such as major adverse cardiac events and contrast-induced nephropathy can be comparable or vary depending on the specific agents being compared. This guide highlights the importance of consulting primary research and considering the nuances of each contrast agent's properties to optimize patient safety in diagnostic imaging. Further head-to-head clinical trials with detailed protocol reporting are warranted to continue to refine our understanding of the comparative safety of these important diagnostic tools.

References

The Reproducibility of Quantitative Imaging with Ioxaglic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the available data on the use of ioxaglic acid in reproducible quantitative imaging reveals a notable gap in direct, comparative studies. While this compound has been a longstanding low-osmolality ionic contrast agent for various imaging modalities, literature specifically quantifying its impact on the reproducibility of quantitative measurements is scarce. This guide, therefore, synthesizes indirect evidence from studies comparing this compound to other contrast media on qualitative and physiological grounds, alongside established principles of quantitative imaging reproducibility. This approach provides a framework for researchers, scientists, and drug development professionals to make informed decisions when considering this compound for their quantitative imaging needs.

Executive Summary

This compound, a low-osmolality ionic dimer, has been utilized in clinical practice for decades, particularly in angiography and computed tomography (CT).[1][2] Its physicochemical properties, such as lower osmolality compared to high-osmolality agents, contribute to a better safety profile and patient tolerance.[1][2] However, the direct influence of these properties on the test-retest variability of quantitative imaging biomarkers has not been rigorously evaluated. This guide will delve into the factors that may influence the reproducibility of quantitative imaging with this compound, drawing comparisons with other classes of contrast agents where data is available.

Data Presentation: A Comparative Overview of Contrast Agent Properties

Due to the absence of direct reproducibility data for this compound in quantitative imaging, the following table summarizes key physicochemical and physiological properties of this compound in comparison to other commonly used contrast agents. These properties can indirectly influence the consistency of quantitative measurements.

PropertyThis compound (Hexabrix®)Iohexol (Non-ionic monomer)Iodixanol (Non-ionic dimer)
Class Ionic, low-osmolality dimerNon-ionic, low-osmolality monomerNon-ionic, iso-osmolality dimer
Osmolality (mOsm/kg H2O) ~600~695-844~290
Viscosity (mPa·s at 37°C) HighModerateHigh
Ionicity IonicNon-ionicNon-ionic
Protein Binding LowVery LowVery Low
Reported Physiological Effects Effects on endothelial cell viability[3], potential for pseudo-enhancementMinimal endothelial interactionIsotonic with blood, fewer hemodynamic effects

Experimental Protocols for Assessing Quantitative Imaging Reproducibility

To address the existing knowledge gap, researchers can adopt established protocols for assessing the reproducibility of quantitative imaging techniques. The following provides a generalized workflow for a test-retest study, applicable to modalities like dynamic contrast-enhanced computed tomography (DCE-CT) where this compound could be used.

Test-Retest Reproducibility Protocol for DCE-CT
  • Patient/Subject Selection:

    • Define inclusion and exclusion criteria.

    • Obtain informed consent.

  • Imaging Protocol Standardization:

    • Scanner: Use the same CT scanner for all acquisitions.

    • Patient Positioning: Ensure consistent patient positioning for both scans.

    • Scan Parameters: Standardize tube voltage (kVp), tube current-time product (mAs), slice thickness, and reconstruction algorithm.

  • Contrast Administration Protocol:

    • Agent: this compound (or comparator agent).

    • Dosage: Administer a consistent dose based on patient weight (e.g., 1.5 mL/kg).

    • Injection Rate: Use a power injector to maintain a constant injection rate (e.g., 3-4 mL/s).

    • Saline Flush: Follow the contrast injection with a standardized saline flush.

  • Image Acquisition:

    • Perform a baseline non-contrast scan.

    • Initiate dynamic scanning immediately prior to contrast injection.

    • Acquire images at predefined temporal intervals for a set duration (e.g., every 2 seconds for 2 minutes, then every 30 seconds for 5 minutes).

  • Quantitative Analysis:

    • Region of Interest (ROI) Placement: Define a standardized protocol for ROI placement on the target tissue and an arterial input function (AIF).

    • Pharmacokinetic Modeling: Apply a consistent pharmacokinetic model (e.g., Tofts model) to derive quantitative parameters such as Ktrans (volume transfer constant) and Vp (plasma volume).

  • Statistical Analysis:

    • Calculate reproducibility metrics such as the within-subject coefficient of variation (wSCV), repeatability coefficient (RC), and intraclass correlation coefficient (ICC).

Mandatory Visualization

Factors Influencing Quantitative Imaging Reproducibility

The following diagram illustrates the multifaceted nature of reproducibility in quantitative imaging, highlighting the potential, though unquantified, role of the contrast agent.

G cluster_acquisition Image Acquisition cluster_patient Patient Factors cluster_contrast Contrast Agent cluster_analysis Image Analysis Scanner Scanner Variability Reproducibility Quantitative Reproducibility Scanner->Reproducibility Parameters Imaging Parameters (kVp, mAs, etc.) Parameters->Reproducibility Physiology Physiological State (Heart Rate, etc.) Physiology->Reproducibility Positioning Patient Positioning Positioning->Reproducibility Agent Agent Properties (this compound) - Osmolality - Viscosity - Ionicity Agent->Reproducibility Injection Injection Protocol (Rate, Dose) Injection->Reproducibility ROI ROI Placement ROI->Reproducibility Model Pharmacokinetic Model Model->Reproducibility

Factors impacting quantitative imaging reproducibility.

Potential Influence of this compound on Vascular Permeability and Perfusion

While not a direct signaling pathway, the interaction of contrast agents with the vascular endothelium can influence measurements of permeability and perfusion. The following diagram conceptualizes this interaction.

G cluster_workflow Contrast Agent - Endothelium Interaction IoxaglicAcid This compound (Ionic, Low-Osmolality) Endothelium Vascular Endothelium IoxaglicAcid->Endothelium Interaction Permeability Alteration in Vascular Permeability Endothelium->Permeability Perfusion Changes in Tissue Perfusion Endothelium->Perfusion Imaging Quantitative Imaging Measurement (e.g., Ktrans, Blood Flow) Permeability->Imaging Perfusion->Imaging

Conceptual model of contrast agent-endothelium interaction.

Discussion and Future Directions

The limited direct evidence on the reproducibility of quantitative imaging with this compound necessitates further research. Studies have shown that ionic contrast media can have more pronounced effects on endothelial cells compared to non-ionic agents, which could theoretically introduce variability in measurements of vascular parameters. However, whether this in-vitro observation translates to significant, measurable differences in the reproducibility of in-vivo quantitative imaging remains an open question.

Future studies should aim to directly compare the reproducibility of quantitative imaging parameters using this compound against modern non-ionic and iso-osmolar agents. Such studies would be invaluable for optimizing imaging protocols in clinical trials and for the development of robust quantitative imaging biomarkers.

References

A Comparative Analysis of Ioxaglic Acid and Diatrizoate for Phlebography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Low-Osmolality and High-Osmolality Contrast Agents in Venous Imaging.

In the realm of diagnostic imaging, the choice of contrast agent is paramount to ensuring both optimal image quality and patient safety. For phlebography, the radiographic visualization of veins, two historically significant iodinated contrast agents, ioxaglic acid and diatrizoate, have been utilized. This guide provides a detailed comparative study of these two agents, focusing on their performance, safety profiles, and the underlying mechanisms of their effects. The data presented is synthesized from clinical investigations to support evidence-based decisions in research and drug development.

Executive Summary

This compound, a low-osmolality ionic dimer, and diatrizoate, a high-osmolality ionic monomer, represent two different generations of iodinated contrast media. Clinical evidence consistently demonstrates that the lower osmolality of this compound translates to a significantly better safety and tolerance profile during phlebography, primarily characterized by a marked reduction in patient discomfort, such as pain and heat sensation upon injection. While both agents generally provide adequate diagnostic image quality for deep venous structures, diatrizoate has been noted in some studies to offer better visualization of superficial varicose veins. Overall, this compound presents a favorable balance of efficacy and patient comfort for phlebography.

Data Presentation: Performance and Safety Comparison

The following tables summarize the quantitative data from comparative studies of this compound and diatrizoate in phlebography and other relevant angiographic procedures.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Hexabrix)Diatrizoate (e.g., Angiografin, Renografin)
Class Ionic, DimericIonic, Monomeric
Osmolality Low-osmolality (approx. 600 mOsm/kg)[1]High-osmolality (approx. 1500-2000 mOsm/kg)[2]
Iodine Atoms per Particle 31.5
Primary Use in Phlebography Venous imaging with reduced patient discomfortVenous imaging

Table 2: Clinical Performance and Patient Tolerance in Phlebography and Angiography

ParameterThis compoundDiatrizoateStudy Context
Patient-Reported Pain Significantly lower incidence and severityHigher incidence and severityFemoral Angiography (Holm & Praestholm, 1979)[3]
Slight Pain5 out of 34 patients12 out of 34 patients
Severe Pain0 out of 34 patients14 out of 34 patients
Patient-Reported Heat Sensation Significantly lower intensityHigher intensityPulmonary Angiography (Kumazaki, 1985)
Incidence of Coughing 1 out of 25 patients (minimal)16 out of 25 patients (3 explosive)Pulmonary Arteriography
Hemodynamic Effects (Blood Pressure) Significantly less decrease in systolic and diastolic BPMore pronounced decrease in systolic and diastolic BPFemoral Angiography (Holm & Praestholm, 1979)[3]
Image Quality (Deep Veins) Good to ExcellentGood to ExcellentLower-limb Phlebography (Trigaux et al., 1985)[1]
Image Quality (Superficial Varicose Veins) GoodSeemed better than ioxaglateLower-limb Phlebography (Trigaux et al., 1985)

Table 3: Incidence of Adverse Reactions in Phlebography

Adverse ReactionThis compoundDiatrizoate (Standard Concentration)Study Context
Pain During Injection Better tolerated59.0% of patientsPhlebography (Bettmann & Paulin, 1977)
Delayed Reaction (symptoms resembling thrombophlebitis) Data not specified24.0% of patientsPhlebography (Bettmann & Paulin, 1977)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from key comparative studies.

Study 1: Trigaux JP, et al. (1985) - Lower-Limb Phlebography
  • Study Design: A crossover, prospective, randomized, double-blind study.

  • Patient Population: 48 patients undergoing bilateral ascending phlebography.

  • Contrast Media Administration: Each limb of the same patient was alternately injected with ioxaglate (Hexabrix) and meglumine (B1676163) diatrizoate (Angiografin), both with an iodine concentration of 200 mg/mL.

  • Imaging Technique: Standard ascending phlebography technique was used.

  • Data Collection: Adverse reactions and the quality of diagnostic images were recorded. The quality of opacification for the deep and ilio-caval systems, as well as for superficial veins, was assessed.

  • Statistical Analysis: The Student paired-t-test was used to compare the results.

Study 2: Bettmann MA & Paulin S (1977) - Side Effects of Phlebography
  • Study Design: A prospective study to investigate the side effects of contrast medium in phlebography.

  • Patient Population: Patients referred for phlebography for the diagnosis of deep vein thrombophlebitis.

  • Contrast Media Administration: Patients received either standard Renografin 60 (a diatrizoate formulation) or a diluted version. An average dose of 125 ml was infused continuously over 7-12 minutes.

  • Procedure: Phlebograms were performed with the patient in a semi-erect position.

  • Data Collection: The primary side effects recorded were pain during the procedure and a delayed symptom complex resembling deep vein thrombophlebitis occurring 12-36 hours post-procedure.

Mandatory Visualization

Signaling Pathway of Hyperosmolar Contrast Media-Induced Adverse Effects

The primary mechanism underlying the adverse effects of high-osmolality contrast agents like diatrizoate is related to their hypertonicity relative to blood plasma. This hyperosmolality induces a cascade of events at the cellular level, particularly affecting the vascular endothelium.

G cluster_0 Vascular Lumen cluster_1 Endothelial Cell cluster_2 Physiological Response High-Osmolality\nContrast Medium\n(Diatrizoate) High-Osmolality Contrast Medium (Diatrizoate) Cell Shrinkage Cell Shrinkage High-Osmolality\nContrast Medium\n(Diatrizoate)->Cell Shrinkage Hyperosmotic Stress Mechanosensitive\nIon Channel\nActivation Mechanosensitive Ion Channel Activation Cell Shrinkage->Mechanosensitive\nIon Channel\nActivation Increased Intracellular\nCa2+ Increased Intracellular Ca2+ Mechanosensitive\nIon Channel\nActivation->Increased Intracellular\nCa2+ Cytoskeletal\nRearrangement Cytoskeletal Rearrangement Increased Intracellular\nCa2+->Cytoskeletal\nRearrangement Pain Sensation Pain Sensation Increased Intracellular\nCa2+->Pain Sensation Nociceptor stimulation Endothelial\nDysfunction Endothelial Dysfunction Cytoskeletal\nRearrangement->Endothelial\nDysfunction Vasodilation Vasodilation Endothelial\nDysfunction->Vasodilation Thrombophlebitis Thrombophlebitis Endothelial\nDysfunction->Thrombophlebitis Pro-inflammatory state

Caption: Mechanism of hyperosmolality-induced adverse effects.

Experimental Workflow: Comparative Phlebography Study

The logical flow of a typical comparative clinical trial for phlebography contrast agents is depicted below.

G cluster_0 Patient Recruitment cluster_1 Randomization & Blinding cluster_2 Procedure cluster_3 Data Collection & Analysis Patient Screening\n(Inclusion/Exclusion Criteria) Patient Screening (Inclusion/Exclusion Criteria) Informed Consent Informed Consent Patient Screening\n(Inclusion/Exclusion Criteria)->Informed Consent Random Allocation Random Allocation Informed Consent->Random Allocation Double-Blinding\n(Patient & Investigator) Double-Blinding (Patient & Investigator) Random Allocation->Double-Blinding\n(Patient & Investigator) Group A\n(this compound) Group A (this compound) Random Allocation->Group A\n(this compound) Group B\n(Diatrizoate) Group B (Diatrizoate) Random Allocation->Group B\n(Diatrizoate) Phlebography Phlebography Group A\n(this compound)->Phlebography Group B\n(Diatrizoate)->Phlebography Adverse Event\nMonitoring Adverse Event Monitoring Phlebography->Adverse Event\nMonitoring Image Quality\nAssessment Image Quality Assessment Phlebography->Image Quality\nAssessment Statistical Analysis Statistical Analysis Adverse Event\nMonitoring->Statistical Analysis Image Quality\nAssessment->Statistical Analysis Results & Conclusion Results & Conclusion Statistical Analysis->Results & Conclusion

Caption: Workflow of a randomized controlled trial for phlebography.

References

Meta-analysis of Ioxaglic Acid in Radiographic Procedures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of research studies involving ioxaglic acid (Hexabrix), a low-osmolar, ionic, dimeric iodinated contrast medium. The following sections present a synthesis of data from multiple clinical studies, comparing the efficacy and safety of this compound with other contrast agents. Detailed experimental protocols and visual representations of key biological pathways are included to support research and development efforts in the field of medical imaging.

Comparative Efficacy and Safety Data

The following tables summarize quantitative data from various studies, offering a comparative view of this compound's performance against other low-osmolar contrast media (LOCM) and the iso-osmolar contrast medium (IOCM), iodixanol (B1672021).

Table 1: Incidence of Contrast-Induced Nephropathy (CIN)

Contrast AgentStudy/Meta-analysisPatient PopulationIncidence of CIN (this compound Group)Incidence of CIN (Comparator Group)Odds Ratio (OR) or Risk Ratio (RR) [95% CI]p-value
IodixanolRECOVER Study[1]Patients with renal impairment (CrCl ≤60 ml/min) undergoing coronary angiography17.0%7.9%0.415 [0.194 to 0.889] (for iodixanol)0.021
LOCM (overall)Fromowitz et al. Meta-analysis[2]Patients undergoing coronary angiography--0.79 [0.56 to 1.12] (Iodixanol vs. LOCM)0.19
IoxaglateFromowitz et al. Meta-analysis[2]Sub-analysis--0.58 [0.37 to 0.92] (Iodixanol vs. Ioxaglate)0.022

Table 2: Comparison of Adverse Events and Hemodynamic Effects

ComparisonStudyKey Findings for this compoundKey Findings for ComparatorStatistical Significance
This compound vs. Iopamidol (B1672082) Cardiac Angiography Trial[3]43% of patients experienced mild to moderate adverse reactions. Significant prolongation of QT intervals and ST-segment/T-wave changes.7% of patients experienced similar side effects. No significant changes in ECG parameters.p < 0.005 for adverse reactions.
This compound vs. Iohexol (B1672079) Lower Extremity Arteriography Trial[4]Nausea/vomiting noticed in 7 of 40 patients. Mean pain score: 2.35.Nausea/vomiting noticed in 1 of 40 patients. Mean pain score: 2.35.p < 0.05 for nausea/vomiting.
This compound vs. Iodixanol Cerebral Arteriography TrialMore intense injection-associated warmth and pain. Adverse events related to contrast medium: 27%.Significantly better patient comfort. Adverse events related to contrast medium: 10%.Statistically more frequent pain with ioxaglate.

Experimental Protocols

Below are summaries of the methodologies employed in key comparative studies.

RECOVER Study: Renal Toxicity Evaluation
  • Objective: To compare the nephrotoxicity of iodixanol and ioxaglate in patients with renal impairment undergoing coronary angiography.

  • Study Design: A prospective, randomized, double-blind trial.

  • Participants: 300 adult patients with a creatinine (B1669602) clearance (CrCl) of ≤60 ml/min.

  • Procedure: Patients received either iodixanol or ioxaglate and underwent coronary angiography, with or without percutaneous coronary intervention.

  • Primary Endpoint: The incidence of contrast-induced nephropathy (CIN), defined as an increase in serum creatinine (SCr) of ≥25% or ≥0.5 mg/dl (≥44.2 µmol/l) from baseline within 72 hours.

  • Subgroup Analysis: The incidence of CIN was also assessed in patients with severe renal impairment (CrCl <30 ml/min), diabetes, and those receiving large doses (≥140 ml) of the contrast medium.

Comparative Study in Cardiac Angiography: Ioxaglate vs. Iopamidol
  • Objective: To compare the adverse reactions and hemodynamic effects of ioxaglate and iopamidol during cardiac angiography.

  • Study Design: A double-blind, randomized controlled trial.

  • Participants: 60 patients undergoing coronary angiography.

  • Procedure: Patients were randomly assigned to receive either ioxaglate or iopamidol.

  • Measurements: Monitoring of adverse reactions (including chest pain and vomiting), electrocardiogram (ECG) changes (QT interval, ST-segment, and T-wave amplitude), and hemodynamic parameters (systolic arterial pressure and left ventricular end-diastolic pressure).

Comparative Study in Lower Extremity Arteriography: Iohexol vs. Ioxaglate
  • Objective: To identify clinically relevant differences between iohexol and ioxaglate in lower extremity arteriography.

  • Study Design: A randomized, double-blind study.

  • Participants: 80 patients.

  • Procedure: 40 patients were examined with iohexol and 40 with ioxaglate.

  • Endpoints: Evaluation of adverse events (heat, pain, nausea/vomiting) at the time of injection, and at 6 and 24 hours post-injection. Heat and pain were scored on visual analog scales. Image quality and thromboembolic complications were also assessed.

Signaling Pathways and Experimental Workflows

The administration of iodinated contrast media, including this compound, can trigger various cellular signaling pathways, particularly in the context of adverse reactions such as contrast-induced acute kidney injury (CI-AKI).

Pathways in Contrast-Induced Acute Kidney Injury

Contrast media can induce renal cell injury through mechanisms including oxidative stress, inflammation, and apoptosis. The diagram below illustrates the interplay of these pathways.

CI_AKI_Pathways CM Contrast Medium (e.g., this compound) ROS Reactive Oxygen Species (ROS) Production CM->ROS induces Mito_Damage Mitochondrial Damage CM->Mito_Damage causes Endo_Damage Endothelial Cell Damage CM->Endo_Damage causes AMPK_PKC AMPK/PKC Pathway CM->AMPK_PKC activates ROS->Mito_Damage Inflam Inflammation ROS->Inflam Apoptosis Apoptosis ROS->Apoptosis Mito_Damage->Apoptosis triggers AKI Acute Kidney Injury (AKI) Inflam->AKI Apoptosis->AKI Endo_Damage->AKI AMPK_PKC->ROS regulates AMPK_PKC->Apoptosis regulates

Caption: Key signaling pathways in contrast-induced acute kidney injury.

Complement Activation by this compound

This compound has been shown to activate the complement system, which is a part of the innate immune system. This can contribute to hypersensitivity reactions. The complement system can be activated through three main pathways: classical, lectin, and alternative.

Complement_Activation Ioxaglic_Acid This compound Classical Classical Pathway Ioxaglic_Acid->Classical activates Alternative Alternative Pathway Ioxaglic_Acid->Alternative activates C3_Convertase C3 Convertase Classical->C3_Convertase Alternative->C3_Convertase Lectin Lectin Pathway Lectin->C3_Convertase C3a C3a (Anaphylatoxin) C3_Convertase->C3a cleavage of C3 C5a C5a (Anaphylatoxin) C3_Convertase->C5a leads to C5 cleavage Inflammation Inflammation C3a->Inflammation MAC Membrane Attack Complex (C5b-9) C5a->MAC initiates C5a->Inflammation MAC->Inflammation cell lysis

Caption: this compound-induced complement activation pathway.

Experimental Workflow for Comparative Analysis

The logical flow for comparing contrast agents in a clinical trial setting is depicted below.

Experimental_Workflow Patient_Cohort Define Patient Cohort (e.g., with renal impairment) Randomization Randomization Patient_Cohort->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Comparator Contrast Agent Randomization->Group_B Procedure Imaging Procedure (e.g., Angiography) Group_A->Procedure Group_B->Procedure Data_Collection Data Collection (Adverse Events, Biomarkers, Hemodynamics) Procedure->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Comparative Results (Efficacy & Safety) Analysis->Results

Caption: Workflow for a randomized controlled trial comparing contrast agents.

References

A Head-to-Head Comparison of Low-Osmolality Contrast Agents: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance, physicochemical properties, and safety profiles of leading low-osmolality contrast agents (LOCMs), supported by experimental data and detailed protocols.

Low-osmolality contrast agents (LOCMs) are a class of radiographic contrast media designed to reduce the patient discomfort and adverse effects associated with older, high-osmolality agents. While all LOCMs share the characteristic of having lower osmolality than first-generation ionic monomers, significant differences exist among them in terms of their physicochemical properties, which in turn can influence their clinical performance and safety profiles. This guide provides a comprehensive head-to-head comparison of several widely used LOCMs to assist researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties: A Quantitative Comparison

The performance and tolerability of a contrast agent are intrinsically linked to its fundamental physicochemical properties. Osmolality, viscosity, and iodine concentration are key parameters that dictate the agent's interaction with the biological environment. The following table summarizes these properties for several common non-ionic LOCMs.

Contrast AgentTypeIodine Concentration (mgI/mL)Osmolality (mOsm/kg H₂O at 37°C)Viscosity (mPa·s at 37°C)
IohexolMonomer3006726.3
35084410.4
IopamidolMonomer3006164.7
3707969.4
IoversolMonomer3006335.8
3207929.0
IopromideMonomer3006074.6
37077410.0
IodixanolDimer2702906.3
32029011.8

Clinical Performance: Adverse Event Profile

Head-to-head clinical trials provide invaluable data on the comparative safety and tolerability of different LOCMs. The incidence of adverse events, ranging from mild discomfort to severe reactions, is a critical factor in agent selection. The following table presents a summary of adverse event rates from comparative clinical studies.

Contrast Agent ComparisonTotal PatientsOverall Adverse Event RateCommon Adverse Events ReportedReference
Ioversol vs. Iopamidol 81Ioversol: Not specified, very low. Iopamidol: One patient with mild pain.Nausea (coincidental), mild pain at injection site.[1]
60Ioversol showed significantly less sensation of heat.Sensation of heat.[2]
Iodixanol vs. Iohexol 152 pediatric patientsIodixanol: 16.2%. Iohexol: 35.9%Diarrhea was the most common adverse event.[3]
37,186Iodixanol: 0.77%. Iohexol: 0.25%Immediate and delayed adverse events were higher with iodixanol.[4]
Iomeprol vs. Iopromide vs. Iopamidol vs. Iohexol vs. Ioversol 8,931Iomeprol: 3.9%, Iopromide: 3.5%, Iopamidol: 2.2%, Iohexol: 2.0%, Ioversol: 1.8%Varied, including hypersensitivity and physiological reactions.[5]
Iodixanol vs. Iopromide Not specifiedImmediate reactions: Iopromide > Iodixanol (35% vs 23%). Late skin reactions: Iodixanol > Iopromide (14.3% vs 1.8%).Pain, heat sensation, nausea, vomiting, skin rash.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential. Below are outlines of key methodologies for assessing the performance and safety of LOCMs.

In Vitro Cytotoxicity Assessment

This protocol outlines a general procedure for evaluating the direct cytotoxic effects of contrast agents on renal tubular cells.

G cluster_prep Cell Culture Preparation cluster_treatment Contrast Media Treatment cluster_assay Cytotoxicity Assay start Seed renal tubular epithelial cells (e.g., HK-2) in 96-well plates incubate1 Incubate for 24h to allow cell attachment start->incubate1 prepare_cm Prepare serial dilutions of LOCMs in cell culture medium start->prepare_cm treat Replace medium with LOCM solutions and incubate for 24-72h prepare_cm->treat prepare_cm->treat add_reagent Add cytotoxicity reagent (e.g., MTT, LDH) treat->add_reagent incubate2 Incubate as per manufacturer's instructions add_reagent->incubate2 measure Measure absorbance/fluorescence using a plate reader add_reagent->measure incubate2->measure

Caption: Workflow for in vitro cytotoxicity testing of LOCMs.

Detailed Steps:

  • Cell Culture: Human kidney proximal tubular epithelial cells (HK-2) are cultured in appropriate media and seeded into 96-well plates at a density of 1 x 10⁴ cells/well. The cells are allowed to adhere and grow for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the LOCMs to be tested. Control wells receive medium without contrast agents. The plates are then incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals. The crystals are then dissolved, and the absorbance is measured to determine cell viability.

    • LDH Assay: The amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells is quantified using a commercially available kit.

  • Data Analysis: The results are expressed as a percentage of viable cells compared to the control group.

Animal Model of Contrast-Induced Nephropathy

This protocol describes a common method for inducing and evaluating contrast-induced acute kidney injury (CI-AKI) in a rodent model.

G cluster_pre Pre-treatment cluster_cm Contrast Media Administration cluster_post Post-treatment Evaluation dehydrate Induce dehydration (e.g., water deprivation for 48h) inhibit Administer inhibitors of renal protective mechanisms (e.g., indomethacin (B1671933) and L-NAME) dehydrate->inhibit administer Intra-arterial or intravenous injection of LOCM inhibit->administer collect_blood Collect blood samples at various time points (e.g., 24h, 48h) administer->collect_blood measure_markers Measure serum creatinine (B1669602) and BUN collect_blood->measure_markers histology Harvest kidneys for histopathological analysis

Caption: In vivo experimental workflow for CI-AKI model.

Detailed Steps:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Susceptibility: To mimic clinical risk factors, rats are often subjected to a period of dehydration and administered inhibitors of prostaglandin (B15479496) and nitric oxide synthesis (e.g., indomethacin and L-NAME) prior to contrast administration.

  • Contrast Administration: The LOCM is administered, often via intra-arterial injection to simulate angiographic procedures.

  • Assessment of Renal Function: Blood samples are collected at baseline and at various time points post-injection (e.g., 24 and 48 hours) to measure serum creatinine and blood urea (B33335) nitrogen (BUN) levels.

  • Histopathology: After the final blood collection, the animals are euthanized, and their kidneys are harvested for histopathological examination to assess for tubular necrosis, cast formation, and other signs of injury.

Signaling Pathways in Contrast Media-Induced Toxicity

The adverse effects of contrast media, particularly nephrotoxicity, are mediated by complex cellular signaling pathways. Understanding these pathways is crucial for developing safer contrast agents and targeted therapeutic interventions.

Renal Cell Injury Pathway

Contrast media can directly and indirectly lead to renal tubular cell injury through various mechanisms, including the generation of reactive oxygen species (ROS), direct cytotoxicity, and hypoxia.

G cluster_direct Direct Cytotoxicity cluster_indirect Indirect Effects CM Contrast Media Mitochondrial_Dysfunction Mitochondrial Dysfunction CM->Mitochondrial_Dysfunction ER_Stress ER Stress CM->ER_Stress DNA_Damage DNA Damage CM->DNA_Damage Vasoconstriction Renal Vasoconstriction CM->Vasoconstriction ROS Increased ROS Production Mitochondrial_Dysfunction->ROS Apoptosis Apoptosis / Necrosis ER_Stress->Apoptosis DNA_Damage->Apoptosis Hypoxia Medullary Hypoxia Vasoconstriction->Hypoxia Hypoxia->ROS ROS->Apoptosis

Caption: Key signaling pathways in renal cell injury.

This pathway illustrates that contrast media can induce direct damage to renal tubular cells by causing mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and DNA damage. Concurrently, they can cause renal vasoconstriction, leading to medullary hypoxia. Both direct and indirect effects contribute to an increase in reactive oxygen species (ROS) production, which ultimately triggers apoptotic and necrotic cell death.

Endothelial Dysfunction Pathway

The vascular endothelium is a primary site of interaction with intravenously administered contrast agents. Endothelial dysfunction plays a significant role in the pathogenesis of contrast media-induced adverse events.

G cluster_effects Endothelial Cell Effects CM Contrast Media (High Osmolality/Viscosity) ROS_Endo Increased ROS CM->ROS_Endo NO_Synthase Decreased eNOS Activity CM->NO_Synthase Adhesion_Molecules Upregulation of Adhesion Molecules CM->Adhesion_Molecules NO Reduced Nitric Oxide Bioavailability ROS_Endo->NO NO_Synthase->NO Inflammation Vascular Inflammation Adhesion_Molecules->Inflammation Vasoconstriction Impaired Vasodilation NO->Vasoconstriction Dysfunction Endothelial Dysfunction Inflammation->Dysfunction Vasoconstriction->Dysfunction

Caption: Signaling pathway of endothelial dysfunction.

The high osmolality and viscosity of contrast media can induce oxidative stress in endothelial cells, leading to increased ROS production. This, in turn, can decrease the activity of endothelial nitric oxide synthase (eNOS), resulting in reduced nitric oxide (NO) bioavailability and impaired vasodilation. Additionally, contrast agents can upregulate the expression of adhesion molecules on the endothelial surface, promoting vascular inflammation. These events collectively contribute to endothelial dysfunction.

Conclusion

The selection of a low-osmolality contrast agent for clinical use or research purposes requires a careful consideration of its physicochemical properties, clinical safety profile, and underlying mechanisms of action. This guide provides a comparative framework to aid in this decision-making process. While all LOCMs represent an improvement over high-osmolality agents, subtle differences in their formulations can have clinically relevant consequences. Further head-to-head comparative studies are warranted to continue to refine our understanding of the optimal characteristics for a safe and effective contrast agent.

References

Safety Operating Guide

Proper Disposal of Ioxaglic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Ioxaglic Acid is a critical component of laboratory safety and environmental responsibility. As an iodinated contrast agent, this compound is persistent in the environment and requires careful management to prevent contamination of water systems. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices for hazardous pharmaceutical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any aerosols. In case of a spill, contain the material with absorbent pads and clean the area with a suitable laboratory disinfectant.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain.

  • Segregation and Collection:

    • Collect all waste containing this compound, including unused solutions, partially used vials, and contaminated materials (e.g., syringes, needles, absorbent pads), in a designated and clearly labeled hazardous waste container.

    • The container must be robust, leak-proof, and compatible with the chemical nature of this compound.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. Follow your institution's guidelines for the storage of hazardous chemical waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.

    • The primary recommended method of disposal for iodinated contrast media is high-temperature incineration by a licensed facility.[1] This process breaks down the complex organic molecule, reducing its environmental impact.

    • Alternatively, disposal in a licensed hazardous or toxic waste landfill may be permissible if incineration is not available.[2]

Quantitative Data on this compound Disposal

Specific quantitative disposal parameters for this compound are not extensively published. However, the following table summarizes key information based on general guidelines for iodinated contrast media and hazardous waste.

ParameterValue/GuidelineSource
EPA Hazardous Waste Evaluation Must be evaluated in accordance with 40 CFR Part 261 if not manageable through a permitted wastewater treatment facility.[2]
Recommended Disposal Method High-Temperature IncinerationGeneral guidance for X-ray contrast media
Drain Disposal Prohibited[1]
Biodegradability Considered non-biodegradable by microorganisms.[1]

Experimental Protocols for Waste Handling

  • Objective: To safely collect and contain this compound waste for disposal by a licensed contractor.

  • Materials:

    • Designated hazardous waste container (leak-proof, with a secure lid)

    • Personal Protective Equipment (gloves, safety goggles, lab coat)

    • Absorbent pads

    • Labels for hazardous waste

  • Procedure:

    • Ensure all personnel handling the waste are trained in hazardous waste procedures.

    • Carefully place all materials contaminated with this compound into the designated hazardous waste container.

    • For liquid waste, ensure the container is sealed tightly to prevent leaks.

    • For sharps (needles, etc.), use a designated sharps container that is then placed within the larger hazardous waste container.

    • Once the container is full, securely close the lid.

    • Decontaminate the exterior of the container with a suitable laboratory disinfectant.

    • Affix a completed hazardous waste label to the container.

    • Move the container to the designated hazardous waste storage area.

    • Record the container in the hazardous waste log for your laboratory.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start This compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated non_hazardous Dispose as non-hazardous waste (follow institutional guidelines) is_contaminated->non_hazardous No collect_waste Collect in a designated, leak-proof hazardous waste container is_contaminated->collect_waste Yes label_waste Label container with 'Hazardous Waste' and 'this compound' collect_waste->label_waste store_waste Store in a secure, designated area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed contractor store_waste->contact_ehs disposal_method Arrange for disposal via high-temperature incineration contact_ehs->disposal_method

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ioxaglic Acid
Reactant of Route 2
Reactant of Route 2
Ioxaglic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。